2-Methyl-2-nitrosopropane dimer
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-2-nitrosopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKJRWITDTTZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=O.CC(C)(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6841-96-9 | |
| Record name | 2-Methyl-2-nitrosopropane Dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of 2-Methyl-2-nitrosopropane as a Spin Trap
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- 5. A convenient synthesis of 2-methyl-2-nitrosopropane (‘t-nitrosobutane’) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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mechanism of 2-Methyl-2-nitrosopropane dimer formation
An In-depth Technical Guide to the Dimerization Mechanism of 2-Methyl-2-nitrosopropane
Introduction: The Dichotomy of a Spin Trap
2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane, is a paramount tool in the field of free radical chemistry. Its utility as a spin trap, a molecule that reacts with transient free radicals to form stable, paramagnetic nitroxide adducts, allows for the detection and characterization of these fleeting species by electron spin resonance (ESR) spectroscopy.[1][2][3] However, the chemical behavior of MNP is dominated by a fascinating and critical equilibrium: the reversible dimerization of its reactive monomeric form.
In its monomeric state, MNP is a characteristic blue liquid or gas.[2][3] This blue color arises from the n→π* electronic transition of the nitroso (N=O) group. Upon standing, particularly in the solid state or in concentrated solution, the blue monomer readily converts into a colorless, crystalline solid—its dimer.[2][3] This dynamic equilibrium is not merely a physical curiosity; it governs the availability and concentration of the active, radical-scavenging monomer, thereby directly impacting its efficacy in experimental systems. This guide provides a detailed examination of the core mechanism, thermodynamics, kinetics, and experimental investigation of this pivotal dimerization process.
The Monomer-Dimer Equilibrium: A Reversible Transformation
The formation of the 2-methyl-2-nitrosopropane dimer is a reversible process where two molecules of the blue monomer associate to form the colorless dimer.
When the solid dimer is dissolved in a solvent, it rapidly dissociates to establish an equilibrium mixture of the monomer and dimer, resulting in a blue-colored solution.[1][2] The position of this equilibrium is highly sensitive to several factors:
-
Temperature: Dissociation of the dimer is an endothermic process. Therefore, increasing the temperature shifts the equilibrium towards the monomeric form. Crystals of the dimer stored at room temperature can develop a blue hue as the dimer vaporizes, dissociates, and the monomer condenses on the crystal surface.[4]
-
Solvent: The solvent environment plays a crucial role in stabilizing each species. In non-polar solvents like carbon tetrachloride (CCl₄) and benzene-d₆ (C₆D₆) at approximately 40°C, the equilibrium mixture contains a significant majority of the monomer (80-81%).[1] Studies in supercritical fluids like argon and xenon have shown a complex dependence of the equilibrium constant on solvent density, indicating that both attractive and repulsive forces between the solute and solvent molecules influence the equilibrium state.[5][6]
-
Concentration: As dictated by Le Châtelier's principle, the equilibrium is concentration-dependent. Dilution favors the dissociation of the dimer into the monomer.
Core Mechanism of Dimer Formation
The dimerization of nitroso compounds is mechanistically analogous to a [2+2] cycloaddition, though it is more accurately described as the formation of a stable N,N-dioxide (azodioxide) linkage. The driving force is the pairing of the unpaired electron character on the nitrogen and oxygen atoms of the nitroso group, leading to the formation of a more thermodynamically stable N-N single bond in the dimer.
While a concerted pathway is possible, a stepwise mechanism involving a diradical intermediate is also plausible, particularly given the radical-like nature of the N=O bond.
-
Approach and Interaction: Two monomer molecules align, facilitating the interaction between their electron-deficient nitrogen atoms and electron-rich oxygen atoms.
-
N-N Bond Formation: The primary bond-forming event is the creation of a covalent bond between the nitrogen atoms of the two monomers. This step is believed to be the rate-determining step.
-
Ring Closure/Rearrangement: Following N-N bond formation, the molecule rearranges to form the stable six-membered ring-like structure of the trans-dimer, with two N-O bonds.
The steric bulk of the tert-butyl groups plays a significant role. It disfavors dimerization compared to less hindered nitrosoalkanes, which is why MNP has a greater tendency to exist as a monomer in solution, a key property for its function as a spin trap.[4]
Structural & Spectroscopic Characterization
The distinct physical and chemical properties of the monomer and dimer allow for their unambiguous characterization.
Crystal Structure of the Dimer
X-ray diffraction studies have unequivocally established the solid-state structure as the trans-dimer.[4][5][6] The crystals are monoclinic, and the dimer units are located at centers of inversion within the crystal lattice. This trans configuration minimizes steric repulsion between the bulky tert-butyl groups. The N-N and N-O bond distances are consistent with those of other nitroso dimers, although the C-N bond was found to be significantly longer than expected, likely due to steric strain.[4][5]
Spectroscopic Validation
Spectroscopy is the primary method for studying the monomer-dimer equilibrium in solution.
-
¹H NMR Spectroscopy: The monomer and dimer are easily distinguished. In CCl₄, the singlet for the tert-butyl protons of the monomer appears at δ 1.24 ppm, while the dimer's signal is downfield at δ 1.57 ppm.[1] The relative integration of these two peaks allows for the direct calculation of the monomer-to-dimer ratio at equilibrium.
-
Infrared (IR) Spectroscopy: The key feature is the N=O stretching vibration of the monomer, which appears as a strong absorption around 1565 cm⁻¹. This peak is absent in the IR spectrum of the pure solid dimer (e.g., in a KBr pellet).[1]
-
UV-Visible Spectroscopy: The monomer's characteristic blue color corresponds to a weak absorption maximum (n→π*) in the visible region at ~680 nm. The dimer has a strong UV absorption at a much shorter wavelength, around 287-292 nm.[1] This difference allows for sensitive monitoring of the equilibrium.
| Species | Form | Color | ¹H NMR (CCl₄) | IR (N=O stretch) | UV-Vis (λₘₐₓ) |
| Monomer | (CH₃)₃C-N=O | Blue | δ 1.24 ppm | ~1565 cm⁻¹ | ~680 nm |
| Dimer | [(CH₃)₃C-NO]₂ | Colorless | δ 1.57 ppm | Absent | ~290 nm |
| Table 1: Comparative properties of 2-Methyl-2-nitrosopropane monomer and dimer.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is adapted from the robust and well-established method published in Organic Syntheses.[1][7] It is a three-step process starting from tert-butylamine.
Step 1: Oxidation of tert-Butylamine to 2-Methyl-2-nitropropane
-
Rationale: A strong oxidizing agent is required to convert the amine to the nitroalkane. Potassium permanganate (KMnO₄) is a powerful and effective choice for this transformation. The reaction is heated to ensure a reasonable reaction rate.
-
To a stirred suspension of KMnO₄ (4.11 moles) in 3 L of water, add tert-butylamine (1.37 moles) dropwise.
-
Heat the mixture to 55°C and maintain with stirring for 3 hours.
-
Steam distill the product from the reaction mixture.
-
Separate the organic layer, wash with dilute HCl and water, dry over anhydrous MgSO₄, and distill to afford pure 2-methyl-2-nitropropane.
Step 2: Reduction of 2-Methyl-2-nitropropane to N-tert-Butylhydroxylamine
-
Rationale: A selective reducing agent is needed to reduce the nitro group to a hydroxylamine without further reduction to the amine. Aluminum amalgam, generated in situ from aluminum foil and mercury(II) chloride, is a classic and efficient reagent for this purpose. The reaction is exothermic and requires cooling.
-
Prepare aluminum amalgam by briefly immersing aluminum foil (1.1 g-atom) in an aqueous solution of HgCl₂.
-
Add the rinsed amalgam to a flask containing diethyl ether and a small amount of water.
-
With vigorous stirring, add a solution of 2-methyl-2-nitropropane (0.58 mole) in ether dropwise at a rate that maintains a brisk reflux. Use an ice bath to control the exothermic reaction.
-
After the addition is complete, stir for an additional 30 minutes.
-
Decant the ether solution, wash with aqueous NaOH, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude N-tert-butylhydroxylamine.
Step 3: Oxidation of N-tert-Butylhydroxylamine to the Dimer
-
Rationale: A mild oxidant is required to convert the hydroxylamine to the nitroso compound. Sodium hypobromite (NaOBr), prepared in situ from bromine and sodium hydroxide, is ideal. The reaction is performed at low temperature to favor the formation and precipitation of the stable dimer and to prevent side reactions.
-
Prepare a fresh solution of sodium hypobromite by adding bromine (0.360 mole) to a stirred, ice-cold solution of NaOH (0.900 mole) in water.
-
To this cold NaOBr solution, add a solution of N-tert-butylhydroxylamine (0.30 mole) in ether dropwise, maintaining the temperature below 0°C.
-
After addition, stir the mixture for 4 hours as it warms to room temperature. The dimer will precipitate as a colorless solid.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under reduced pressure.
-
Validation: The final product should be a colorless solid with a melting point of 80-81°C.[1] An IR spectrum (KBr) should show the absence of an N=O stretch around 1565 cm⁻¹. Dissolving a small amount in chloroform should produce a blue solution.
Protocol 2: Spectroscopic Determination of the Equilibrium Constant (Kₑq)
-
Rationale: The equilibrium constant, Kₑq = [Monomer]² / [Dimer], can be determined by measuring the concentration of each species in solution. UV-Visible spectroscopy is well-suited for this, leveraging the monomer's unique absorption in the visible range.
-
Preparation: Prepare a standard solution of the this compound of known initial concentration, C_total (in terms of monomer units), in the solvent of choice (e.g., CCl₄).
-
Equilibration: Place the solution in a thermostatted cuvette holder in a UV-Vis spectrophotometer at a controlled temperature (e.g., 40.0 °C). Allow the solution to equilibrate for at least 30 minutes.[1]
-
Measurement: Measure the absorbance (A) of the solution at the λₘₐₓ of the monomer (~680 nm). A baseline should be taken with the pure solvent.
-
Calculation of Monomer Concentration: Using the Beer-Lambert Law, A = εbc, calculate the equilibrium concentration of the monomer, [Monomer]_eq.
-
The molar absorptivity (ε) for the monomer must be known or determined separately under conditions where dissociation is essentially complete (e.g., very dilute solution). For ethanol, an ε of 14.5 L mol⁻¹ cm⁻¹ has been reported.[1]
-
[Monomer]_eq = A / (ε * b), where b is the path length of the cuvette (typically 1 cm).
-
-
Calculation of Dimer Concentration: The concentration of the dimer at equilibrium, [Dimer]_eq, can be calculated from the initial total concentration and the monomer concentration.
-
[Dimer]_eq = (C_total - [Monomer]_eq) / 2
-
-
Calculation of Kₑq: Substitute the equilibrium concentrations into the equilibrium expression.
-
Kₑq = [Monomer]_eq² / [Dimer]_eq
-
Conclusion
The dimerization of 2-methyl-2-nitrosopropane is a fundamental equilibrium that dictates its chemical behavior and practical utility. The process is a reversible association forming a stable, colorless trans-dimer from the reactive, blue monomer. This equilibrium is dynamically influenced by temperature, solvent, and concentration. A thorough understanding of the mechanism, the structural characteristics of the species involved, and the quantitative methods for its analysis is essential for researchers and professionals who utilize this compound as a critical spin-trapping agent in drug development, materials science, and fundamental chemical research. The protocols and data presented herein provide a comprehensive framework for the synthesis, characterization, and mechanistic evaluation of this important chemical system.
References
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Hara, K., et al. (1990). Chemical equilibrium in simple fluids: Solvent density dependence of the dimerization equilibrium of 2-methyl-2-nitrosopropane in argon and xenon. The Journal of Chemical Physics, 93, 8995-9000. [Link]
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Hara, K., et al. (1990). Solvent density dependence of the dimerization equilibrium of 2-methyl-2-nitrosopropane in argon and xenon. AIP Conference Proceedings, 215, 643-644. [Link]
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Calder, A., Forrester, A. R., & Hepburn, S. P. (1972). 2-Methyl-2-nitrosopropane and its Dimer. Organic Syntheses, 52, 77. [Link]
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Forrester, A. R., & Hepburn, S. P. (1971). 2-Methyl-2-nitrosopropane and its Dimer. ResearchGate. [Link]
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Wikipedia contributors. (2023). 2-Methyl-2-nitrosopropane. Wikipedia, The Free Encyclopedia. [Link]
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Dieterich, D. A., et al. (1976). Structure of the trans-dimer of 2-methyl-2-nitrosopropane. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-3. [Link]
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Gowenlock, B. G., & Lüttke, W. (1958). Structure of the trans-Dimer of 2-Methyl-2-nitrosopropane. Sciencemadness.org. [Link]
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LookChem. (Date unknown). Preparation of 2-Methyl-2-nitrosopropane and Its Dimer. Chempedia. [Link]
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physicochemical properties of tert-Nitrosobutane dimer
An In-depth Technical Guide to the Physicochemical Properties of tert-Nitrosobutane Dimer
Authored by Gemini, Senior Application Scientist
Foreword
2-Methyl-2-nitrosopropane, commonly known as tert-nitrosobutane (t-BuNO or MNP), is a cornerstone tool in the field of free radical chemistry. Its utility as a spin trap for the detection and characterization of transient radicals via Electron Paramagnetic Resonance (EPR) spectroscopy is well-established.[1][2] However, the monomeric, blue, liquid form of MNP is highly volatile and exists in equilibrium with its colorless, solid dimer.[3] Understanding the physicochemical properties of this dimer is paramount for its proper storage, handling, and application, as it serves as the stable precursor to the active monomeric spin trap. This guide provides a detailed exploration of the synthesis, structure, and spectroscopic characteristics of the tert-nitrosobutane dimer, offering field-proven insights for researchers, scientists, and drug development professionals.
The Monomer-Dimer Equilibrium: A Core Concept
The most defining characteristic of tert-nitrosobutane is its existence as an equilibrium mixture of a blue monomer and a colorless dimer.[1] At room temperature, the compound exists as a white to pale crystalline solid, which is the dimer.[3][4] Upon dissolution in an organic solvent or gentle heating, the dimer dissociates to form the blue, monomeric tert-nitrosobutane, which is the active spin-trapping agent.[1][3] This equilibrium is dynamic and its position is influenced by factors such as solvent and temperature.[5][6]
Caption: The dynamic equilibrium between the colorless dimer and the blue monomer.
Synthesis and Preparation
The preparation of the tert-nitrosobutane dimer is a multi-step process that avoids the low-yield direct oxidation of tert-butylamine.[3][7] The most reliable methods involve an "oscillatory redox" sequence, starting from tert-butylamine and proceeding through intermediates like 2-methyl-2-nitropropane and N-tert-butylhydroxylamine.[3][8]
Experimental Protocol: Synthesis of tert-Nitrosobutane Dimer
This protocol is adapted from established organic synthesis procedures.[5][8]
Step A: Oxidation of tert-Butylamine to 2-Methyl-2-nitropropane
-
Prepare a suspension of potassium permanganate (4.11 moles) in 3 L of water in a 5-L three-necked flask equipped with a stirrer, condenser, and dropping funnel.[8]
-
Add tert-butylamine (1.37 moles) dropwise over 10 minutes with continuous stirring.[8]
-
Heat the mixture to 55°C for 3 hours.[8]
-
Steam distill the product from the reaction mixture.[8]
-
Separate the organic layer, wash with 2 M HCl and then water, dry over anhydrous magnesium sulfate, and fractionally distill to obtain pure 2-methyl-2-nitropropane.[8]
Step B: Reduction to N-tert-Butylhydroxylamine
-
Caution: This reaction may liberate hydrogen and the aluminum amalgam can be pyrophoric. Perform in a well-ventilated hood.[8]
-
Prepare aluminum amalgam by immersing aluminum foil strips in a mercury(II) chloride solution.[8]
-
Add the amalgamated aluminum to a flask containing diethyl ether and a small amount of water.[8]
-
Add the 2-methyl-2-nitropropane from Step A dropwise to the stirred mixture at a rate that maintains a brisk reflux.[8]
-
After the reaction is complete, decant the ether solution, wash it with sodium hydroxide, dry over sodium sulfate, and concentrate to yield N-tert-butylhydroxylamine.[8]
Step C: Oxidation to tert-Nitrosobutane Dimer
-
Prepare a sodium hypobromite solution by carefully adding bromine to a cold (0°C) solution of sodium hydroxide.[8]
-
Cool the hypobromite solution to -20°C.[8]
-
Add a suspension of N-tert-butylhydroxylamine from Step B to the cold hypobromite solution.[1]
-
Stir the mixture as it warms to room temperature over approximately 4 hours. The solid product, the dimer, will separate.[8]
-
Collect the solid by filtration, wash thoroughly with water to remove any residual alkali, and dry under reduced pressure.[5][8]
Caption: Workflow for the multi-step synthesis of tert-nitrosobutane dimer.
Physicochemical and Structural Properties
The dimer is a stable, crystalline solid, which makes it ideal for long-term storage, in contrast to the volatile monomer.[5]
| Property | Value | Reference |
| Appearance | White to pale green or blue crystalline powder | [4] |
| Molecular Formula | C₈H₁₈N₂O₂ (Dimer) / C₄H₉NO (Monomer) | [1][9] |
| Molar Mass | 174.24 g/mol (Dimer) / 87.12 g/mol (Monomer) | [1][9] |
| Melting Point | 74-75 °C[1][3] / 80-81 °C[5][8] | [1][3][5][8] |
| CAS Number | 6841-96-9 (Dimer) / 917-95-3 (Monomer) | [4][8][9] |
| Solubility | Soluble in chloroform and other organic solvents | [10] |
| Storage | Store at 0°C in the dark for indefinite stability | [5] |
Crystal Structure
X-ray diffraction studies have confirmed the solid-state structure to be the trans-dimer.[11] This structural arrangement is critical as it dictates the solid-state packing and stability of the compound. The crystal structure analysis reveals a centrosymmetric molecule with the two nitroso-groups linked.[11]
-
Crystal System: Monoclinic
-
Space Group: P2₁/n
-
Unit-cell constants: a= 5.929 Å, b= 10.112 Å, c= 8.751 Å, β= 90.80°[11]
A key finding from the crystallography is that while the N-N and O-N bond distances are typical for such compounds, the C-N bond distance is significantly longer than expected.[11]
Caption: Simplified 2D representation of the trans-dimer structure.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for studying the dimer and its equilibrium with the monomer. The distinct spectral signatures of each species allow for quantitative analysis of the equilibrium mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool to quantify the monomer-dimer ratio in solution.[5] The tert-butyl groups of the monomer and dimer have distinct chemical shifts. As a solution of the dimer equilibrates, a new peak corresponding to the monomer appears and grows until equilibrium is reached, typically within 20-30 minutes.[5]
-
In Carbon Tetrachloride (CCl₄):
-
In Benzene-d₆ (C₆D₆):
At equilibrium around 40°C in CCl₄, the mixture contains approximately 80-81% of the monomeric form.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides a clear distinction between the two forms. The most significant feature is the N=O stretching vibration of the monomer, which is absent in the solid-state spectrum of the dimer.[5]
-
Monomer (in CCl₄ solution): Strong absorption at 1565 cm⁻¹ (N=O stretch).[5]
-
Dimer (KBr pellet): Absence of the peak at 1565 cm⁻¹.[5]
UV-Visible Spectroscopy
The dimer is colorless while the monomer is intensely blue, a difference that is readily apparent in their UV-Vis spectra.
-
Dimer (in H₂O, initial): λₘₐₓ at 287 nm (ε ≈ 8000)[5]
-
Equilibrated Mixture (in Ethanol):
Mass Spectrometry
The mass spectrum of the compound shows fragmentation patterns corresponding to the monomeric unit and its subsequent breakdown products.[5]
-
Abundant Fragment Peaks (m/e): 57 (100%), 41 (97%), 74 (96%), 29 (74%), 30 (49).[5] The peak at m/e 57 corresponds to the stable tert-butyl cation [(CH₃)₃C]⁺.
Application as a Spin Trap Precursor
The primary utility of tert-nitrosobutane is its function as a spin trap.[1][3] While the dimer itself is diamagnetic and EPR-silent, its dissociation in solution provides the reactive monomer needed for these experiments.[1] The monomer efficiently traps short-lived, highly reactive radicals (R•) to form persistent, paramagnetic nitroxide radical adducts.[1][2] These stable adducts can accumulate to concentrations detectable by EPR spectroscopy, providing structural information about the original transient radical.[1][12] Its effectiveness in trapping carbon-centered radicals, such as tyrosyl radicals, makes it particularly valuable in biochemical and medical research.[1][3]
Conclusion
The tert-nitrosobutane dimer is a stable, well-characterized crystalline solid that serves as a convenient and reliable precursor for the potent spin-trapping agent, monomeric tert-nitrosobutane. A thorough understanding of its physicochemical properties, particularly the dynamic monomer-dimer equilibrium, is essential for any researcher employing this compound. The distinct structural and spectroscopic differences between the dimer and monomer allow for precise preparation and characterization of solutions for use in advanced applications like EPR-based radical detection. The synthetic protocols and characterization data presented in this guide provide a comprehensive foundation for the effective utilization of this important chemical tool.
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A Technical Guide to the Application of tert-Nitrosobutane Compounds in Radical Research. Benchchem.
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Preparation of 2-Methyl-2-nitrosopropane and Its Dimer. Chempedia - LookChem.
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2-Methyl-2-nitrosopropane. Wikipedia.
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2-Methyl-2-Nitrosopropane and its Dimer. ResearchGate.
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Spin trapping by use of nitroso-compounds. Part V. 2,4,6-Tri-t-butylnitrosobenzene. Journal of the Chemical Society, Perkin Transactions 2.
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tert-Nitrosobutane dimer. ChemicalBook.
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tert-Nitrosobutane dimer, 98+%. Thermo Scientific Chemicals.
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Organic Host Encapsulation Effects on Nitrosobenzene Monomer−Dimer Distribution and C−NO Bond Rotation in an Aqueous. ACS Omega.
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Spin trapping. Wikipedia.
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Structure of the trans-dimer of 2-methyl-2-nitrosopropane. Journal of the Chemical Society, Perkin Transactions 2.
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tert-Nitrosobutane dimer, 98+%. Fisher Scientific.
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Synthesis and biochemical applications of a solid cyclic nitrone spin trap: a relatively superior trap for detecting superoxide anions and glutathiyl radicals. PubMed.
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Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. PubMed Central.
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Study of the monomer‐dimer equilibrium of nitrosobenzene using multinuclear one‐ and two‐dimensional NMR techniques. Scilit.
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2-Methyl-2-nitrosopropane. PubChem - NIH.
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An In-Depth Technical Guide to the Monomer-Dimer Equilibrium of 2-Methyl-2-nitrosopropane
This guide provides a comprehensive exploration of the monomer-dimer equilibrium of 2-Methyl-2-nitrosopropane (t-NB), a cornerstone compound in the study of transient free radicals. Tailored for researchers, chemists, and drug development professionals, this document delves into the thermodynamic principles governing the equilibrium, the profound influence of environmental factors, and detailed, field-tested protocols for its quantitative analysis. Our focus is on the causality behind experimental design, ensuring a robust and validated understanding of this critical chemical system.
Introduction: The Dichotomy of 2-Methyl-2-nitrosopropane
2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane, is a C-nitroso compound renowned for its utility as a spin trap in Electron Spin Resonance (ESR) spectroscopy.[1] Its efficacy stems from a fascinating chemical duality: a dynamic equilibrium between a diamagnetic dimer and a paramagnetic monomer.
-
The Monomer ((CH₃)₃CNO): A blue, volatile liquid, this species is the active spin trap.[1] The blue color arises from the n → π* transition of the nitroso group. Its paramagnetic nature allows it to efficiently scavenge short-lived, highly reactive free radicals to form stable nitroxide radicals, which can then be characterized by ESR.
-
The Dimer ([(CH₃)₃CNO]₂): A colorless, crystalline solid, the dimer is diamagnetic and serves as a stable reservoir for the reactive monomer.[2][3] In the solid state, it primarily exists as the trans-dimer.[4]
The reversible transition between these two states is the focal point of this guide. Understanding and controlling this equilibrium is paramount for the compound's effective application, as only the monomer possesses spin-trapping capabilities.
The Core Equilibrium: A Thermodynamic Perspective
The equilibrium between the 2-Methyl-2-nitrosopropane dimer and monomer is a dissociation reaction that can be represented as:
[(CH₃)₃CNO]₂ (Dimer) ⇌ 2 (CH₃)₃CNO (Monomer)
This equilibrium is governed by fundamental thermodynamic principles, and its position is dictated by the Gibbs free energy change (ΔG) of the dissociation process. The equilibrium constant (K_eq) is defined as:
K_eq = [[Monomer]]² / [[Dimer]]
Several factors, including temperature, solvent, and light, can significantly shift the equilibrium, thereby altering the concentration of the active monomeric species.
The Influence of Temperature
The dissociation of the dimer is an endothermic process, meaning it requires an input of energy. Consequently, an increase in temperature shifts the equilibrium to the right, favoring the formation of the blue monomer. This phenomenon can be visually observed as the intensification of the blue color of a t-NB solution upon heating.
The relationship between the equilibrium constant and temperature is described by the van't Hoff equation, which allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of dissociation. A study of the dimerization in argon and xenon found the internal energy change for the dimerization to be -41.4 ± 1.0 kJ/mol, highlighting the energetic favorability of the dimer at lower temperatures.[5]
The Role of the Solvent
The choice of solvent has a profound impact on the monomer-dimer equilibrium. Generally, polar solvents tend to stabilize the polar monomer, thus shifting the equilibrium towards dissociation. Conversely, non-polar solvents favor the less polar dimer. This is a critical consideration in experimental design, as the concentration of the active spin trap can be modulated by the solvent environment.
For instance, ¹H NMR studies at approximately 40°C have shown that equilibrium mixtures in carbon tetrachloride (CCl₄) and benzene-d₆ (C₆D₆) contain 80–81% of the monomer, indicating a significant shift towards the monomer in these non-polar to weakly polar solvents at this temperature.[2]
Photosensitivity
The dimer is susceptible to photodissociation, particularly when exposed to ultraviolet light. This light-induced cleavage of the N-N bond pushes the equilibrium towards the monomer. To maintain the integrity of the equilibrium and prevent unwanted side reactions, it is standard practice to store solutions of 2-Methyl-2-nitrosopropane in the dark or in amber-colored vials.[3]
Quantitative Analysis of the Equilibrium
Accurate determination of the equilibrium constant and the thermodynamic parameters of the monomer-dimer system is crucial for its application. The distinct spectroscopic properties of the monomer and dimer allow for their quantification using several analytical techniques.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a powerful and accessible technique for studying this equilibrium, owing to the monomer's characteristic absorption in the visible spectrum.
Principle: The blue monomer exhibits a distinct absorption maximum (λ_max) around 680 nm, a region where the colorless dimer is transparent. According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the monomer. By measuring the absorbance of a solution at different temperatures, the equilibrium constant can be determined, and a van't Hoff plot can be constructed to extract the enthalpy and entropy of dissociation.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of the this compound and dissolve it in a suitable solvent (e.g., cyclohexane, ethanol) in a volumetric flask to prepare a stock solution of known total concentration (C_total). The solvent should be chosen based on its transparency in the region of interest and its ability to dissolve the compound.
-
-
Sample Preparation for Analysis:
-
Transfer an aliquot of the stock solution to a 1 cm path length quartz cuvette. Seal the cuvette to prevent solvent evaporation, especially at elevated temperatures.
-
-
Spectrophotometer Setup:
-
Use a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Set the spectrophotometer to scan a wavelength range that includes the monomer's λ_max (e.g., 500-800 nm).
-
Use the pure solvent as a blank to zero the instrument.
-
-
Data Acquisition:
-
Equilibrate the sample at a series of controlled temperatures (e.g., 25, 30, 35, 40, 45 °C), allowing sufficient time for the equilibrium to be established at each temperature (typically 20-30 minutes).[2]
-
Record the full absorption spectrum at each temperature.
-
-
Data Analysis and Calculations:
-
At each temperature, identify the absorbance (A) at the λ_max of the monomer.
-
Calculate the concentration of the monomer ([[Monomer]]) using the Beer-Lambert law (A = εbc), where 'ε' is the molar absorptivity of the monomer, 'b' is the path length (1 cm), and 'c' is the concentration. The molar absorptivity in ethanol is approximately 14.5 L mol⁻¹ cm⁻¹.[2]
-
Calculate the concentration of the dimer ([[Dimer]]) based on the initial total concentration and the monomer concentration: [[Dimer]] = (C_total - [[Monomer]]) / 2.
-
Calculate the equilibrium constant (K_eq) at each temperature: K_eq = [[Monomer]]² / [[Dimer]].
-
Construct a van't Hoff plot by plotting ln(K_eq) versus 1/T (in Kelvin). The plot should be linear.
-
Determine the enthalpy (ΔH°) and entropy (ΔS°) of dissociation from the slope (-ΔH°/R) and y-intercept (ΔS°/R) of the van't Hoff plot, where R is the gas constant (8.314 J K⁻¹ mol⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a direct and elegant method for determining the relative concentrations of the monomer and dimer in solution.
Principle: The tert-butyl protons of the monomer and dimer are in distinct chemical environments and therefore resonate at different chemical shifts. By integrating the signals corresponding to each species, their relative ratio can be accurately determined.
The following table summarizes the reported ¹H NMR chemical shifts for the tert-butyl protons of the monomer and dimer in different solvents.
| Species | Solvent | Chemical Shift (δ, ppm) |
| Monomer | CCl₄ | 1.24 |
| Dimer | CCl₄ | 1.57 |
| Monomer | C₆D₆ | 0.97 |
| Dimer | C₆D₆ | 1.49 |
| Data sourced from Organic Syntheses.[2] |
-
Sample Preparation:
-
Dissolve a known quantity of the this compound in a deuterated solvent (e.g., CCl₄, C₆D₆, CDCl₃) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
-
Equilibration:
-
Allow the solution to equilibrate at a constant, known temperature within the NMR spectrometer's probe. Equilibrium is typically reached within 20-30 minutes.[2]
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. To ensure accurate integration, the following parameters are critical:
-
Long Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the protons between scans.
-
Sufficient Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).
-
Proper Phasing and Baseline Correction: Carefully phase the spectrum and ensure a flat baseline across the integrated regions.
-
-
-
Data Processing and Analysis:
-
Integrate the singlet corresponding to the monomer's tert-butyl protons (I_monomer) and the singlet for the dimer's tert-butyl protons (I_dimer).
-
Calculate the mole fraction of the monomer (X_monomer) and dimer (X_dimer):
-
X_monomer = I_monomer / (I_monomer + I_dimer)
-
X_dimer = I_dimer / (I_monomer + I_dimer)
-
-
If the total initial concentration of the dimer (C_initial_dimer) is known, the equilibrium concentrations can be calculated:
-
[[Monomer]] = 2 * X_monomer * C_initial_dimer
-
[[Dimer]] = X_dimer * C_initial_dimer
-
-
Calculate the equilibrium constant (K_eq) = [[Monomer]]² / [[Dimer]].
-
Visualizing the Workflow and Concepts
To aid in the conceptual understanding of the equilibrium and the experimental workflows, the following diagrams are provided.
Caption: The 2-Methyl-2-nitrosopropane monomer-dimer equilibrium and influencing factors.
Caption: Experimental workflow for UV-Vis spectrophotometric analysis of the equilibrium.
Conclusion and Future Perspectives
The monomer-dimer equilibrium of 2-Methyl-2-nitrosopropane is a classic yet fundamentally important system in physical organic chemistry and free radical research. A thorough understanding of its thermodynamic underpinnings and the factors that control the equilibrium position is essential for its effective use as a spin trap. The methodologies outlined in this guide, particularly UV-Visible spectrophotometry and ¹H NMR spectroscopy, provide robust and reliable means to quantify this equilibrium.
For professionals in drug development, where understanding radical-mediated degradation pathways is crucial, the principles governing this equilibrium can inform the design of stability studies and the selection of appropriate analytical techniques. Future research may focus on expanding the library of quantitative equilibrium data in a wider array of solvent systems, including biologically relevant media, and exploring the equilibrium dynamics of novel, structurally related nitroso compounds.
References
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Kimura, Y., & Yoshimura, Y. (Year). Solvent density dependence of the dimerization equilibrium of 2‐methyl‐2‐nitrosopropane in argon and xenon. Journal of Chemical Physics.[5]
-
ResearchGate. (n.d.). 2-Methyl-2-Nitrosopropane and its Dimer.[6]
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Calder, A., Forrester, A. R., & Hepburn, S. P. (1972). 2-METHYL-2-NITROSOPROPANE AND ITS DIMER. Organic Syntheses, 52, 77.[2]
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Sigma-Aldrich. (n.d.). This compound.[3]
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Wikipedia. (n.d.). 2-Methyl-2-nitrosopropane.[1]
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JEOL. (n.d.). Quantitative NMR Spectroscopy.[7]
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Dabrowski, M. (2021). Organic Host Encapsulation Effects on Nitrosobenzene Monomer− Dimer Distribution and C−NO Bond Rotation in an Aqueous. ACS Organic & Inorganic Au.[8]
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LookChem. (n.d.). Preparation of 2-Methyl-2-nitrosopropane and Its Dimer.[9]
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Asua, J. M. (2025). In Situ Quantitative 1 H NMR Monitoring of Monomer Consumption: A Simple and Fast Way of Estimating Reactivity Ratios. Macromolecules.[10]
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Scilit. (n.d.). Study of the monomer‐dimer equilibrium of nitrosobenzene using multinuclear one‐ and two‐dimensional NMR techniques.
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Sigma-Aldrich. (n.d.). 2-methyl-2-nitrosopropane.[11]
- Würthner, F. (2025).
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Royal Society of Chemistry. (n.d.). Structure of the trans-dimer of 2-methyl-2-nitrosopropane.[4]
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Introduction: The Challenge of Detecting Fleeting Radicals and the Role of Spin Trapping
An In-Depth Technical Guide to the Spin Trapping Mechanism of α-Phenyl-N-tert-butylnitrone (PBN)
For Researchers, Scientists, and Drug Development Professionals
In the realms of chemistry, biology, and medicine, free radicals are transient yet highly reactive species that play pivotal roles in a vast array of processes, from metabolic pathways to the pathophysiology of numerous diseases. Their fleeting existence, often on the order of nanoseconds to milliseconds, makes their direct detection a formidable analytical challenge. The technique of spin trapping has emerged as a powerful and indispensable tool to overcome this hurdle. It allows for the detection and identification of short-lived free radicals through the use of Electron Paramagnetic Resonance (EPR) spectroscopy.
This guide focuses on one of the most widely used and studied spin traps: α-phenyl-N-tert-butylnitrone, commonly known as PBN. While the topic was specified as "MNP," this is likely a typographical error for "PBN," a cornerstone of spin trapping research. PBN is a cell-permeable nitrone that reacts with unstable free radicals to form significantly more stable nitroxide radical adducts. These persistent adducts can be readily detected and characterized by EPR spectroscopy, providing invaluable information about the original, transient radical species.
This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive understanding of the spin trapping mechanism of PBN, from its fundamental principles to practical experimental protocols and applications.
The Core Mechanism: How PBN Traps a Radical
The fundamental principle of spin trapping lies in the rapid and covalent reaction between a diamagnetic spin trap molecule and a transient free radical. In the case of PBN, the free radical adds to the carbon atom of the nitronyl functional group (C=N-O). This addition reaction converts the highly reactive free radical into a much more stable and persistent aminoxyl radical, also known as a nitroxide radical adduct.
The stability of the resulting PBN spin adduct is the key to the success of this technique. While the original radical may have a lifetime of microseconds or less, the PBN adduct can persist for minutes to hours, allowing ample time for detection and characterization by EPR spectroscopy.
Caption: The fundamental reaction of spin trapping with PBN.
EPR Spectroscopy: Deciphering the Signal of the Spin Adduct
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for detecting and analyzing the PBN spin adducts. EPR spectroscopy specifically detects species with unpaired electrons, such as free radicals. The resulting EPR spectrum of a PBN spin adduct provides a unique "fingerprint" that contains a wealth of information about the structure of the trapped radical.
The key features of an EPR spectrum are the g-value and the hyperfine splitting constants (hfsc). The hyperfine splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei, most importantly the nitrogen-¹⁴N nucleus (I=1) and the β-hydrogen atom of the PBN molecule.
For most PBN spin adducts, the EPR spectrum consists of a characteristic triplet of doublets.
-
Triplet: Arises from the interaction of the unpaired electron with the nitrogen nucleus, splitting the signal into three lines. The spacing between these lines is the nitrogen hyperfine splitting constant (aN).
-
Doublet: Each of the three nitrogen lines is further split into two lines by the interaction with the single β-hydrogen atom. The spacing of this smaller split is the β-hydrogen hyperfine splitting constant (aH).
The precise values of aN and aH are highly sensitive to the nature of the trapped radical (R•) and the solvent used in the experiment.
Distinguishing Trapped Radicals: The Power of Hyperfine Coupling Constants
The diagnostic power of PBN spin trapping lies in its ability to provide information about the identity of the original transient radical. This is primarily achieved by analyzing the hyperfine coupling constants of the resulting spin adduct. Different classes of radicals, such as carbon-centered and oxygen-centered radicals, produce PBN adducts with distinct ranges of aN and aH values.
Generally, PBN spin adducts of carbon-centered radicals exhibit larger aN values (typically 14.3–14.9 G) compared to those of oxygen-centered radicals (13.3–14.2 G). This difference is attributed to the reduced electronegativity of the trapped carbon-centered radical compared to an oxygen-centered one.
Table 1: Typical Hyperfine Coupling Constants for PBN Spin Adducts in Benzene
| Trapped Radical | Radical Type | aN (Gauss) | aH (Gauss) | Reference |
| •CH₃ (Methyl) | Carbon-centered | ~14.5 | ~3.4 | |
| •Ph (Phenyl) | Carbon-centered | 14.1 - 14.4 | 2.1 - 2.2 | |
| •C(O)CH₃ (Acetyl) | Carbon-centered | ~14.2 | ~3.9 | |
| •OH (Hydroxyl) | Oxygen-centered | ~14.3 | ~2.8 | |
| •OOH (Peroxyl) | Oxygen-centered | 13.6 | 1.6 | |
| •OCH₃ (Methoxyl) | Oxygen-centered | ~13.8 | ~2.2 |
Note: These values are approximate and can vary with solvent and temperature.
By carefully measuring and comparing the experimental hyperfine coupling constants to published data, researchers can confidently identify or, at the very least, constrain the identity of the trapped radical species.
A Practical Guide: Protocol for a PBN Spin Trapping Experiment
This section provides a generalized, step-by-step methodology for a typical spin trapping experiment using PBN.
1. Preparation of Reagents:
-
PBN Solution: Prepare a stock solution of PBN in a suitable solvent (e.g., DMSO, chloroform, or an aqueous buffer). The final concentration of PBN in the reaction mixture is typically in the millimolar range (e.g., 10-50 mM). Note that PBN is light-sensitive, especially in solution, so solutions should be protected from light.
-
Radical Generating System: The method for generating the radical of interest will depend on the specific experimental question. Common methods include:
-
Fenton Reaction: For generating hydroxyl radicals (•OH) from H₂O₂ and a metal catalyst like Fe²⁺.
-
Photolysis: Using UV light to cleave bonds and generate radicals.
-
Enzymatic Reactions: Utilizing enzymes like NADPH oxidase or xanthine oxidase to produce superoxide radicals.
-
-
Solvent/Buffer: Choose a solvent that is compatible with the radical generating system and the EPR measurement. Be aware that the solvent can significantly affect the hyperfine splitting constants.
2. The Spin Trapping Reaction:
The following workflow outlines the general procedure for performing the spin trapping reaction and subsequent EPR analysis.
A Historical Perspective on 2-Methyl-2-nitrosopropane Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Powerful Tool in Radical Chemistry
The study of transient free radicals, highly reactive species with unpaired electrons, has been a cornerstone of modern chemistry and biology. Understanding their fleeting existence is crucial for unraveling mechanisms in fields ranging from materials science to pathophysiology. A pivotal advancement in this endeavor was the development of spin trapping, a technique that stabilizes reactive radicals by converting them into more persistent species detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Central to this technique is the spin trap, and few have proven as versatile and widely adopted as 2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane. This guide provides a historical and technical perspective on the research journey of MNP, from its origins in the broader history of C-nitroso compounds to its current-day applications as an indispensable tool for scientists.
The story of MNP is intrinsically linked to the broader history of C-nitroso compounds, which began in 1874.[2][3] Early research into these compounds was characterized by a fascination with their vibrant colors in solution—often blue or green—and the intriguing property of forming colorless dimers in the solid state.[2][3] For decades, chemists grappled with understanding the structure of these dimers and the nature of the C-N=O linkage, with limited theoretical and experimental tools at their disposal.[2] It wasn't until the mid-20th century, with the advent of techniques like X-ray crystallography and various spectroscopic methods, that a clearer picture of their structure and reactivity emerged.[3][4] This foundational work on C-nitroso compounds set the stage for the synthesis and characterization of specific members of this class, including the sterically hindered and particularly useful 2-Methyl-2-nitrosopropane.
The Synthesis of a Spin Trap: A Journey of Methodological Refinement
The preparation of 2-Methyl-2-nitrosopropane has evolved over time, with various methods developed to improve yield and purity. A common and historically significant route involves a multi-step synthesis starting from tert-butylamine.[5][6][7][8] This process, often referred to as an "oscillatory redox" sequence, highlights the delicate control required when working with nitroso compounds.[7]
Key Synthetic Pathways:
-
Oxidation of tert-butylamine: Direct oxidation of tert-butylamine can yield MNP, though often with modest yields.[5][7] A more controlled and higher-yielding approach involves a three-step process.[5][6][8]
-
Reduction of 2-methyl-2-nitropropane: An alternative route involves the reduction of 2-methyl-2-nitropropane, which can be achieved through methods like electrolytic reduction or using zinc dust.[5]
A Classic Experimental Protocol: The Three-Step Synthesis from tert-Butylamine
This protocol, detailed in various sources, provides a reliable method for laboratory-scale synthesis of MNP.[5][6][8]
Step A: Synthesis of 2-Methyl-2-nitropropane
-
A suspension of potassium permanganate (4.11 moles) in 3 L of water is prepared in a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.[8]
-
tert-Butylamine (1.37 moles) is added dropwise over 10 minutes with vigorous stirring.[8]
-
The reaction mixture is then heated to 55°C and maintained at this temperature for 3 hours with continuous stirring.[8]
-
The product, 2-methyl-2-nitropropane, is isolated via steam distillation.[8]
-
The organic layer is separated, washed with 2 M hydrochloric acid and then water, dried over anhydrous magnesium sulfate, and purified by fractional distillation.[8]
Step B: Synthesis of N-tert-Butylhydroxylamine
-
Aluminum amalgam is prepared by immersing aluminum foil strips in a mercury(II) chloride solution.[8]
-
The amalgamated aluminum is added to a flask containing diethyl ether and a small amount of water.[8]
-
The 2-methyl-2-nitropropane from Step A is added dropwise to the stirred mixture at a rate that maintains a brisk reflux.[8]
-
After the reaction is complete, the ether solution is decanted, washed with sodium hydroxide, dried over sodium sulfate, and concentrated to yield N-tert-butylhydroxylamine.[8]
Step C: Oxidation to 2-Methyl-2-nitrosopropane
-
A solution of sodium hypobromite is prepared by adding bromine to a cold solution of sodium hydroxide.[8]
-
This hypobromite solution is cooled to -20°C.[8]
-
A suspension of N-tert-butylhydroxylamine from Step B is added to the cold hypobromite solution.[8]
-
The mixture is stirred as it warms to room temperature. The solid product that separates is the dimer of 2-methyl-2-nitrosopropane.[8]
-
The solid dimer is collected by filtration, washed with water, and dried under reduced pressure. The dimer readily converts to the blue monomer when dissolved in a solvent for use.[8]
The Principle of Spin Trapping with 2-Methyl-2-nitrosopropane
The utility of MNP as a premier spin trap lies in its ability to react with transient free radicals to form stable and persistent nitroxide radical adducts.[1][7] These adducts can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. The fundamental principle involves the addition of a short-lived radical (R•) to the nitrogen-oxygen double bond of the MNP molecule.[1]
The resulting stable nitroxide radical adduct produces a characteristic EPR spectrum. The hyperfine splitting patterns within this spectrum act as a "fingerprint," providing valuable information that can be used to identify the original trapped radical.[1]
Caption: Workflow of spin trapping with MNP for radical detection.
Applications in Scientific Research: Elucidating Radical-Mediated Processes
The ability of MNP to trap a wide variety of radicals has made it an invaluable tool across numerous scientific disciplines.
Biochemistry and Medicine
In the biomedical sciences, MNP is instrumental in studying oxidative stress and the role of free radicals in various disease pathologies. It has been successfully used to detect and identify protein-derived radicals, such as carbon-centered tyrosyl radicals, which are implicated in the mechanisms of oxidative damage.[7][8][9] Furthermore, MNP has been employed to investigate the generation of radicals during the metabolic processing of drugs and toxins.[8]
Organic and Polymer Chemistry
In the realm of organic chemistry, MNP serves as a powerful mechanistic probe to elucidate reaction pathways involving free radical intermediates.[8] For example, it has been used to study the radicals formed in the reactions of organometallic compounds with peroxides.[8] Additionally, MNP has been shown to be an effective regulator in the radical polymerization of methyl methacrylate, operating through a "pseudoliving" chain mechanism.[7][9][10]
Photochemistry
MNP has also found significant application in the study of photochemical reactions. By trapping the transient radicals generated upon exposure to light, researchers can gain insights into the primary photochemical processes and subsequent radical-mediated reactions.[11][12]
Experimental Considerations and Limitations
While MNP is a powerful tool, researchers must be aware of certain experimental considerations and limitations. The stability of the spin adduct can vary depending on the nature of the trapped radical and the experimental conditions.[13] For instance, the lifetimes of MNP-hydroxyalkyl spin adducts can range from seconds to a year, correlating with the degree of shielding of the aminoxyl function by its substituent groups.[13]
Furthermore, the reaction between MNP and certain nucleophiles can lead to the formation of nitroxide radicals, which could be misinterpreted as the trapping of a free radical.[14][15] Therefore, careful control experiments are essential to ensure the unambiguous identification of radical adducts.
The Dimer-Monomer Equilibrium: A Key Physicochemical Property
A fascinating and practically important characteristic of MNP is its existence in a monomer-dimer equilibrium. In the solid state, MNP exists as a colorless dimer.[4][7] However, upon dissolution in a solvent, the dimer readily dissociates into the characteristic blue, monomeric form, which is the active spin-trapping agent.[7] The crystal structure of the trans-dimer has been determined by X-ray diffraction.[4] This equilibrium is important to consider when preparing solutions of MNP for spin-trapping experiments.
Caption: Dimer-monomer equilibrium of 2-Methyl-2-nitrosopropane.
Conclusion and Future Outlook
From its roots in the early explorations of C-nitroso compounds, 2-Methyl-2-nitrosopropane has emerged as a cornerstone of free radical research. Its development and the refinement of its synthesis have provided scientists with an invaluable tool to capture and characterize the most fleeting of chemical species. The historical journey of MNP research is a testament to the interplay between fundamental chemical inquiry and the development of practical applications that drive scientific progress. As research continues to delve into the intricate roles of free radicals in complex biological and chemical systems, the legacy and utility of 2-Methyl-2-nitrosopropane are certain to endure.
References
-
The First 85 Years of C-Nitroso Compounds: A Survey of the Salient Features. (2008). Journal of Chemical Education, 85(9), 1243. [Link]
-
The First 85 Years of C-Nitroso Compounds: A Survey of the Salient Features. (2008). Journal of Chemical Education, 85(9), 1243. [Link]
-
2-methyl-2-nitrosopropane. Organic Syntheses Procedure. [Link]
-
An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Use of X-band EPR to follow the reaction between various nucleophilic compounds and 2-methyl-2-nitrosopropane (MNP). (2011). Analytical Methods. [Link]
-
Use of X-band EPR to follow the reaction between various nucleophilic compounds and 2-methyl-2-nitrosopropane (MNP). (2011). Analytical Methods. [Link]
-
Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. (1982). Canadian Journal of Chemistry, 60(12), 1486-1490. [Link]
-
Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. (1982). Canadian Science Publishing. [Link]
-
Synthesis of t-nitrosobutane (w/ pictures). (2016). Sciencemadness.org. [Link]
-
N-Nitroso Compounds. (2018). ResearchGate. [Link]
-
Preparation of 2-Methyl-2-nitrosopropane and Its Dimer. LookChem. [Link]
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N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. (1977). Journal of Toxicology and Environmental Health, 2(6), 1267-77. [Link]
-
Preparations of C-Nitroso Compounds. (2001). Chemical Reviews, 101(5), 1153-1184. [Link]
-
2-Methyl-2-nitrosopropane. Wikipedia. [Link]
-
EPR investigation on radical trap reactions of 2-methyl-2-nitrosopropane encapsulated by cyclodextrins with external organic radicals produced by photolysis of coenzyme B12 and its analogues. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Photochemistry of 2-mercaptopyridines. Part 2. An EPR and spin-trapping investigation using 2-methyl-2-nitrosopropane and aci-nitromethane as spin traps in aqueous solutions. (1994). Photochemistry and Photobiology, 60(5), 450-4. [Link]
-
A convenient synthesis of 2-methyl-2-nitrosopropane ('t-nitrosobutane'). (1970). Journal of the Chemical Society C: Organic. [Link]
-
2-Methyl-2-Nitrosopropane and its Dimer. (1971). ResearchGate. [Link]
-
2-Methyl-2-nitrosopropane as a new regulator of the polymer chain growth. (1999). Mendeleev Communications. [Link]
-
2-Methyl-2-nitrosopropane. PubChem. [Link]
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2-Methyl-2-nitrosopropane. chemeurope.com. [Link]
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Structure of the trans-dimer of 2-methyl-2-nitrosopropane. (1988). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane. (2010). Chinese Journal of Energetic Materials, 18(1), 11-14. [Link]
-
An in situ radiolysis time-resolved electron spin resonance study of 2-methyl-2-nitrosopropane spin trapping kinetics. (1991). Journal of the American Chemical Society. [Link]
-
2-methyl-2-nitrosopropane. Wikidata. [Link]
-
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structural characterization of t-nitrosobutane dimer
An In-Depth Technical Guide to the Structural Characterization of the t-Nitrosobutane Dimer
Abstract
2-Methyl-2-nitrosopropane, commonly known as tert-nitrosobutane (t-BuNO), is a vital tool in chemical research, primarily utilized as a spin trap for detecting and identifying transient free radicals.[1] In its pure monomeric form, it is a characteristic blue liquid. However, it readily undergoes dimerization to form a colorless crystalline solid.[1] This dynamic equilibrium between the monomer and dimer is central to its application and stability. A thorough understanding of the dimer's structure is paramount for researchers leveraging t-BuNO in radical studies, organic synthesis, and materials science. This guide provides a comprehensive overview of the essential techniques and field-proven insights for the complete structural elucidation of the t-nitrosobutane dimer, focusing on the causality behind experimental choices and the integration of data from multiple analytical platforms.
The Monomer-Dimer Equilibrium: A Dynamic System
The foundational concept in understanding t-nitrosobutane is its existence in a temperature and solvent-dependent equilibrium between the blue monomer and the colorless dimer.[1][2] The monomer possesses the reactive nitroso group (C-N=O) responsible for its spin-trapping capabilities. The dimerization process involves the formation of an azodioxy bond (-N(O)=N(O)-), resulting in a more stable, diamagnetic species.
This equilibrium is not merely a chemical curiosity; it is the critical factor governing the compound's utility. The dimer serves as a stable, storable precursor, which, upon dissolution or gentle heating, regenerates the active blue monomer.[1][2] The structural characterization, therefore, must address both the stable solid-state dimer and the species present in solution.
Figure 1: The dynamic equilibrium between the t-nitrosobutane monomer and its dimer.
Synthesis and Preparation of the Dimer
A robust structural analysis begins with a pure sample. The dimer is typically prepared via a multi-step synthesis starting from tert-butylamine, which is first oxidized to 2-methyl-2-nitropropane. This nitro compound is subsequently reduced to the corresponding hydroxylamine, which is then carefully oxidized to yield the t-nitrosobutane monomer.[2][3] The monomer dimerizes spontaneously upon standing at room temperature or upon cooling.[1][4]
Experimental Protocol: Synthesis of t-Nitrosobutane Dimer
Causality: This established multi-step "oscillatory redox" sequence is preferred because direct, high-yield oxidation of the primary amine to the nitroso compound is difficult to achieve without over-oxidation.[1] Each step produces a more readily purified intermediate.
-
Step A: Oxidation to 2-Methyl-2-nitropropane.
-
Step B: Reduction to N-tert-Butylhydroxylamine.
-
Step C: Oxidation to t-Nitrosobutane and Dimerization.
-
Dissolve the N-tert-Butylhydroxylamine in a suitable solvent (e.g., CH₂Cl₂).
-
Cool the solution to approximately -20°C.
-
Add a solution of bromine in alkali (or sodium hypobromite) dropwise while stirring vigorously. The solution will turn a deep blue, indicating the formation of the monomer.[2]
-
Allow the reaction mixture to warm to room temperature. The blue color will fade as the colorless solid dimer precipitates.
-
Collect the solid by filtration, wash thoroughly with water to remove salts, and dry under reduced pressure.[2]
-
Self-Validation: The final product should be a white to pale green or blue crystalline solid.[5] Its melting point should be sharp, around 74-75°C or 80-81°C depending on the isomer and purity.[1][2]
-
Definitive Structure: Single-Crystal X-ray Diffraction
To determine the unambiguous three-dimensional structure, bond lengths, and bond angles in the solid state, single-crystal X-ray crystallography is the gold standard.[6][7] This technique provides the foundational data upon which all other characterizations are built.
Causality: For a molecule with potential isomers (cis/trans), X-ray diffraction provides the only direct, high-resolution visualization of the atomic arrangement in the crystal, definitively establishing the stereochemistry of the dominant solid-state form.
The crystal structure of the t-nitrosobutane dimer reveals that it exists in the trans-configuration.[8][9] The molecule is centrosymmetric, with the two t-butyl groups positioned on opposite sides of the central N-N bond.[9]
Table 1: Key Crystallographic Data for trans-t-Nitrosobutane Dimer
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[8][9] |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell; indicates a centrosymmetric structure.[8][9] |
| Unit Cell Dimensions | a = 5.929 Å, b = 10.112 Å, c = 8.751 Å | The dimensions of the repeating crystal lattice.[8][9] |
| β (angle) | 90.80° | The angle characteristic of a monoclinic system.[8][9] |
| N-N Bond Length | Varies by study; ~1.32 Å | Confirms the covalent link between the two monomer units. |
| N-O Bond Length | ~1.27 Å | Typical for an N-O double bond with some single bond character. |
| C-N Bond Length | ~1.52 Å | Significantly longer than a typical C-N single bond, suggesting steric strain from the bulky t-butyl groups.[8][9] |
Data sourced from J. Chem. Soc., Perkin Trans. 2, 1988, 701-703.[8][9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Slowly recrystallize the synthesized dimer from a suitable solvent like methanol by cooling to -78°C to obtain high-quality, single crystals.[9]
-
Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Expose the crystal to a monochromatic X-ray beam and collect the diffraction patterns at various orientations.[6]
-
Data Processing: Index the diffraction spots to determine the unit cell and space group. Integrate the intensities of all reflections.[6]
-
Structure Solution & Refinement: Use the processed data to calculate an electron density map and build an atomic model. Refine the model computationally to achieve the best fit between the calculated and observed diffraction data.[7]
In-Solution Characterization: NMR and Vibrational Spectroscopy
While X-ray crystallography defines the solid state, it is crucial to characterize the dimer in solution, where most of its applications occur. Spectroscopic methods are ideal for probing the monomer-dimer equilibrium and confirming the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H NMR spectroscopy is exceptionally sensitive to the chemical environment of protons. Because the magnetic environments of the tert-butyl groups in the monomer and dimer are different, NMR provides a direct, quantitative measure of the equilibrium in solution.[2]
When the colorless dimer is dissolved, it partially dissociates into the blue monomer. The ¹H NMR spectrum of this equilibrium mixture shows two distinct singlets for the tert-butyl protons.[2]
-
Dimer Signal: A singlet appearing further downfield (e.g., δ 1.57 in CCl₄).[2]
-
Monomer Signal: A singlet appearing further upfield (e.g., δ 1.24 in CCl₄).[2]
By integrating the area under these two peaks, one can determine the relative concentrations of the monomer and dimer at equilibrium under specific conditions (solvent, temperature).[2]
Infrared (IR) Spectroscopy
Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. The key functional group difference between the monomer and dimer is the presence of the N=O bond in the monomer, which has a strong, characteristic absorption.
-
Monomer: A strong absorption peak around 1565 cm⁻¹ is attributable to the N=O stretching vibration.[2]
-
Dimer: This peak is absent in the solid-state spectrum (KBr pellet) of the pure dimer. When the dimer is dissolved in a solvent like CCl₄, this peak appears as the monomer is formed.[2]
This simple IR analysis provides a rapid method to confirm the presence of the monomer in solution and the purity of the solid dimer.
Table 2: Summary of Key Spectroscopic Data
| Technique | Species | Key Signal/Feature | Significance |
| ¹H NMR | Monomer | Singlet at ~δ 1.24 (in CCl₄) | Confirms presence of monomer in solution.[2] |
| Dimer | Singlet at ~δ 1.57 (in CCl₄) | Confirms presence of dimer in solution.[2] | |
| IR | Monomer | Strong absorption at ~1565 cm⁻¹ (N=O stretch) | Direct evidence of the nitroso group.[2] |
| Dimer | Absence of ~1565 cm⁻¹ peak in solid state | Confirms dimerization and loss of N=O bond.[2] | |
| UV-Vis | Dimer | Max absorption at ~287 nm (in H₂O) | Characteristic of the azodioxy chromophore.[2] |
Integrated Workflow for Structural Characterization
A comprehensive characterization relies on an integrated approach where the results from different techniques validate and complement one another. The following workflow represents a logical and robust strategy.
Figure 2: A comprehensive workflow for the structural characterization of the t-nitrosobutane dimer.
Conclusion
The structural characterization of the t-nitrosobutane dimer is a multi-faceted process that requires the synergistic use of crystallographic and spectroscopic techniques. X-ray diffraction provides the definitive solid-state structure, confirming the trans-azodioxy linkage and revealing steric strain imposed by the bulky tert-butyl groups.[8][9] In parallel, NMR and IR spectroscopy are indispensable for probing the dynamic monomer-dimer equilibrium in solution, which is fundamental to the compound's role as a spin trap.[2] By following an integrated workflow, researchers can achieve a complete and unambiguous structural assignment, enabling the confident application of this important chemical tool in drug development and mechanistic studies.
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discovery and development of 2-Methyl-2-nitrosopropane as a spin trap
An In-depth Technical Guide to the Discovery and Development of 2-Methyl-2-nitrosopropane as a Spin Trap
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-2-nitrosopropane (MNP), a cornerstone spin trapping agent in the field of free radical chemistry and biology. We will explore its historical development, synthesis, and the physicochemical properties that make it an effective tool for detecting and identifying transient radical species. The core of this guide is a detailed examination of the spin trapping mechanism, supported by practical experimental protocols for its application in Electron Paramagnetic Resonance (EPR) spectroscopy. Furthermore, we delve into the interpretation of EPR spectra of MNP-radical adducts, providing field-proven insights into its advantages, limitations, and diverse applications across various scientific disciplines.
The Challenge of the Unseen: Free Radicals and the Advent of Spin Trapping
Free radicals are molecular species characterized by the presence of an unpaired electron in their atomic or molecular orbital. This unpaired electron renders them highly reactive and typically short-lived, making their direct detection a significant analytical challenge.[1] Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is the definitive technique for detecting paramagnetic species like free radicals.[2][3] However, the transient nature of most biologically and chemically relevant radicals means their steady-state concentrations are often far below the detection limit of conventional EPR spectroscopy.[1][4]
To overcome this limitation, the technique of "spin trapping" was developed in the 1960s.[2][4] This innovative method involves the use of a "spin trap," a diamagnetic compound that reacts with a transient free radical to form a significantly more stable and persistent paramagnetic species, known as a spin adduct.[5][6] This spin adduct accumulates to an EPR-detectable concentration, and the resulting EPR spectrum provides a characteristic "fingerprint" that allows for the identification of the original, short-lived radical.[2][5] Among the various classes of spin traps, C-nitroso compounds, such as 2-Methyl-2-nitrosopropane, have proven to be excellent scavengers of free radicals.[7][8]
2-Methyl-2-nitrosopropane (MNP): Synthesis and Physicochemical Properties
2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane (t-BuNO), is a widely used C-nitroso spin trap.[9][10] Its utility stems from its high reactivity towards a variety of free radicals and the informative EPR spectra of the resulting nitroxide adducts.
Synthesis of MNP
While several methods exist, a common and reliable synthesis of MNP involves a multi-step process starting from tert-butylamine.[7][9] The general sequence involves the oxidation of tert-butylamine to 2-methyl-2-nitropropane, followed by reduction to N-tert-butylhydroxylamine, and a final oxidation step to yield 2-methyl-2-nitrosopropane.[7][11]
Detailed Synthesis Protocol:
A well-established procedure for the synthesis of MNP is detailed in Organic Syntheses.[7] The process can be summarized in three main steps:
-
Step A: Oxidation of tert-butylamine to 2-Methyl-2-nitropropane.
-
Step B: Reduction of 2-Methyl-2-nitropropane to N-tert-Butylhydroxylamine.
-
Step C: Oxidation of N-tert-Butylhydroxylamine to 2-Methyl-2-nitrosopropane.
Physicochemical Properties
MNP exhibits a unique property of existing in a monomer-dimer equilibrium.[9]
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₉NO (Monomer) | [9][10] |
| Molar Mass | 87.12 g·mol⁻¹ (Monomer) | [9] |
| Appearance | Blue liquid (Monomer) | [9] |
| Colorless solid (Dimer) | [9] | |
| Dimer Melting Point | 81-83 °C | |
| Storage | Stored as the dimer at -20°C |
In solution, the colorless dimer readily dissociates to form the blue, monomeric spin trap, which is the active form for radical scavenging.[9] The solid dimer is more stable and is the preferred form for long-term storage.[7]
The Spin Trapping Mechanism of MNP
The efficacy of MNP as a spin trap lies in the reactivity of its nitroso (-N=O) group. A transient free radical (R•) readily adds to the nitrogen atom of the nitroso moiety to form a persistent nitroxide radical adduct.[6][12]
Reaction: (CH₃)₃C-N=O + R• → (CH₃)₃C-N(O•)-R
This resulting nitroxide is significantly more stable than the initial radical, allowing it to be studied by EPR spectroscopy.[2]
Caption: General mechanism of MNP spin trapping.
Experimental Workflow and Data Interpretation
General EPR Spin Trapping Protocol
A typical spin trapping experiment with MNP involves several key steps. It is crucial to perform control experiments, such as running the reaction without the radical source, to ensure that the observed EPR signals are not artifacts.[13]
Caption: Experimental workflow for EPR spin trapping.
Interpreting the EPR Spectrum: Hyperfine Coupling
The EPR spectrum of the MNP spin adduct contains a wealth of information. The interaction of the unpaired electron with magnetic nuclei (like the ¹⁴N of the nitroxide and nearby protons) causes the EPR signal to split into multiple lines. This phenomenon is known as hyperfine coupling.[14][15] The magnitude of this splitting, the hyperfine coupling constant (hfc or a), is characteristic of the trapped radical.[2][14]
For MNP adducts, the primary splitting comes from the ¹⁴N atom (aN), which splits the spectrum into three main lines. Further splitting by protons on the trapped radical (R•) provides the "fingerprint" for its identification.[16]
Table of Representative Hyperfine Coupling Constants for MNP Adducts:
| Trapped Radical | Structure | aN (Gauss) | aH (Gauss) | Comments |
| Methyl | •CH₃ | ~16.4 | 12.5 (3H) | Characteristic quartet of triplets.[13] |
| Acyl | R-C(=O)• | ~7.5-8.5 | N/A | Typically shows only nitrogen splitting.[17] |
| Benzyl | C₆H₅CH₂• | ~15-16 | ~7-8 (2H) | Splitting from two benzylic protons.[17] |
| Hydroxyl | •OH | ~15.3 | N/A | Caution advised due to potential artifacts, e.g., with DMSO.[13][17] |
| Thiyl | R-S• | ~17-18 | N/A | MNP is effective for trapping sulfur-centered radicals.[18] |
Note: Values are approximate and can vary with solvent and temperature.
Field-Proven Insights: Advantages and Limitations of MNP
As a seasoned tool in the radical chemist's arsenal, MNP has well-documented strengths and weaknesses.
Advantages:
-
Excellent Scavenger: MNP is an efficient scavenger for a wide range of radicals, particularly carbon-centered radicals.[7][9]
-
Informative Spectra: The hyperfine structures of MNP adducts are often well-resolved and provide detailed structural information about the trapped radical.
-
Complementary to Nitrones: While nitrone spin traps like DMPO and PBN are more common for trapping oxygen-centered radicals, nitroso compounds like MNP are often superior for trapping certain other types, such as metal-centered radicals.[8]
Limitations and Considerations:
-
Photochemical Instability: MNP itself can be photochemically active, which can lead to the formation of artifactual radicals, such as the di-tert-butyl nitroxide radical.[19]
-
Non-Radical Reactions: MNP can react with some nucleophiles, potentially leading to EPR-active species that are not the result of radical trapping.[20][21] This underscores the importance of rigorous control experiments.
-
Adduct Stability: The stability of MNP-radical adducts can vary significantly. Steric hindrance in bulky radicals can decrease the trapping rate and the persistence of the resulting adduct.[22]
-
Artifacts with Solvents: Certain solvents can react to produce radicals in the presence of MNP. For instance, dimethyl sulfoxide (DMSO) can generate methyl radicals in the presence of a base, which can be mistakenly attributed to the primary process under investigation.[13][17]
Applications in Research and Development
The ability of MNP to intercept and identify transient radical intermediates has made it invaluable across multiple scientific domains.
-
Mechanistic Organic Chemistry: MNP has been instrumental in elucidating the mechanisms of reactions involving radical intermediates, such as the photo-Fries rearrangement and various photochemical processes.[13][17]
-
Biochemistry and Pharmacology: It has been used to study radical formation in biological systems, including the detection of radicals derived from proteins (e.g., tyrosyl radicals) and thiols like cysteine.[9][23]
-
Materials Science: MNP has been employed as an efficient regulator in the radical polymerization of materials like methyl methacrylate.[9]
-
Environmental Chemistry: Spin trapping with MNP helps in identifying radical species involved in photochemical degradation and other environmental processes.
Conclusion
2-Methyl-2-nitrosopropane stands as a classic and powerful spin trap that has significantly advanced our understanding of free radical processes. Its discovery and development provided a crucial method for "seeing" the unseeable—the fleeting, highly reactive radicals that govern countless chemical and biological transformations. While its application requires careful consideration of potential artifacts and limitations, a well-designed experiment utilizing MNP can provide unambiguous evidence for the presence and identity of radical intermediates. This guide has aimed to provide the technical foundation and practical insights necessary for researchers to confidently employ MNP in their own investigations, continuing the legacy of exploration into the fascinating world of free radicals.
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- 19. Spin trapping by use of nitroso-compounds. Part V. 2,4,6-Tri-t-butylnitrosobenzene: a new type of spin-trapping reagent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 22. An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 23. Combining EPR and ESI-MS/MS to study the reactivity of alkylthiols and cysteine towards 2-methyl-2-nitrosopropane (MNP) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Guide to the Theoretical Investigation of tert-Nitrosobutane Dimer Stability
This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of the stability of the tert-nitrosobutane dimer. It is intended for researchers, scientists, and drug development professionals who are interested in applying computational chemistry methods to understand and predict the behavior of this important spin-trapping agent and its self-association. This document will delve into the critical theoretical considerations, provide a detailed computational workflow, and offer insights into the interpretation of the results, all grounded in established scientific principles.
Introduction: The Duality of tert-Nitrosobutane
2-Methyl-2-nitrosopropane, commonly known as tert-nitrosobutane (t-BuNO), is a widely utilized spin trap in chemical and biological research for the detection and characterization of transient free radicals.[1] A key characteristic of this blue liquid is its propensity to exist in a monomer-dimer equilibrium.[1] Upon standing, the monomeric form, a blue liquid, converts to its colorless solid dimer.[1][2][3] This reversible dimerization is a fascinating and crucial aspect of its chemistry, influencing its availability as a spin trap and its overall reactivity.
The dimerization of nitroso compounds, in general, is a subject of significant interest, with aromatic C-nitroso compounds being extensively studied.[4] The formation of the azodioxy dimer from two monomeric nitroso moieties involves a delicate balance of non-covalent interactions and, in some cases, the formation of a weak covalent bond. Understanding the thermodynamic and kinetic stability of the tert-nitrosobutane dimer is paramount for predicting its behavior in various environments and for the rational design of related molecules with tailored properties.
This guide will provide a robust theoretical framework for elucidating the stability of the tert-nitrosobutane dimer, with a focus on state-of-the-art computational chemistry techniques. We will explore the cis and trans isomers of the dimer and provide a roadmap for calculating their relative stabilities, binding energies, and key geometric parameters.
Theoretical Foundations for Studying Dimer Stability
The accurate theoretical description of dimer stability, particularly for molecules with non-covalent interactions, requires a careful selection of computational methods and basis sets. The interaction energies involved in such systems are often small, making the calculations sensitive to the level of theory employed.
The Hierarchy of Computational Methods
Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry due to their favorable balance of accuracy and computational cost. For non-covalent interactions, it is crucial to employ functionals that can adequately describe dispersion forces.[5][6] Recommended functionals for this purpose include those with empirical dispersion corrections, such as the B3LYP-D3 or the ωB97X-D functionals.[6][7] Double-hybrid density functionals, like B2PLYP-D3, have also shown excellent performance for studying dimerization reactions of nitroso compounds.[8]
Ab Initio Methods: For higher accuracy, ab initio methods are indispensable.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a cost-effective method that accounts for electron correlation and generally provides a good description of hydrogen bonding and dispersion interactions.[5]
-
Coupled Cluster Theory (CCSD(T)): The "gold standard" in quantum chemistry, the CCSD(T) method (Coupled Cluster with Singles, Doubles, and perturbative Triples), offers the highest accuracy for non-covalent interactions.[5][6][7] However, its computational cost is significantly higher, making it more suitable for benchmarking and for smaller systems.
A common and effective strategy is to perform geometry optimizations and frequency calculations using a reliable DFT method and then perform single-point energy calculations on the optimized geometries using a higher-level ab initio method like CCSD(T) to obtain more accurate binding energies.
The Importance of Basis Sets
The choice of basis set is equally critical for obtaining reliable results. For non-covalent interactions, it is essential to use basis sets that include both polarization and diffuse functions.
-
Pople-style basis sets: Basis sets like 6-311+G(d,p) can provide a reasonable starting point.[9]
-
Correlation-consistent basis sets: The augmented correlation-consistent basis sets of Dunning, such as aug-cc-pVDZ and aug-cc-pVTZ, are highly recommended for studies of non-covalent interactions as they are specifically designed to converge systematically towards the complete basis set limit.[9][10][11]
Basis Set Superposition Error (BSSE)
A significant source of error in the calculation of dimer interaction energies is the Basis Set Superposition Error (BSSE).[12] This error arises because the basis functions of one monomer artificially stabilize the other monomer in the dimer calculation. The Boys and Bernardi counterpoise (CP) correction is the most widely used method to account for BSSE and should be applied to all interaction energy calculations.[11]
Computational Workflow for tert-Nitrosobutane Dimer Stability
This section outlines a step-by-step protocol for the theoretical investigation of the tert-nitrosobutane dimer.
Step 1: Monomer and Dimer Geometry Optimization
-
Construct the initial structures: Build the 3D structures of the tert-nitrosobutane monomer and the cis and trans isomers of its dimer. The dimer structures are characterized by the formation of an N-N bond between the two nitroso groups.
-
Perform geometry optimization: Optimize the geometries of the monomer and both dimer isomers. A suitable level of theory for this step is a dispersion-corrected DFT functional (e.g., ωB97X-D) with a reasonably sized basis set (e.g., 6-311+G(d,p) or aug-cc-pVDZ).
-
Verify the nature of the stationary points: Perform frequency calculations at the same level of theory used for the geometry optimization. A true minimum on the potential energy surface will have no imaginary frequencies.
Step 2: Calculation of Interaction and Binding Energies
The dimerization energy (ΔE) can be calculated as the difference between the energy of the dimer and the energies of two non-interacting monomers.
ΔE = E_dimer - 2 * E_monomer
To obtain a more accurate binding energy (ΔE_bind), the BSSE must be corrected for using the counterpoise method. The binding energy is then calculated as:
ΔE_bind = E_dimer(AB) - E_monomer(A in AB) - E_monomer(B in AB)
where E_dimer(AB) is the energy of the dimer, and E_monomer(A in AB) and E_monomer(B in AB) are the energies of each monomer calculated in the presence of the basis functions of the other monomer (ghost atoms).
For the highest accuracy, single-point energy calculations using a larger basis set (e.g., aug-cc-pVTZ) and a higher level of theory (e.g., CCSD(T)) should be performed on the DFT-optimized geometries.
Step 3: Thermodynamic Analysis
The frequency calculations from Step 1 also provide the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy. These values can be used to calculate the dimerization enthalpy (ΔH) and Gibbs free energy (ΔG) at a given temperature (e.g., 298.15 K).
ΔH = ΔE + Δ(PV) + ΔZPVE + ΔE_thermal ΔG = ΔH - TΔS
The Gibbs free energy of dimerization is the ultimate indicator of the thermodynamic stability of the dimer under standard conditions. A negative ΔG indicates a spontaneous dimerization process.
Diagram of the Computational Workflow
Caption: A schematic of the computational workflow for determining the stability of the tert-nitrosobutane dimer.
Interpreting the Results: A Deeper Understanding
The results of these calculations will provide a wealth of information about the tert-nitrosobutane dimer.
Table 1: Key Parameters to be Calculated for tert-Nitrosobutane Dimerization
| Parameter | Description | Significance |
| ΔE_bind | The binding energy of the dimer with BSSE correction. | Quantifies the strength of the interaction between the two monomer units. |
| ΔH | The enthalpy of dimerization. | Indicates whether the dimerization is exothermic (favorable) or endothermic. |
| ΔG | The Gibbs free energy of dimerization. | Determines the spontaneity of the dimerization process at a given temperature. |
| Relative ΔG | The difference in Gibbs free energy between the cis and trans isomers. | Predicts the predominant isomer at equilibrium. |
| N-N bond length | The distance between the nitrogen atoms of the two nitroso groups in the dimer. | Provides insight into the nature of the interaction (covalent vs. non-covalent). |
| Key vibrational frequencies | Frequencies corresponding to the N-N stretch and other intermolecular modes. | Can be compared with experimental spectroscopic data if available. |
A negative and significant binding energy, along with a negative Gibbs free energy of dimerization, would provide strong theoretical evidence for the stability of the tert-nitrosobutane dimer. The relative Gibbs free energies of the cis and trans isomers will reveal which conformation is thermodynamically preferred.
Conclusion: The Predictive Power of Theoretical Calculations
This guide has outlined a comprehensive and scientifically rigorous approach to the theoretical investigation of tert-nitrosobutane dimer stability. By employing state-of-the-art computational methods and a systematic workflow, researchers can gain valuable insights into the fundamental chemical properties of this important molecule. The predictive power of these calculations can guide experimental studies, aid in the interpretation of experimental data, and contribute to the broader understanding of the chemistry of nitroso compounds. The principles and methodologies described herein are not only applicable to tert-nitrosobutane but can also be extended to a wide range of other molecular systems where dimerization and non-covalent interactions play a crucial role.
Diagram of the Dimerization Equilibrium
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spectroscopic analysis of 2-Methyl-2-nitrosopropane dimer
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-2-nitrosopropane Dimer
Abstract
2-Methyl-2-nitrosopropane (MNP, tert-nitrosobutane) is a pivotal compound in the study of transient free radicals. In its solid state, it exists as a colorless, stable dimer. However, upon dissolution, it enters a dynamic equilibrium with its blue, monomeric form, which is a highly effective spin trap. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this equilibrium and to utilize MNP in radical trapping experiments. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Electron Spin Resonance (ESR) spectroscopy as they apply to this system. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of MNP's properties and applications.
Introduction: The Dichotomy of a Spin Trap
2-Methyl-2-nitrosopropane is most renowned for its application as a spin trap in ESR spectroscopy, where it intercepts short-lived radical species to form stable, paramagnetic nitroxide radicals that are readily detectable.[1] However, its practical utility is intrinsically linked to its existence as a dimer in the solid state, which provides stability for storage and handling.[2][3] Understanding the spectroscopic signatures of both the dimer and the monomer is therefore fundamental to its effective use.
The Monomer-Dimer Equilibrium
The core of MNP chemistry in solution is the equilibrium between the colorless trans-dimer and the blue monomer.[1] The solid is a white to slightly blue crystalline powder, while in solution, it rapidly establishes an equilibrium, resulting in a characteristic blue color.[2][4]
This equilibrium is solvent and temperature-dependent. In non-polar solvents like carbon tetrachloride (CCl₄) and benzene (C₆D₆), the equilibrium is established within minutes at room temperature, with the monomer being the predominant species.[2] The forward reaction (dimer to monomer) is endothermic, and the position of the equilibrium can be quantitatively assessed using ¹H NMR spectroscopy.[5]
Synthesis and Sample Preparation
The reliability of any spectroscopic analysis hinges on the purity of the starting material. The dimer is the stable form for synthesis and storage.
Synthesis of this compound
A common and effective synthesis involves the oxidation of N-tert-butylhydroxylamine with sodium hypobromite.[2]
Experimental Protocol:
-
Prepare Sodium Hypobromite Solution: Add 57.5 g of bromine dropwise to a stirred solution of 36.0 g of sodium hydroxide in 225 mL of water, keeping the temperature controlled.
-
Cool the Oxidant: Cool the resulting yellow sodium hypobromite solution to -20°C in a three-necked flask fitted with a mechanical stirrer and a thermometer.
-
Oxidation: Add a suspension of 26.7 g of N-tert-butylhydroxylamine in 50 mL of ether-water (4:1) to the cold oxidant solution over 10 minutes, maintaining the temperature below -10°C.
-
Reaction: After addition, stir the mixture for an additional 1.5 hours at -15°C.
-
Isolation: The solid dimer product is collected on a sintered glass funnel, pulverized, and washed thoroughly with approximately 1 L of water to remove any residual alkali, which is critical as alkali can cause decomposition.[2]
-
Drying: Dry the final product under reduced pressure at room temperature. This yields the dimer as a white to pale blue solid with a melting point of 80–81°C.[2][3]
Preparation of Solutions for Spectroscopic Analysis
For most spectroscopic techniques (NMR, UV-Vis), a solution is prepared by dissolving the solid dimer in the appropriate solvent.
Causality Behind Experimental Choice: The choice of solvent is critical. For NMR, deuterated solvents (e.g., CDCl₃, C₆D₆) are required. For IR, a solvent with minimal interfering absorbances in the region of interest (e.g., CCl₄) is chosen. The concentration must be carefully selected to provide adequate signal-to-noise without causing excessive peak broadening. Upon dissolution, it is crucial to allow 20-30 minutes for the monomer-dimer equilibrium to be established before analysis.[2]
Spectroscopic Characterization
Each spectroscopic method provides a unique window into the structure and behavior of the MNP system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for quantitatively studying the monomer-dimer equilibrium.
The proton NMR spectrum of an equilibrated solution of MNP in a solvent like CCl₄ shows two distinct singlets corresponding to the tert-butyl protons of the monomer and the dimer.[2]
-
Trustworthiness: This two-peak system is self-validating. By integrating the area under each peak, the relative molar concentrations of the monomer and dimer can be directly calculated, allowing for the determination of the equilibrium constant (K_eq).
| Compound | Solvent | Chemical Shift (δ) |
| Monomer | CCl₄ | 1.24 ppm |
| Dimer | CCl₄ | 1.57 ppm |
| Monomer | C₆D₆ | 0.97 ppm |
| Dimer | C₆D₆ | 1.49 ppm |
| Data sourced from Organic Syntheses.[2] |
Experimental Protocol: ¹H NMR Analysis
-
Prepare a solution of the MNP dimer in the desired deuterated solvent (e.g., C₆D₆) of a known concentration.
-
Allow the solution to equilibrate at a constant, measured temperature for at least 30 minutes.
-
Acquire the ¹H NMR spectrum.
-
Integrate the singlets corresponding to the monomer and dimer tert-butyl groups.
-
Calculate the equilibrium constant K_eq = [Monomer]² / [Dimer] using the integration values. By performing this analysis at various temperatures, thermodynamic parameters (ΔH, ΔS) for the dissociation can be determined.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for qualitatively distinguishing the solid dimer from the monomer in solution.
The key diagnostic feature is the N=O stretching vibration of the monomer, which is absent in the dimer.[2]
-
Dimer (KBr pellet): No significant absorption in the 1500-1600 cm⁻¹ region.
-
Equilibrated Solution (CCl₄): A characteristic absorption appears around 1565 cm⁻¹ , which is attributable to the N=O group of the monomer.[2]
Experimental Protocol: IR Analysis
-
For Dimer: Prepare a KBr pellet containing a small amount of the solid MNP dimer and acquire the spectrum.
-
For Monomer/Dimer Mixture: Prepare a solution of the dimer in CCl₄ in an IR-transparent cell (e.g., NaCl plates). Acquire the spectrum after allowing time for equilibrium to be established. The appearance of the peak at 1565 cm⁻¹ confirms the presence of the monomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The intense blue color of the MNP monomer is due to its absorption in the visible region of the electromagnetic spectrum, making UV-Vis spectroscopy a useful tool for kinetic studies.
The blue color arises from the n → π* electronic transition of the nitroso (N=O) group. The dimer, lacking this chromophore, is colorless and absorbs only in the UV region (a reported maximum at 279 nm in ethanol).[2] The rate of approach to equilibrium can be monitored by setting the spectrometer to the absorption maximum of the monomer and recording the absorbance as a function of time.[5]
Experimental Protocol: UV-Vis Analysis
-
Prepare a solution of the MNP dimer of known concentration in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.
-
Immediately place the cuvette in the spectrophotometer.
-
Scan to find the wavelength of maximum absorbance (λ_max) for the blue monomer.
-
Set the instrument to this fixed wavelength and record the absorbance over time until it reaches a stable plateau, indicating equilibrium has been reached.
Application in Electron Spin Resonance (ESR/EPR) Spectroscopy
The primary application of MNP is as a spin trap. The dimer itself is ESR-silent (diamagnetic). In solution, the monomeric form traps transient radicals (R•) to form persistent nitroxide radicals, which have a characteristic and analyzable ESR spectrum.[1][6]
Interpreting the ESR Spectra of MNP Spin Adducts
The resulting ESR spectrum's hyperfine splitting pattern provides a fingerprint of the trapped radical. The primary splitting comes from the interaction of the unpaired electron with the ¹⁴N nucleus of the nitroxide, which gives a characteristic triplet (1:1:1). Further splitting from other magnetic nuclei (e.g., protons) on the trapped radical fragment (R) provides structural information, allowing for the identification of the original transient radical.[7][8]
Experimental Protocol: A General Spin Trapping Experiment
-
Prepare a solution containing the MNP dimer in a suitable solvent (e.g., benzene). The solution will equilibrate to provide the monomeric spin trap.
-
Add the compound or system that will be used to generate the transient radicals.
-
Initiate radical formation (e.g., via UV irradiation or thermal decomposition).[7]
-
Transfer an aliquot of the solution to a quartz ESR tube.
-
Place the tube in the cavity of the ESR spectrometer and acquire the spectrum.
-
Analyze the hyperfine coupling constants to identify the structure of the trapped radical.
Summary of Spectroscopic Data
| Technique | Species | Solvent | Key Feature | Value / Observation | Reference |
| Melting Point | Dimer | N/A | Phase Transition | 80–81°C | [2][3] |
| ¹H NMR | Monomer | CCl₄ | tert-butyl singlet | δ 1.24 ppm | [2] |
| Dimer | CCl₄ | tert-butyl singlet | δ 1.57 ppm | [2] | |
| ¹³C NMR | Dimer | CDCl₃ | - | Data available | [9] |
| IR | Monomer | CCl₄ | N=O Stretch | ~1565 cm⁻¹ | [2] |
| Dimer | KBr | N=O Stretch | Absent | [2] | |
| UV-Vis | Dimer | 95% C₂H₅OH | π → π | λ_max = 279 nm (ε 24) | [2] |
| Monomer | Various | n → π | Absorption in visible region (blue color) | [1][5] |
Conclusion
The spectroscopic analysis of 2-methyl-2-nitrosopropane and its dimer is a multi-faceted endeavor that provides deep insights into chemical equilibrium and radical chemistry. NMR and UV-Vis spectroscopy are indispensable for quantifying the monomer-dimer equilibrium and its kinetics, while IR spectroscopy offers a rapid method for qualitative differentiation. Ultimately, these characterization techniques are foundational to the compound's primary role as a spin trap, where the monomeric form is leveraged in ESR spectroscopy to detect and identify transient radical intermediates that are pivotal in chemical and biological systems. A thorough understanding of this spectroscopic toolkit is essential for any scientist aiming to harness the full potential of this versatile molecule.
References
- Rosenthal, I., Mossoba, M. M., & Riesz, P. (1982). Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. Canadian Journal of Chemistry, 60(11), 1486-1491.
- Rosenthal, I., Mossoba, M. M., & Riesz, P. (1982). Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. Canadian Journal of Chemistry, 60(11), 1486-1491.
- An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols. Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- By the spin-trapping technique using 2-methyl-2-nitrosopropane as a spin trap conjugated hydrocarbon radicals have been detected. Chemistry Letters, 1988, 637-640.
- Calder, A., Forrester, A. R., & Hepburn, S. P. (1972). 2-Methyl-2-nitrosopropane and its dimer. Organic Syntheses, 52, 77.
- This compound(6841-96-9) IR2 spectrum. ChemicalBook. (n.d.).
- A Fundamental Study on Aqueous Solutions of 2-Methyl-2-Nitrosopropane as a Spin Trap.
- Preparation of 2-Methyl-2-nitrosopropane and Its Dimer. LookChem. (n.d.).
- This compound 6841-96-9 wiki. Guidechem. (n.d.).
- This compound 6841-96-9. Guidechem. (n.d.).
- This compound - Optional[13C NMR] - Spectrum. SpectraBase. (n.d.).
- 2-Methyl-2-nitrosopropane. Wikipedia. (n.d.).
- Photodissociation Dynamics of 2-Nitropropane and 2-Methyl-2-nitropropane at 248 and 193 nm.
- A series of experiments with 2-methyl-2-nitrosopropane.
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Methodological & Application
Application Notes & Protocols: Detection of Carbon-Centered Radicals Using tert-Nitrosobutane Dimer
Introduction
In the realms of chemistry, biology, and pharmacology, transient carbon-centered radicals are pivotal intermediates in a vast array of processes, from metabolic pathways and drug mechanisms to polymerization and photochemical reactions. Their inherent instability and low steady-state concentrations make their direct detection a formidable challenge. The technique of spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, provides a robust solution to this problem.[1][2] This method utilizes a "spin trap" to react with a short-lived radical, converting it into a significantly more stable paramagnetic species, known as a spin adduct, which can then accumulate to EPR-detectable levels.[3]
Among the arsenal of available spin traps, 2-methyl-2-nitrosopropane (MNP), often handled as its stable dimer, stands out as an excellent and widely-used scavenger for carbon-centered radicals.[4][5] This guide provides an in-depth exploration of the principles, practical considerations, and detailed protocols for using tert-Nitrosobutane dimer to effectively detect and characterize carbon-centered radicals.
The Spin Trap: 2-Methyl-2-nitrosopropane (MNP)
2-Methyl-2-nitrosopropane, also known as tert-Nitrosobutane, is the active spin-trapping agent. In its pure form, it exists as a volatile blue liquid.[3] However, at room temperature, it readily dimerizes to form a colorless, crystalline solid, the tert-Nitrosobutane dimer.[3] This dimerization is a reversible process. When the solid dimer is dissolved in an organic solvent or gently warmed, it reverts to the blue, monomeric MNP, which is the active form required for spin trapping.[3][6] This equilibrium is a key characteristic of the compound.
| Property | Value |
| Chemical Formula (Monomer) | C4H9NO |
| Molar Mass (Monomer) | 87.12 g·mol−1 |
| Appearance (Monomer) | Blue Liquid |
| Appearance (Dimer) | White/Colorless Crystalline Solid[7][8] |
| Melting Point (Dimer) | 74-75 °C[3][6] |
| CAS Number (Dimer) | 6841-96-9[7] |
| Solubility | Soluble in chloroform and other organic solvents.[9] |
Handling and Storage: The dimer is light-sensitive and should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7][9]
Mechanism of Action: Spin Trapping Carbon-Centered Radicals
The utility of MNP lies in its ability to efficiently trap highly reactive, short-lived radicals (R•). The trapping mechanism involves the direct addition of the carbon-centered radical to the nitrogen atom of the nitroso group (N=O) of the MNP monomer. This reaction forms a persistent and stable nitroxide radical adduct.[3][10]
The stability of this newly formed nitroxide radical allows it to accumulate in the system to a concentration that is readily detectable by EPR spectroscopy. The resulting EPR spectrum is rich in information, containing hyperfine splittings that are characteristic of the trapped radical's structure, thereby allowing for its identification.[11]
EPR Spectroscopy of MNP Adducts
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as the nitroxide spin adducts formed by MNP.[2][12] An EPR spectrum provides two crucial pieces of information for identifying the trapped radical:
-
g-factor: This is analogous to the chemical shift in NMR and is characteristic of the type of radical.
-
Hyperfine Coupling Constants (hfccs): The unpaired electron in the nitroxide adduct interacts with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, ¹³C). This interaction, known as hyperfine coupling, splits the EPR signal into a characteristic pattern of lines.[11] The magnitude of this splitting (the hfcc, denoted as a) is highly sensitive to the structure of the trapped radical R•.
For an MNP-carbon radical adduct, the primary splitting comes from the ¹⁴N nucleus of the nitroxide, which splits the spectrum into three main lines. Further smaller splittings (hyper-hyperfine couplings) arise from protons or other magnetic nuclei on the trapped radical fragment, providing a unique fingerprint for that specific radical.[10]
Interpreting Hyperfine Data
By simulating the experimental EPR spectrum and comparing the determined hyperfine coupling constants to literature values, one can confidently identify the original, transient carbon-centered radical.[13]
| Trapped Radical (R•) | Adduct Structure | aN (Gauss) | aβ-H (Gauss) |
| •CH₃ (Methyl) | (CH₃)₃C-N(O•)-CH₃ | ~16.3 | ~11.5 |
| •CH₂COOH (Carboxymethyl) | (CH₃)₃C-N(O•)-CH₂COOH | ~15.4 | ~8.3[14] |
| •CCl₃ (Trichloromethyl) | (CH₃)₃C-N(O•)-CCl₃ | ~13.5 | N/A |
| Lipid Radical (methinyl fragment) | (CH₃)₃C-N(O•)-CHR₂ | ~15-16 | ~2-4[15] |
| α-Farnesene Radical (tertiary) | (CH₃)₃C-N(O•)-C(R)₃ | ~15.1 | N/A[5] |
| Note: Hyperfine coupling constants can vary slightly depending on the solvent and temperature. |
Detailed Experimental Protocol
This protocol outlines a general workflow for detecting carbon-centered radicals generated from a chemical reaction using tert-Nitrosobutane dimer and X-band EPR spectroscopy.
PART A: Reagent Preparation
-
Preparation of MNP Stock Solution:
-
Weigh a precise amount of tert-Nitrosobutane dimer into a vial.
-
Add the appropriate solvent (e.g., benzene, toluene, or the reaction solvent) to achieve the desired final concentration (typically 10-50 mM).
-
Gently agitate the vial. The solution will turn a characteristic light blue as the dimer dissociates into the active MNP monomer.[3] This solution should be prepared fresh and protected from light to prevent photodecomposition.
-
-
Preparation of Radical Generating System:
PART B: Sample Preparation and Radical Generation
CAUSALITY: The goal is to initiate radical generation only after the spin trap is present to ensure efficient trapping of the primary radical species.
-
In a clean glass tube, add the MNP stock solution.
-
Add the precursor solution(s) that will generate the radical.
-
Mix the contents thoroughly but gently.
-
Transfer the final reaction mixture into a high-quality quartz EPR flat cell or capillary tube.
-
Initiate the radical-generating reaction. For example, if using a photosensitive system, begin irradiation inside the EPR cavity. If the reaction is thermal, the experiment should be conducted at the required temperature using a variable temperature controller.
PART C: EPR Spectrometer Setup and Data Acquisition
-
Spectrometer Tuning: Insert the sample into the EPR cavity. Tune the spectrometer to the resonant frequency of the cavity, optimizing for a critical coupling.
-
Set Acquisition Parameters: Typical X-band EPR parameters for MNP adducts are:
-
Center Field: ~3480 - 3500 Gauss
-
Sweep Width: 60 - 100 Gauss
-
Microwave Power: 10 - 20 mW (use non-saturating power levels)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1 - 1.0 Gauss (use a value smaller than the narrowest line width)
-
Time Constant: 0.03 - 0.1 s
-
Scan Time: 60 - 120 s
-
Number of Scans: Accumulate multiple scans to improve the signal-to-noise ratio.
-
-
Record the Spectrum: Acquire the EPR spectrum. Record a background spectrum of the MNP solution in the same solvent without the radical generating system to check for impurity signals.
PART D: Data Analysis and Interpretation
-
Spectral Processing: Perform baseline correction and, if necessary, noise reduction on the acquired spectrum.
-
Measure Hyperfine Couplings: Measure the distance (in Gauss) between the spectral lines to determine the hyperfine coupling constants (aN, aH, etc.).
-
Simulation and Identification: Use EPR simulation software to model the experimental spectrum.[13] Input the measured hyperfine coupling constants and adjust them until the simulated spectrum closely matches the experimental one. This provides strong evidence for the identity of the trapped radical.[13] Compare your confirmed hfccs with values reported in the literature to finalize the identification.
Practical Considerations and Limitations
-
Photostability: MNP is sensitive to light. Experiments should be conducted in subdued light, and solutions should be stored in amber vials or protected from light to prevent the formation of artifactual signals like di-tert-butyl nitroxide.[14]
-
Artifacts: Like all spin traps, MNP is not perfect. It can be oxidized or reduced, potentially leading to non-radical-derived signals. Running appropriate controls (e.g., MNP without the radical source, the radical source without MNP) is crucial for validating results.
-
Selectivity: MNP is highly effective for trapping carbon-centered radicals.[14][16] It is generally less effective for trapping oxygen-centered radicals and does not trap nitrogen dioxide radicals.[17]
-
Steric Hindrance: Very bulky radicals may be trapped less efficiently due to steric hindrance around the nitroso group.
Conclusion
The use of tert-Nitrosobutane dimer as a precursor for the MNP spin trap is a powerful and validated method for the detection and identification of transient carbon-centered radicals. When combined with EPR spectroscopy, this technique provides invaluable insights into radical-mediated mechanisms across diverse scientific disciplines. By understanding the underlying principles of spin trapping and following a meticulous experimental protocol with appropriate controls, researchers can confidently unravel the complex roles of these elusive radical intermediates in their systems of interest.
References
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Using cyclodextrins to encapsulate oxygen-centered and carbon-centered radical adducts: the case of DMPO, PBN, and MNP spin traps - PubMed. (2010, June 3). PubMed. [Link]
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2-methyl-2-nitrosopropane - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Using Cyclodextrins to Encapsulate Oxygen-Centered and Carbon-Centered Radical Adducts: The Case of DMPO, PBN, and MNP Spin Traps | The Journal of Physical Chemistry A - ACS Publications. (2010, May 12). ACS Publications. [Link]
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Lipid radicals: Properties and detection by spin trapping - ResearchGate. (2001, August 6). ResearchGate. [Link]
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In vivo ESR spin trapping detection of carbon-centered alpha-Farnesene radicals - PubMed. (2008, June 25). PubMed. [Link]
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2-Methyl-2-nitrosopropane - Wikipedia. Wikipedia. [Link]
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Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem. LookChem. [Link]
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Spin trapping | Accounts of Chemical Research - ACS Publications. ACS Publications. [Link]
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Calculated Optimised Structure and Hyperfine Coupling Constant of Some Radical Adducts of 2-Methyl-2-Nitrosopropane - ijasre. ijasre. [Link]
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A Convenient Synthesis of 2-Methyl-2-nitrosopropane ('t-Nitrosobutane') - RSC Publishing. RSC Publishing. [Link]
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Chemical structures of 4-POBN, PBN, MNP, PNO, 4-methyl-PNO, DMPO, and pyridine. - ResearchGate. ResearchGate. [Link]
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Gauging the importance of structural parameters for hyperfine coupling constants in organic radicals - Forschungszentrum Jülich. (2023, May 8). Forschungszentrum Jülich. [Link]
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Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed. (2021, July). PubMed. [Link]
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IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - NIH. National Institutes of Health. [Link]
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DFT Calculations of Isotropic Hyperfine Coupling Constants of Nitrogen Aromatic Radicals: The Challenge of Nitroxide Radicals - ResearchGate. (2011, August 7). ResearchGate. [Link]
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Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique - MDPI. MDPI. [Link]
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Synthesis and EPR Evaluation of the Nitrone PBN-[tert-13 C] for Spin Trapping Competition. (2001, August 6). Springer. [Link]
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Density Functional Theory Study of 14 N Isotropic Hyperfine Coupling Constants of Organic Radicals - ResearchGate. (2019, August 7). ResearchGate. [Link]
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DFT Calculations of Isotropic Hyperfine Coupling Constants of Nitrogen Aromatic Radicals: The Challenge of Nitroxide Radicals - PubMed. (2011, January 11). PubMed. [Link]
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Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel - MDPI. (2023, January 31). MDPI. [Link]
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Novel free radical spin traps protect against malonate and MPTP neurotoxicity - PubMed. PubMed. [Link]
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Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC - PubMed Central. (2020, November 20). PubMed Central. [Link]
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Spin Trapping of Nitrogen Dioxide and of Radicals Generated From Nitrous Acid - PubMed. PubMed. [Link]
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Release of nitric oxide from a spin trap, N-tert-butyl-alpha-phenylnitrone, under various oxidative conditions - PubMed. PubMed. [Link]
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Guide to MNP Dimer Applications in Biological Radical Studies: From Mechanism to Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Visualizing the Invisible
In biological systems, free radicals are fleeting, highly reactive species that play a dual role as both essential signaling molecules and potent agents of oxidative stress. Their transient nature, with lifetimes often in the nanosecond-to-microsecond range, makes their direct detection a formidable challenge. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), stands as the gold standard for the unambiguous detection of molecules with unpaired electrons.[1] However, the low steady-state concentrations of most biological radicals are typically below the detection limit of direct EPR.[2]
This is where the technique of spin trapping becomes indispensable. By adding a "spin trap" to the system, the short-lived radical is scavenged to form a more stable, persistent paramagnetic "spin adduct," which accumulates to an EPR-detectable concentration.[3][4] Among the arsenal of spin traps, 2-methyl-2-nitrosopropane (MNP) offers unique advantages, particularly for the identification of carbon-centered radicals. This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for using the MNP dimer in biological radical research.
The MNP Spin Trap: Chemistry and Mechanism
2-Methyl-2-nitrosopropane (also known as tert-nitrosobutane) is a blue liquid in its monomeric form, which is the active spin-trapping agent.[5] However, it is typically supplied and stored as a stable, colorless crystalline dimer.[6][7]
Dimer-Monomer Equilibrium
The foundational principle for using MNP is the equilibrium between its inactive dimer and its active monomer form. When the solid dimer is dissolved in a solvent, it dissociates to produce the blue-colored monomer, establishing an equilibrium within minutes.[6] This equilibrium is crucial; the dimer serves as a stable reservoir, releasing the active monomer required for the spin-trapping reaction.
Rationale: Storing MNP as a dimer significantly enhances its shelf life. The in-situ generation of the monomer upon dissolution ensures that the reactive species is fresh for the experiment, minimizing degradation products that could otherwise complicate spectral analysis.
Caption: MNP Dimer Equilibrium and Spin Trapping Mechanism.
The Spin Trapping Reaction
The power of nitroso spin traps like MNP lies in their reaction mechanism. The short-lived radical (R•) adds directly to the nitrogen atom of the C-N=O group in the MNP monomer. This forms a stable nitroxide radical adduct where the trapped radical is part of the nitroxide structure itself.[8]
Rationale for Use: This direct attachment provides a significant advantage over nitrone traps (like DMPO or PBN). The hyperfine coupling constants observed in the EPR spectrum of the MNP adduct are highly sensitive to the nature of the trapped radical (R•). This often allows for a more direct and unambiguous identification of the original radical species compared to nitrone adducts, where the radical is attached at the β-carbon.[9] MNP is particularly effective for trapping carbon-centered radicals.[10][11]
Core Applications in Biological Radical Studies
MNP has been successfully employed to investigate a range of biological phenomena where radical intermediates are suspected.
Detection of Carbon-Centered Radicals
MNP is an excellent choice for trapping carbon-centered radicals, such as those formed during lipid peroxidation or as metabolic intermediates.[10] For example, in studies of lipid peroxidation, MNP can trap lipid-derived radicals (L•) within liposomal membranes, providing insight into the mechanisms of membrane damage.
Investigating Protein and Amino Acid Radicals
Protein-centered radicals are implicated in various pathologies. MNP can be used to trap radicals formed on amino acid residues. For instance, tyrosyl radicals, which are key intermediates in many enzymatic reactions, form carbon-centered radical adducts with MNP, allowing for their characterization.[9]
Indirect Detection of Superoxide and Hydroxyl Radicals
While MNP does not directly trap oxygen-centered radicals like superoxide (O₂•⁻) or the hydroxyl radical (•OH) with high efficiency, it can be used for their indirect detection. This is achieved by using a secondary substrate that reacts with the initial radical to produce a carbon-centered radical, which is then trapped by MNP.
-
Hydroxyl Radical (•OH): Dimethyl sulfoxide (DMSO) is often used as a probe. •OH reacts with DMSO to generate a methyl radical (•CH₃), which is subsequently trapped by MNP, yielding a characteristic MNP/•CH₃ adduct spectrum.
-
Superoxide (O₂•⁻): This is more challenging. One method involves the superoxide-mediated oxidation of a substrate to a carbon-centered radical, though this requires careful validation.
Trustworthiness Pillar: When using indirect methods, controls are paramount. For •OH detection, the experiment should be run in the absence of DMSO to ensure no MNP/•CH₃ signal is formed. For O₂•⁻, the addition of superoxide dismutase (SOD), an enzyme that specifically scavenges O₂•⁻, should abolish the signal, confirming the radical's identity.
Data Interpretation: Decoding the EPR Spectrum
The EPR spectrum of an MNP spin adduct provides a fingerprint of the trapped radical. The key parameters to extract are the g-value and the hyperfine coupling constants (hfcs) , denoted as a.
-
Nitrogen Coupling (a_N): The primary splitting in the spectrum comes from the interaction of the unpaired electron with the ¹⁴N nucleus of the nitroxide, which splits the signal into a triplet.
-
Proton/Other Nuclei Coupling (a_H, a_X): Further splitting of each of the nitrogen lines is caused by magnetic nuclei within the trapped radical itself. For a trapped methyl radical (•CH₃), the three equivalent protons will split each nitrogen line into a 1:3:3:1 quartet.
By simulating the experimental spectrum and comparing the determined hyperfine coupling constants to literature values, the identity of the trapped radical can be confirmed.
| Trapped Radical (R•) | MNP Adduct | a_N (Gauss) | a_H / a_X (Gauss) | Reference Context |
| Methyl (•CH₃) | MNP/•CH₃ | ~15.0 - 16.0 | ~11.0 - 12.0 (3H) | From •OH + DMSO |
| Carboxymethyl (•CH₂COOH) | MNP/•CH₂COOH | ~15.5 | ~8.0 (2H) | From •OH + Acetic Acid[10][11] |
| Formyl (•CHO) | MNP/•CHO | ~15.0 | ~4.0 (1H) | From Formaldehyde Photolysis[9] |
| Lipid-derived (methinyl) | MNP/•L | ~14.2 - 14.4 | ~14.0 (1H) | Hyaluronan Degradation[6] |
| tert-Butyl (•C(CH₃)₃) | MNP/•t-Bu | ~15.7 | N/A (artifact) | Photodecomposition of MNP[12] |
Note: Values can vary slightly depending on solvent, pH, and temperature.
Experimental Protocols
The following protocols provide a framework for conducting MNP spin trapping experiments. It is crucial to optimize concentrations and incubation times for each specific biological system.
Caption: General Experimental Workflow for EPR Spin Trapping.
Protocol 1: Detection of •OH-Induced Radicals in a Cell-Free System
This protocol uses the Fenton reaction (Fe²⁺ + H₂O₂) to generate •OH radicals, which then react with DMSO to form trappable •CH₃ radicals.
A. Reagents & Materials
-
MNP Dimer
-
Phosphate-Buffered Saline (PBS), pH 7.4, Chelex-treated
-
Dimethyl Sulfoxide (DMSO)
-
Iron(II) Sulfate (FeSO₄)
-
Hydrogen Peroxide (H₂O₂)
-
EPR spectrometer with flat cell or capillary tubes
B. Stock Solution Preparation
-
MNP Stock (100 mM): Dissolve 17.4 mg of MNP dimer in 1 mL of ethanol or DMSO. Rationale: MNP is more soluble in organic solvents. Prepare fresh and protect from light.[13]
-
DMSO (1 M): Prepare in Chelex-treated PBS.
-
FeSO₄ (1 mM): Prepare fresh in Chelex-treated water.
-
H₂O₂ (10 mM): Prepare fresh in Chelex-treated water.
C. Experimental Procedure
-
In a microcentrifuge tube, combine the following in order:
-
140 µL Chelex-treated PBS, pH 7.4
-
20 µL of 1 M DMSO
-
20 µL of 100 mM MNP stock solution (Final concentration: 10 mM)
-
-
Vortex briefly.
-
Add 10 µL of 1 mM FeSO₄.
-
Initiate the reaction by adding 10 µL of 10 mM H₂O₂. The total volume is 200 µL.
-
Immediately vortex and transfer the solution to an EPR flat cell or capillary tube.
-
Place the sample in the EPR cavity and begin spectral acquisition immediately.
D. Typical EPR Spectrometer Settings (X-Band)
-
Center Field: ~3500 G
-
Sweep Width: 100 G
-
Microwave Power: 20 mW[5]
-
Modulation Amplitude: 1.0 G
-
Time Constant: ~40 ms
-
Scan Time: ~60 s
-
Signal Averages: 4-10 scans to improve signal-to-noise.
E. Expected Outcome & Validation
-
The spectrum should be a triplet of quartets, characteristic of the MNP/•CH₃ adduct.
-
Control: Run a parallel experiment omitting DMSO. No MNP/•CH₃ signal should be observed, confirming the signal is dependent on the reaction of •OH with DMSO.
Protocol 2: Detection of Radicals in Stimulated Cell Suspensions
This protocol provides a general method for detecting radicals produced by cultured cells (e.g., neutrophils, macrophages) upon stimulation.
A. Reagents & Materials
-
Cell suspension (e.g., 1 x 10⁷ cells/mL) in a suitable buffer (e.g., HBSS)
-
MNP Dimer
-
Cell stimulant (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Control reagents (e.g., SOD for superoxide, catalase for H₂O₂)
B. Solution Preparation
-
MNP Stock (500 mM): Dissolve 87 mg of MNP dimer in 1 mL of high-purity DMSO. Store on ice, protected from light.
-
PMA Stock (1 mg/mL): Dissolve in DMSO.
C. Experimental Procedure
-
Prepare a cell suspension at a final concentration of 1 x 10⁷ cells/mL in buffer.
-
To a 200 µL final volume in a microcentrifuge tube, add the cell suspension.
-
Add 10 µL of the 500 mM MNP stock solution (Final concentration: 25 mM). Mix gently.[12]
-
For control experiments, add inhibitors like SOD (300 U/mL) or catalase (1200 U/mL) and incubate for 5 minutes.
-
Initiate radical production by adding the stimulant (e.g., 1 µL of PMA stock for a final concentration of 5 µg/mL).
-
Incubate for the desired time (e.g., 15 minutes) at 37°C. Protect from light.
-
At the end of the incubation, immediately load the entire cell suspension into a gas-permeable EPR capillary tube (e.g., Wilmad WG-815-A).
-
Acquire the EPR spectrum using settings similar to Protocol 1. Adjust averaging as needed for signal strength.
D. Analysis & Validation
-
The resulting spectrum may be complex. Analyze the hyperfine splitting constants to identify the trapped radical(s).
-
Compare the spectra from stimulated and unstimulated cells to identify signals specific to cellular activation.
-
Use control experiments with specific enzyme inhibitors (like SOD) to validate the identity of the parent radical species.
Limitations and Expert Considerations
-
Light Sensitivity: MNP can photodegrade to produce a tert-butyl radical, which is then trapped, resulting in a stable MNP/•t-Bu adduct signal. All experiments should be performed with minimal light exposure.[12]
-
Toxicity: At high concentrations, MNP can be toxic to cells. It is essential to perform viability assays to ensure the observed radical production is not an artifact of cytotoxicity.
-
Adduct Stability: While more stable than many nitrone adducts, MNP adducts still have finite lifetimes. Kinetic studies may be necessary to understand the formation and decay of the signal.
-
Reductive Metabolism: In biological systems, the paramagnetic nitroxide spin adduct can be reduced by cellular components (like ascorbate) to an EPR-silent hydroxylamine. This can lead to an underestimation of radical production.
Conclusion
The MNP dimer is a powerful and specific tool for the study of biological free radicals, especially those centered on carbon atoms. Its unique trapping mechanism provides rich spectral information that can lead to unambiguous radical identification. By understanding the underlying chemistry, carefully designing experiments with appropriate controls, and using optimized protocols, researchers can effectively leverage MNP and EPR spectroscopy to shed light on the complex roles of free radicals in health and disease.
References
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2-methyl-2-nitrosopropane . Organic Syntheses Procedure. Available at: [Link]
-
Versace, D. L., Lalevée, J., & Fouassier, J. P. (2021). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes . Polymers, 13(16), 2797. Available at: [Link]
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Schlick, S., & Bortolus, P. (2010). Using cyclodextrins to encapsulate oxygen-centered and carbon-centered radical adducts: the case of DMPO, PBN, and MNP spin traps . The Journal of Physical Chemistry A, 114(25), 6495-6503. Available at: [Link]
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Practical Aspects - The EPR Spectrometer . Wageningen University & Research. Available at: [Link]
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Observed hyperfine coupling constants . ResearchGate. Available at: [Link]
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Electron paramagnetic resonance (EPR) spectroscopy analysis using the spin trap DMPO for OH∙ detection . Nanopartikel-info.net. Available at: [Link]
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Buettner, G. R., & Kiminyo, K. P. (1992). Optimal EPR detection of weak nitroxide spin adduct and ascorbyl free radical signals . Journal of biochemical and biophysical methods, 24(1-2), 147–151. Available at: [Link]
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Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications . CIQTEK. (2023). Available at: [Link]
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What is the protocol for using spin trapping in EPR? . ResearchGate. Available at: [Link]
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Tero-Vescan, A., et al. (2011). AN EPR SPIN-TRAPPING STUDY OF FREE RADICALS IN CIGARETTE SMOKE . Revue Roumaine de Chimie, 56(8), 783-788. Available at: [Link]
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Det-Udom, R., & Mason, R. P. (2013). IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals . Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 801-809. Available at: [Link]
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EPR Spin Trapping of Free Radicals with DMPO and BMPO . Interchim. Available at: [Link]
-
Spin Trapping and Electron Paramagnetic Resonance Spectroscopy . Springer Nature Experiments. Available at: [Link]
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Wolf, M. F., et al. (2018). Detection of the formyl radical by EPR spin-trapping and mass spectrometry . Free Radical Biology and Medicine, 117, 1-7. Available at: [Link]
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Dikalov, S. I., et al. (2011). EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines . Methods in molecular biology (Clifton, N.J.), 690, 231–244. Available at: [Link]
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An, Y. Z., & Mason, R. P. (2010). Immuno-spin trapping of protein and DNA radicals: “tagging” free radicals to locate and understand the redox process . Methods, 52(3), 227-232. Available at: [Link]
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Using Cyclodextrins to Encapsulate Oxygen-Centered and Carbon-Centered Radical Adducts: The Case of DMPO, PBN, and MNP Spin Traps . ACS Publications. Available at: [Link]
-
Higashi, T., et al. (2015). EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu . PloS one, 10(8), e0136956. Available at: [Link]
-
Xia, Y., & Zweier, J. L. (2007). Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? . Antioxidants & redox signaling, 9(10), 1699–1706. Available at: [Link]
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Mason, R. P. (2009). Immuno-spin trapping of protein and DNA radicals . Methods in enzymology, 476, 161–173. Available at: [Link]
-
Elajaili, H., et al. (2022). Electron paramagnetic resonance detection of superoxide in a murine model of acute lung injury . Discover Imaging, 2(1), 11. Available at: [Link]
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In Situ Spin Trapping with 2-Methyl-2-nitrosopropane (MNP) Dimer: A Detailed Guide to Experimental Setup and Analysis
An Application Note and Protocol for Researchers
Introduction
The detection and identification of transient free radicals are critical in understanding mechanisms across chemistry, biology, and pharmacology. However, the extremely short half-lives of these species make their direct observation challenging. Spin trapping is a powerful analytical technique that addresses this by using a "spin trap" molecule to react with a transient radical, converting it into a significantly more stable paramagnetic species known as a "spin adduct".[1][2] This persistent radical can then be characterized using Electron Paramagnetic Resonance (EPR) spectroscopy, providing structural information about the original, short-lived radical.[1]
Among the available spin traps, 2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane, is a valuable tool, particularly for scavenging carbon-centered radicals.[3] MNP exists as a colorless, stable dimer at room temperature, which, when dissolved, establishes an equilibrium with its active, blue-colored monomeric form.[3][4] This application note provides a comprehensive guide to the principles, experimental setup, and data interpretation for in situ spin trapping using the MNP dimer, designed for researchers, scientists, and drug development professionals.
Part 1: Core Principles and Mechanism of MNP Spin Trapping
The utility of MNP as a spin trap is rooted in the chemistry of its nitroso group (N=O). The entire process, from reagent preparation to radical identification, relies on a sequence of well-understood chemical and physical principles.
Dimer-Monomer Equilibrium: Activating the Trap
MNP is stored as a white, crystalline dimer, which is diamagnetic and EPR-silent.[5][6] This form is stable for long-term storage. The active spin-trapping agent is the monomer, which has a characteristic blue color.[3] In solution, the dimer reversibly dissociates to yield the active monomer.
(CH₃)₃C-N(O)-N(O)-C(CH₃)₃ (Dimer, Colorless) ⇌ 2 (CH₃)₃C-N=O (Monomer, Blue)
The position of this equilibrium is highly dependent on the solvent and temperature. Organic solvents generally favor the formation of the active monomer more than aqueous solutions.[4] This is a critical first step; without the monomer, no spin trapping will occur.
The Trapping Reaction: Forming the Spin Adduct
Once a transient radical (R•) is generated in the presence of the MNP monomer, it rapidly adds across the nitrogen-oxygen double bond. This reaction forms a stable nitroxide radical, the "spin adduct".[1][7] The stability of this new radical is conferred by the delocalization of the unpaired electron between the nitrogen and oxygen atoms and the steric hindrance provided by the bulky tert-butyl group.
(CH₃)₃C-N=O + R• → (CH₃)₃C-N(O•)-R (Nitroxide Spin Adduct)
EPR Detection: Decoding the Radical's Identity
The resulting spin adduct is paramagnetic and can be detected by EPR spectroscopy.[2] The EPR spectrum's characteristics are determined by the interaction of the unpaired electron with surrounding magnetic nuclei.
-
Hyperfine Coupling (aN): The primary interaction is with the nitrogen nucleus (¹⁴N, spin I=1), which splits the EPR signal into a characteristic triplet of three lines of equal intensity.
-
Superhyperfine Coupling (aH, aX): If the trapped radical (R) contains magnetic nuclei (e.g., ¹H, ¹³C, ³¹P), the unpaired electron will also couple with them, causing further splitting of the three primary lines. This superhyperfine splitting pattern is the "fingerprint" that allows for the identification of the trapped radical R•.[8]
The entire process can be visualized as a logical workflow from an inactive reagent to the final spectral data that identifies the transient species.
Caption: Workflow for MNP spin trapping.
Part 2: Detailed Protocols and Methodologies
Scientific integrity in spin trapping experiments requires meticulous preparation and the use of appropriate controls to avoid artifacts.
Materials and Equipment
-
Chemicals: 2-Methyl-2-nitrosopropane dimer, high-purity solvents (e.g., benzene, tert-butanol, dimethyl sulfoxide, phosphate-buffered saline), components for the radical-generating system.
-
Equipment: X-band EPR spectrometer, quartz capillary tubes (e.g., 50 µL) or a quartz flat cell, gas-tight syringes, vortex mixer, standard laboratory glassware, aluminum foil.
Protocol 1: Preparation of the Active MNP Monomer Solution
Causality: The goal is to maximize the concentration of the active MNP monomer while minimizing degradation and impurities. The choice of solvent is critical as it influences the dimer-monomer equilibrium.
-
Weighing: Weigh the required amount of the colorless MNP dimer in a fume hood. A typical final concentration for the monomer in the reaction is between 10-50 mM.
-
Dissolution: Add the appropriate solvent to the dimer. Organic solvents are often preferred for their ability to better stabilize the monomer.[4] For biological experiments, a co-solvent system or direct dissolution in a buffer may be necessary, though this can lead to lower monomer concentrations.
-
Activation: Gently agitate or vortex the solution until the solid dimer dissolves and the solution turns a distinct blue color, indicating the formation of the monomer. This process can be accelerated by gentle warming, but this may also increase the rate of degradation.
-
Protection: Immediately wrap the container in aluminum foil. The MNP monomer is sensitive to light and can undergo photodegradation, which can generate artifactual signals.[4][9]
-
Fresh Preparation: Crucially, always prepare the MNP solution fresh immediately before each experiment. The monomer can revert to the dimer or degrade over time, reducing its trapping efficiency.[4]
Protocol 2: In Situ Spin Trapping and Sample Preparation
Causality: This protocol ensures that the spin trap is present at a sufficient concentration to compete with other radical termination pathways at the moment of radical generation.
-
Reaction Setup: In a suitable vial, combine all components of your reaction system (e.g., buffer, enzyme, substrate, drug compound) except the component that initiates radical generation (e.g., light source, Fenton reagents, redox initiator).
-
Spin Trap Addition: Add the freshly prepared blue MNP monomer solution to the reaction mixture to achieve the desired final concentration. Mix gently.
-
Initiation: Initiate radical generation. For photochemical studies, this involves starting the irradiation; for enzymatic systems, it may involve adding a final substrate or cofactor.
-
Incubation: Allow the reaction to proceed for a predetermined time. This may range from seconds to minutes, depending on the expected rate of radical generation and the stability of the spin adduct. The reaction should be carried out under controlled temperature and atmospheric conditions.
-
Sample Loading: At the end of the incubation period, immediately transfer an aliquot of the reaction mixture into a glass EPR capillary tube using a gas-tight syringe. Avoid introducing air bubbles, as they can interfere with the measurement.
-
EPR Analysis: Place the capillary tube into the EPR spectrometer's resonant cavity for immediate analysis. The stability of MNP spin adducts varies, so prompt analysis is recommended.
Caption: General experimental workflow.
Protocol 3: EPR Spectrometer Setup and Data Acquisition
Causality: The EPR settings must be optimized to achieve a high signal-to-noise ratio without distorting the spectrum. Power saturation, in particular, can broaden the signal and obscure hyperfine details.
The following table provides typical starting parameters for an X-band EPR spectrometer. These should be optimized for each specific spin adduct and experimental system.
| Parameter | Typical Value | Rationale & Expert Insight |
| Center Field | ~3500 Gauss (G) | Set near the expected g-value of the nitroxide (~2.006). |
| Sweep Width | 50 - 100 G | Should be wide enough to capture the entire spectrum, including the outermost lines of the triplet. |
| Microwave Frequency | ~9.8 GHz (X-band) | This is a standard operating frequency for most EPR instruments. |
| Microwave Power | 5 - 10 mW | Critical Parameter. Start low and increase gradually. High power can saturate the signal, leading to line broadening and loss of resolution. Use a power saturation study to find the optimal non-saturating power level.[10] |
| Modulation Frequency | 100 kHz | A standard frequency that provides a good balance of sensitivity and resolution. |
| Modulation Amplitude | 0.1 - 0.5 G | Should be less than the narrowest peak-to-peak linewidth to avoid signal distortion and artificial broadening.[10] |
| Time Constant | 40 - 80 ms | Determines the signal filtering. A longer time constant improves the signal-to-noise ratio but requires a slower sweep time. |
| Sweep Time | 60 - 120 s | Should be appropriately matched with the time constant (typically Sweep Time > 10x Time Constant). |
| Number of Scans | 1 - 10 | Signal averaging multiple scans can significantly improve the signal-to-noise ratio for weak signals. |
Part 3: Data Interpretation, Troubleshooting, and Validation
A recorded spectrum is not, by itself, proof of radical trapping. Rigorous analysis and controls are essential for trustworthy results.
Interpreting the EPR Spectrum
The identity of the trapped radical is deduced from the hyperfine splitting constants (hfsc) of the spin adduct.
| Trapped Radical (R•) | Typical Adduct Structure | aN (Gauss) | aH/aX (Gauss) | Notes & References |
| Methyl (•CH₃) | (t-Bu)-N(O•)-CH₃ | ~16.0 G | ~11.0 G (3H) | Often seen as an artifact from DMSO/NaOH.[10][11] |
| Acyl (R-C(O)•) | (t-Bu)-N(O•)-C(O)R | ~7.5 - 8.5 G | Varies | Characterized by an unusually small nitrogen splitting.[10] |
| Tyrosyl (Phenoxyl•) | (t-Bu)-N(O•)-O-Ar | ~28.0 G | - | MNP is not ideal for trapping oxygen-centered radicals, but can trap phenoxyl radicals. |
| Tryptophan (Indolyl•) | (t-Bu)-N(O•)-Indole | ~15.5 G | Varies | Has been used to characterize photo-induced tryptophan radicals.[12] |
Note: These values are approximate and can vary with solvent polarity and temperature.
Self-Validating Systems: Mandatory Controls
To ensure the observed signal is from the intended trapped radical, the following controls are non-negotiable:
-
Complete System: The full reaction mixture, as described above.
-
No Initiator Control: The reaction mixture without the radical initiator (e.g., no light, no Fenton reagent). This should be EPR-silent. A signal here indicates pre-existing paramagnetic species or trap decomposition.
-
No Radical Source Control: The reaction mixture with the initiator but without the primary source of the radical (e.g., no substrate, no drug). This control identifies radicals generated from buffer components or the initiator itself.
-
No Spin Trap Control: The complete system without MNP. This confirms that the observed signal is indeed from a spin adduct and not from a long-lived radical in the system.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | 1. Inactive MNP (degraded or still dimer).2. Radical concentration is too low.3. Inefficient trapping (e.g., steric hindrance).[13]4. Spin adduct is too unstable.5. Incorrect EPR settings (power saturation). | 1. Always use freshly prepared, blue MNP solution.2. Increase initiator concentration or optimize the radical generation system.3. Consider a different spin trap if steric hindrance is suspected.4. Analyze the sample immediately; consider low-temperature analysis.5. Perform a power saturation study to find optimal microwave power. |
| Unidentifiable or Complex Spectrum | 1. Multiple radical species are being trapped.2. Presence of artifactual signals. | 1. Simplify the system if possible. Use spectral simulation software to deconvolve overlapping signals.[14]2. Carefully run all controls. Check for the DTBN signal. |
| Presence of a Simple Triplet Signal (aN ≈ 15-17 G) | This is often the di-tert-butyl nitroxide (DTBN) radical, a common impurity or degradation product of MNP.[10] | DTBN can form from the photolysis of MNP or reaction with certain oxidants. Its presence can obscure the signal of interest. Ensure MNP solution is protected from light and consider purifying the MNP dimer if the problem persists. |
| Artifactual Radical Generation | Certain solvent/reagent combinations can generate radicals. For example, DMSO in the presence of a base can generate methyl radicals.[10][11] | Be aware of potential side reactions in your system. The "No Radical Source" control is essential for identifying these artifacts. Avoid known problematic combinations where possible. |
References
-
LookChem. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer. Chempedia. [Link]
-
Rosenthal, I., Mossoba, M. M., & Riesz, P. (1982). Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. Canadian Journal of Chemistry, 60(11), 1486-1491. [Link]
-
Calder, A., Forrester, A. R., & Hepburn, S. P. (1972). 2-METHYL-2-NITROSOPROPANE AND ITS DIMER. Organic Syntheses, 52, 77. [Link]
-
Rosenthal, I., Mossoba, M. M., & Riesz, P. (1982). Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. Canadian Journal of Chemistry. [Link]
-
Forrester, A. R., & Hepburn, S. P. (1971). 2-Methyl-2-nitrosopropane and its Dimer. ResearchGate. [Link]
-
Mori, A., et al. (1981). A Fundamental Study on Aqueous Solutions of 2-Methyl-2-Nitrosopropane as a Spin Trap. Radiation Research, 86(2), 257-265. [Link]
-
Luo, L. B., et al. (1998). EPR investigation on radical trap reactions of 2-methyl-2-nitrosopropane encapsulated by cyclodextrins with external organic radicals produced by photolysis of coenzyme B12 and its analogues. Journal of the Chemical Society, Perkin Transactions 2, (2), 335-340. [Link]
-
Luo, L. B., et al. (1998). EPR investigation on radical trap reactions of 2-methyl-2-nitrosopropane encapsulated by cyclodextrins... Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
D'Amico, F., et al. (2020). Experimental EPR X-band spectrum of MNP adducts of incubated HA 0.1% in Ar atmosphere... ResearchGate. [Link]
-
Green, M. J., Hill, H. A. O., & Tew, D. G. (1985). Applications of spin-trapping to biological systems. Biochemical Society Transactions, 13(3), 600-603. [Link]
-
Wikipedia. 2-Methyl-2-nitrosopropane. [Link]
-
Anbar, M., & Neta, P. (1967). An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane... Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Jicsinszky, L., et al. (2018). X-band EPR spectrum of MNP-Trp spin adduct formed from photo-irradiation... ResearchGate. [Link]
-
Kálai, T., & Hideg, K. (2013). Radical traps. (A) Cross-coupling trapping. (B) Spin trapping. (C)... ResearchGate. [Link]
-
Wikipedia. Spin trapping. [Link]
-
Wikipedia. Electron paramagnetic resonance. [Link]
-
Timmins, G.S., & Mikhail, A.S. (2000). Spin Trapping and Electron Paramagnetic Resonance Spectroscopy. Springer Nature Experiments. [Link]
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- 5. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
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- 13. An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of 2-Methyl-2-nitrosopropane (MNP) for Spin Trapping Experiments
Introduction: The Critical Role of Concentration in Spin Trapping
2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane, is a powerful spin trapping agent widely employed in Electron Paramagnetic Resonance (EPR) spectroscopy to detect and identify transient free radicals.[1][2] Its efficacy lies in its ability to react with unstable radicals to form more persistent nitroxide radical adducts, which can be readily characterized by EPR.[2][3] However, the success of any spin trapping experiment hinges on the meticulous optimization of the spin trap concentration. An insufficient concentration may fail to trap a significant portion of the generated radicals, leading to a diminished signal-to-noise ratio and potential misinterpretation of radical kinetics. Conversely, an excessively high concentration can introduce experimental artifacts, such as self-adduct formation, radical scavenging, and interference with the system under investigation.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the optimal MNP concentration for their specific experimental context. We will delve into the underlying principles, provide detailed protocols for solution preparation and concentration optimization, and offer insights into potential pitfalls and their mitigation.
From Dimer to Monomer: Preparing the Active Spin Trap
Commercially, MNP is typically supplied as a stable, colorless dimer (1,1,1′,1′-Tetramethylazoethane dioxide).[5][6] This dimeric form is EPR-silent and must be converted to the active blue monomeric form for use in spin trapping experiments.[1]
The equilibrium between the dimer and the active monomer is temperature and solvent-dependent. In solution, the dimer readily dissociates to form the blue-colored monomer.[1] Gentle warming can facilitate this process. It is crucial to note that the monomer is volatile and light-sensitive, and therefore, solutions should be freshly prepared and handled with care.
Protocol 1: Preparation of MNP Monomer Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of MNP monomer from its dimer.
Materials:
-
2-Methyl-2-nitrosopropane dimer
-
Anhydrous, deoxygenated solvent (e.g., benzene, toluene, or a buffer appropriate for the experimental system)
-
Glass vial with a screw cap
-
Water bath or heating block
-
Nitrogen or argon gas source
Procedure:
-
Weigh a desired amount of this compound in a clean, dry glass vial.
-
Add the appropriate volume of deoxygenated solvent to achieve the desired stock concentration (e.g., 1 M).
-
Gently flush the vial with nitrogen or argon gas to remove oxygen, which can degrade the monomer.
-
Seal the vial tightly.
-
Gently warm the solution in a water bath (typically to around 60°C) until the solid dimer dissolves and the solution turns a characteristic deep blue color, indicating the formation of the monomer. Caution: Do not overheat, as this can lead to degradation.
-
Allow the solution to cool to room temperature before use.
-
Store the stock solution in the dark, under an inert atmosphere, and at a low temperature (e.g., -20°C) for short-term storage. For optimal results, prepare the solution fresh before each experiment.
The Rationale for Concentration Optimization
The optimal MNP concentration is a delicate balance between maximizing the spin trapping efficiency and minimizing experimental artifacts. The ideal concentration is highly dependent on several factors:
-
Rate of Radical Generation: Systems with a high flux of radical production will require a higher MNP concentration to ensure efficient trapping.
-
Reactivity of the Radical Species: Highly reactive radicals may require a higher spin trap concentration to be effectively scavenged before they decay or participate in other reactions.
-
Solvent System: The solubility and stability of MNP can vary in different solvents, influencing its effective concentration.
-
Biological vs. Chemical Systems: In biological systems, high concentrations of MNP may exhibit cytotoxicity or interfere with cellular processes.[7] Therefore, lower concentrations are often necessary.
The following diagram illustrates the decision-making process for determining the starting point for MNP concentration optimization:
Caption: Initial MNP Concentration Selection Workflow
Protocol 2: Systematic Determination of Optimal MNP Concentration
This protocol employs a titration-based approach to identify the MNP concentration that yields the maximum EPR signal intensity for the radical adduct of interest without introducing significant artifacts.
Materials:
-
MNP monomer stock solution (from Protocol 1)
-
Your experimental system for generating radicals
-
EPR spectrometer and accessories (e.g., flat cell, capillaries)
-
Control samples (without radical generation)
Procedure:
-
Prepare a Series of MNP Concentrations: In separate reaction tubes, set up your experimental system (total volume should be consistent). Add varying final concentrations of MNP monomer from your stock solution. A typical range to test would be 1, 5, 10, 25, 50, and 100 mM.[4]
-
Initiate Radical Generation: Trigger the formation of radicals in your system (e.g., through chemical reaction, photochemical initiation, or biological stimulation).
-
EPR Measurements: At a fixed time point after radical initiation, transfer an aliquot of each reaction mixture to an EPR flat cell or capillary tube and record the EPR spectrum. It is crucial to use identical spectrometer settings for all measurements to ensure comparability.
-
Data Analysis:
-
For each spectrum, identify the signal corresponding to your radical adduct.
-
Measure the signal intensity (peak-to-peak amplitude or double integral).
-
Plot the EPR signal intensity as a function of the MNP concentration.
-
-
Determine the Optimal Concentration: The optimal concentration corresponds to the point on the plot where the signal intensity reaches a plateau. Concentrations beyond this point do not significantly increase the signal and may introduce artifacts.
The following diagram illustrates the expected outcome of the concentration optimization experiment:
Caption: MNP Concentration vs. EPR Signal Intensity
Data Interpretation and Potential Pitfalls
A successful concentration optimization experiment will yield a clear saturation curve. The following table summarizes typical starting concentration ranges for different applications:
| Application Area | Typical Starting MNP Concentration Range | Key Considerations |
| Aqueous Buffer Systems | 1 - 25 mM | MNP has limited water solubility. Ensure complete dissolution. |
| Organic Solvents | 10 - 100 mM | Higher solubility allows for a broader concentration range. |
| Cellular Systems | 0.5 - 10 mM | Balance between trapping efficiency and potential cytotoxicity. |
| Photochemical Reactions | 20 - 50 mM | Ensure MNP itself is not photolabile under your experimental conditions. |
Potential Pitfalls and Troubleshooting:
-
No Signal or Weak Signal:
-
The MNP concentration may be too low.
-
The radical generation rate is very low.
-
The radical adduct is unstable.
-
-
Broad, Unresolved Spectra:
-
The MNP concentration may be too high, leading to spin-spin broadening.
-
-
Unexpected Signals:
-
Impurities in the MNP dimer.[4]
-
MNP self-reaction or reaction with the solvent.
-
Formation of multiple radical species.
-
Conclusion
The determination of the optimal 2-Methyl-2-nitrosopropane concentration is a critical step in designing robust and reliable spin trapping experiments. By following the systematic approach outlined in these application notes, researchers can enhance the quality of their EPR data, leading to more accurate identification and characterization of transient free radicals. It is imperative to remember that the ideal concentration is system-dependent and should be empirically determined for each new experimental setup.
References
- Calder, A., Forrester, A. R., & Hepburn, S. P. (1972). 2-Methyl-2-nitrosopropane and its Dimer. Organic Syntheses, 52, 77.
- Sigma-Aldrich. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- LookChem. (n.d.). Preparation of 2-Methyl-2-nitrosopropane and Its Dimer.
- SLS. (n.d.). 2-Methyl-2-nitrosopropane dime.
- Lalevée, J., et al. (2020). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes.
- Wikipedia. (n.d.). 2-Methyl-2-nitrosopropane.
- Shi, H., et al. (2005). Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species. Archives of Biochemistry and Biophysics, 437(1), 59-68.
- Vincent, H. K., & Taylor, A. G. (2006). Spin Trapping: A Review for the Study of Obesity Related Oxidative Stress and Na+/K+-ATPase. International Journal of Biomedical Science, 2(2), 87-100.
- Christian, S. (2013). What is the protocol for using spin trapping in EPR?
- Wikipedia. (n.d.). Spin trapping.
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Application Notes and Protocols for the Synthesis of Spin Adducts Using tert-Nitrosobutane Dimer
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and theoretical foundation for the synthesis of spin adducts using 2-methyl-2-nitrosopropane, commonly known as tert-Nitrosobutane (t-NB or MNP). This technique is a cornerstone in the field of free radical biology and chemistry, enabling the detection and characterization of transient radical species via Electron Paramagnetic Resonance (EPR) spectroscopy. We will delve into the mechanistic principles of spin trapping, provide a step-by-step experimental workflow, and discuss the critical parameters and considerations for successful and reproducible spin adduct synthesis.
Introduction: The Imperative of Trapping Transient Radicals
In numerous biological and chemical systems, highly reactive and short-lived free radicals are generated as intermediates.[1][2] These species play pivotal roles in a vast array of processes, from cellular signaling and enzymatic reactions to drug metabolism and material degradation.[3][4] However, their fleeting existence, often on the order of nanoseconds, makes their direct detection and characterization exceedingly challenging.[5][6]
Spin trapping is a powerful analytical technique that circumvents this limitation.[1] It involves the use of a "spin trap," a diamagnetic molecule that reacts with a transient radical to form a significantly more stable paramagnetic species known as a "spin adduct."[1][5] This persistent radical can then be readily detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. The unique hyperfine splitting pattern of the resulting EPR spectrum serves as a "fingerprint," providing valuable structural information about the original trapped radical.[1]
Among the arsenal of spin traps, 2-methyl-2-nitrosopropane (MNP) stands out as a particularly effective agent for trapping carbon-centered radicals.[4] In its solid state, MNP exists as a colorless dimer.[3][4] When dissolved in an organic solvent, it establishes an equilibrium with its active, blue-colored monomeric form, which is the species that reacts with free radicals.[3][4]
The Principle of Spin Trapping with tert-Nitrosobutane
The core of the technique lies in the covalent addition of a transient radical (R•) to the nitrogen-oxygen double bond of the MNP monomer. This reaction forms a stable nitroxide radical, the spin adduct, which can accumulate to concentrations detectable by EPR.
Diagram: Mechanism of Spin Trapping with tert-Nitrosobutane
Caption: Dissociation of the dimer to the active monomer, followed by radical trapping.
Safety and Handling of tert-Nitrosobutane Dimer
While tert-Nitrosobutane dimer is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is imperative to adhere to standard laboratory safety protocols.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling the compound.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent ingestion and inhalation. Handle in a well-ventilated area or a fume hood.[7]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8] The compound is light-sensitive, so storage in an amber vial or a dark location is recommended.[8][9]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[7][10]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[7][10]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[7][10]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[7][10]
-
Experimental Protocol: Trapping of Carbon-Centered Radicals from AIBN Decomposition
This protocol provides a representative example of trapping the 2-cyano-2-propyl radical generated from the thermal decomposition of Azobisisobutyronitrile (AIBN).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| tert-Nitrosobutane dimer | ≥98% | e.g., Alfa Aesar | Store in a cool, dark place. |
| Azobisisobutyronitrile (AIBN) | Reagent Grade | e.g., Sigma-Aldrich | AIBN is a thermal radical initiator. Handle with care. |
| Benzene or Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Use an inert solvent. Benzene is a common choice for EPR studies. |
| Argon or Nitrogen Gas | High Purity | - | For deoxygenating the solution. |
| EPR Sample Tubes (Quartz) | - | - | |
| Micropipettes and Syringes | - | - |
Equipment
-
Electron Paramagnetic Resonance (EPR) Spectrometer
-
Heating block or water bath
-
Schlenk line or glove box for inert atmosphere operations
-
Vortex mixer
Experimental Workflow
Diagram: Experimental Workflow for Spin Adduct Synthesis
Caption: Step-by-step workflow from solution preparation to data analysis.
Detailed Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
tert-Nitrosobutane Solution (50 mM): In a fume hood, accurately weigh the required amount of tert-Nitrosobutane dimer and dissolve it in anhydrous benzene to the final desired volume. The colorless solution will gradually turn pale blue as the dimer dissociates into the active monomer.[3] It is recommended to prepare this solution fresh before each experiment.[9]
-
AIBN Solution (100 mM): Prepare a stock solution of AIBN in anhydrous benzene.
-
-
Deoxygenation of Solutions:
-
Oxygen is a paramagnetic molecule that can broaden EPR signals and quench radical reactions. It is crucial to remove dissolved oxygen from the solutions.
-
Purge each stock solution with a gentle stream of high-purity argon or nitrogen gas for at least 15-20 minutes. Keep the solutions under an inert atmosphere.
-
-
Sample Preparation for EPR:
-
In a clean, dry quartz EPR tube, add the deoxygenated tert-Nitrosobutane solution to a final concentration of 25 mM.
-
To this, add the deoxygenated AIBN solution to a final concentration of 50 mM.
-
The final volume will depend on the specifications of the EPR spectrometer's resonant cavity. A typical volume is 200-250 µL.
-
Cap the EPR tube securely while maintaining an inert atmosphere.
-
-
Radical Generation and Trapping:
-
AIBN decomposes upon heating to generate 2-cyano-2-propyl radicals and nitrogen gas.
-
Place the EPR tube in a heating block or water bath pre-heated to 60-80 °C. The optimal temperature may require some optimization.
-
Allow the reaction to proceed for 10-15 minutes. During this time, the generated radicals will be trapped by the MNP monomer.
-
-
EPR Spectrum Acquisition:
-
Carefully transfer the EPR tube to the EPR spectrometer.
-
Record the EPR spectrum. Typical instrument settings for nitroxide radicals are:
-
Microwave Frequency: X-band (~9.5 GHz)
-
Center Field: ~3400 G
-
Sweep Width: 100 G
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5 - 1.0 G
-
Microwave Power: 5 - 10 mW
-
Time Constant: 0.1 s
-
Scan Time: 1-2 minutes
-
-
These parameters should be optimized for the specific instrument and sample to achieve the best signal-to-noise ratio without signal distortion.
-
Expected Results and Interpretation
The trapping of the 2-cyano-2-propyl radical by MNP will result in the formation of a stable nitroxide spin adduct. The EPR spectrum of this adduct is expected to be a triplet of triplets.
-
The primary triplet arises from the hyperfine coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1).
-
Each line of this triplet is further split into a smaller triplet by the β-hydrogens of the trapped radical, if present. For the 2-cyano-2-propyl radical, there are no β-hydrogens, so a simple triplet is expected.
The hyperfine coupling constants (aN) are characteristic of the spin adduct and can be used to confirm the identity of the trapped radical.
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Weak EPR Signal | - Inefficient radical generation.- Presence of oxygen.- Insufficient concentration of spin trap or radical source.- Degradation of the spin trap. | - Optimize the temperature and duration of radical generation.- Ensure thorough deoxygenation of all solutions.- Increase the concentration of AIBN or tert-Nitrosobutane.- Prepare fresh tert-Nitrosobutane solution. |
| Complex/Unresolved Spectrum | - Presence of multiple radical species.- Over-modulation of the EPR signal.- High concentration of the spin adduct leading to spin-spin broadening. | - Use a more specific radical generation system if possible.- Reduce the modulation amplitude.- Dilute the sample. |
| Artifact Signals | - Decomposition of the spin trap itself, which can be induced by light.[9]- Impurities in the reagents. | - Protect the tert-Nitrosobutane solution from light.[9]- Run a control experiment without the radical source to identify any background signals.- Purify the tert-Nitrosobutane dimer if necessary. |
Conclusion
The use of tert-Nitrosobutane dimer as a spin trap is a robust and valuable technique for the study of transient carbon-centered radicals. By converting these fleeting species into persistent nitroxide adducts, researchers can leverage the power of EPR spectroscopy to gain critical insights into reaction mechanisms and the role of free radicals in various scientific disciplines. Careful attention to experimental detail, particularly with regard to the exclusion of oxygen and the freshness of the spin trap solution, is paramount for obtaining high-quality, reproducible results.
References
-
Wikipedia. (2023, October 27). 2-Methyl-2-nitrosopropane. Retrieved from [Link]
- Hossain, M. Z., & Tordo, P. (2000). Synthesis and EPR evaluation of the nitrone PBN-[tert-(13)C] for spin trapping competition. Free Radical Biology and Medicine, 28(5), 628-634.
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Wikipedia. Spin trapping. Retrieved from [Link]
- Reszka, K. J., & Chignell, C. F. (1993). Spin adducts formed from nitroso spin traps and dithionite. Biochimica et Biophysica Acta (BBA) - General Subjects, 1157(2), 173-180.
- Bobko, A. A., et al. (2016). N-tert-butylmethanimine N-oxide is an efficient spin-trapping probe for EPR analysis of glutathione thiyl radical. Scientific Reports, 6, 38773.
- Aydogan, F., & Ozyurek, M. (2021). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. Applied Sciences, 11(16), 7381.
- Bobko, A. A., et al. (2016). N-tert-butylmethanimine N-oxide is an efficient spin-trapping probe for EPR analysis of glutathione thiyl radical. Scientific Reports, 6, 38773.
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investigating reaction kinetics with tert-Nitrosobutane dimer
An In-Depth Guide to Investigating Reaction Kinetics with tert-Nitrosobutane Dimer
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-methyl-2-nitrosopropane, commonly known as tert-Nitrosobutane (t-BuNO or MNP), in the study of reaction kinetics. We will delve into the fundamental principles, from its synthesis and unique monomer-dimer equilibrium to its powerful application as a spin-trapping agent for elucidating radical-mediated reaction mechanisms.
Introduction: The Dual Nature of tert-Nitrosobutane
2-Methyl-2-nitrosopropane is a C-nitroso compound renowned for its utility in detecting and identifying transient free-radical intermediates.[1] Its effectiveness stems from a fascinating chemical property: a reversible dimerization. In its solid state, it exists as a stable, colorless trans-dimer.[2][3] However, when dissolved in organic solvents or heated, it dissociates into its monomeric form, a vibrant blue liquid or solution.[1] This blue monomer is the active species, capable of reacting rapidly with unstable radicals to form stable paramagnetic nitroxide adducts.[4][5] This process, known as "spin trapping," converts radicals that are too short-lived to be detected directly into persistent species that can be readily characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.
The monomer-dimer equilibrium is the cornerstone of its application. Understanding and controlling this equilibrium is paramount for quantitative kinetic studies. This guide provides the foundational knowledge and detailed protocols to harness the unique properties of tert-Nitrosobutane for rigorous kinetic analysis.
Synthesis, Purification, and Safe Handling
The synthesis of tert-Nitrosobutane involves a multi-step process typically starting from tert-butylamine.[1][6] The provided protocol is a well-established method that yields the dimer in a stable, solid form.
Protocol 1: Synthesis of tert-Nitrosobutane Dimer
Rationale: This three-step synthesis first creates 2-methyl-2-nitropropane, reduces it to the corresponding hydroxylamine, and finally oxidizes it to the desired nitroso compound, which spontaneously dimerizes upon isolation.[2][6]
Step A: Oxidation of tert-Butylamine to 2-Methyl-2-nitropropane
-
In a large three-necked flask equipped with a mechanical stirrer and condenser, prepare a suspension of potassium permanganate in water.
-
Add tert-butylamine dropwise to the stirred suspension.
-
Gently heat the mixture (e.g., to 55°C) for several hours to drive the oxidation.[6]
-
Isolate the product via steam distillation from the reaction mixture.
-
Separate the organic layer, wash with dilute acid and then water, dry over an anhydrous salt (e.g., MgSO₄), and purify by fractional distillation.
Step B: Reduction to N-tert-Butylhydroxylamine
-
Prepare aluminum amalgam by briefly immersing aluminum foil strips in a mercury(II) chloride solution.
-
In a flask with a reflux condenser, add the amalgam to diethyl ether and a small amount of water.
-
Add the 2-methyl-2-nitropropane from Step A dropwise to the stirred mixture at a rate that maintains a gentle reflux.[2][6]
-
After the reaction is complete, decant the ether solution. Wash it with a dilute base, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crystalline hydroxylamine.
Step C: Oxidation to 2-Methyl-2-nitrosopropane Dimer
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine to a cold solution of sodium hydroxide.[2][6]
-
Cool the hypobromite solution to approximately -20°C using an acetone/dry ice bath.
-
Add a suspension of the N-tert-butylhydroxylamine from Step B to the cold hypobromite solution while stirring.
-
Allow the mixture to warm slowly to room temperature over several hours. The solid product, the dimer of 2-methyl-2-nitrosopropane, will separate.[6]
-
Collect the solid by filtration, wash thoroughly with water, and dry under reduced pressure.
Safety and Handling
Proper handling is crucial for both safety and experimental success.
-
tert-Nitrosobutane Dimer (Solid): This is a white crystalline solid.[7] While not classified as hazardous under OSHA standards, standard laboratory precautions such as wearing gloves, safety glasses, and a lab coat should be followed.[7] Avoid creating dust. Store in a cool, dry, well-ventilated place.[7]
-
tert-Nitrosobutane Monomer (in Solution): The blue monomer is volatile.[1] Solutions should be handled in a fume hood.
-
Starting Materials: Reagents like tert-butylamine, bromine, and potassium permanganate are hazardous and require specific handling procedures. Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9]
The Monomer-Dimer Equilibrium: A Kinetic Gateway
The dimerization of tert-nitrosobutane is a reversible process that is highly dependent on solvent and temperature.
(CH₃)₃C-N=O (Monomer, Blue) ⇌ ½ [(CH₃)₃C-NO]₂ (Dimer, Colorless)
For any kinetic study, the concentration of the active monomer must be known. UV-Vis spectrophotometry is the ideal tool for this, as the monomer has a characteristic strong absorption in the visible region (approx. 680 nm in many solvents), while the dimer is colorless.[2]
Protocol 2: Quantifying Monomer Concentration via UV-Vis Spectroscopy
Rationale: This protocol uses the Beer-Lambert law (A = εbc) to determine the concentration of the blue monomer. An accurate extinction coefficient (ε) in the chosen solvent is required.
-
Preparation: Prepare a stock solution of the tert-nitrosobutane dimer in the desired solvent (e.g., toluene, CCl₄).
-
Equilibration: Allow the solution to equilibrate at a constant, known temperature in a temperature-controlled cuvette holder. The blue color will develop as the dimer dissociates.
-
Measurement: Record the UV-Vis spectrum and note the absorbance (A) at the wavelength of maximum absorption (λₘₐₓ) for the monomer.
-
Calculation: Use the Beer-Lambert law to calculate the monomer concentration ([Monomer]).
-
[Monomer] = A / (ε * b)
-
Where b is the path length of the cuvette (typically 1 cm).
-
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula (Monomer) | C₄H₉NO | [1] |
| Molar Mass (Monomer) | 87.12 g/mol | [1] |
| Appearance (Monomer) | Blue Liquid | [1] |
| Appearance (Dimer) | White Crystalline Solid | [7] |
| Melting Point (Dimer) | 92 - 94 °C (decomposes to monomer) | [7] |
Application: Spin Trapping for Kinetic Analysis of Radical Reactions
The primary application of tert-nitrosobutane in kinetics is as a spin trap to study reactions involving free radicals. The process involves the reaction of the nitroso monomer with a transient radical (R•) to form a stable nitroxide spin adduct.
The rate of formation of the spin adduct, monitored by the growth of its EPR signal, is directly related to the rate of radical generation in the primary reaction, provided the trapping rate is sufficiently fast.
Protocol 3: General Procedure for an EPR Spin Trapping Experiment
Rationale: This protocol outlines the steps to detect and identify a radical intermediate from a chemical reaction and monitor its formation kinetically.
-
Sample Preparation:
-
Prepare a solution of the tert-nitrosobutane dimer in an appropriate, deoxygenated solvent. The concentration should be high enough to ensure efficient trapping (typically 10-50 mM).
-
In a separate vessel, prepare the reactants for the radical-generating reaction in the same deoxygenated solvent.
-
-
Initiation and Trapping:
-
Transfer the tert-nitrosobutane solution to a quartz EPR tube.
-
Initiate the reaction (e.g., by adding a catalyst, or by photolysis using a light source) and immediately mix with the spin trap solution. Alternatively, for photo-initiated reactions, the reactants can be mixed in the EPR tube within the spectrometer's cavity and irradiated in situ.
-
-
EPR Data Acquisition:
-
Immediately place the EPR tube into the spectrometer cavity.
-
Record EPR spectra at fixed time intervals. Key parameters to set include center field, sweep width, microwave power, and modulation amplitude. These should be optimized to maximize the signal-to-noise ratio without causing signal distortion.
-
-
Data Analysis:
-
Identification: Analyze the hyperfine splitting pattern of the resulting EPR spectrum. The number of lines and their splitting constants (aN for the nitrogen nucleus and aH, aX for other nearby nuclei) provide a "fingerprint" to identify the trapped radical R•.[4][10]
-
Kinetics: Plot the intensity (double integral) of the spin adduct's EPR signal against time. The initial slope of this curve is proportional to the initial rate of radical formation.
-
Table 2: Example EPR Hyperfine Splitting Constants for MNP Adducts
| Trapped Radical (R•) | Adduct Structure | Typical aN (Gauss) | Other Splittings (Gauss) | Source(s) |
| •CH₃ (Methyl) | t-Bu-N(O•)-CH₃ | ~16.0 | aH(β) ≈ 11-12 G (quartet) | [10] |
| •CF₃ (Trifluoromethyl) | t-Bu-N(O•)-CF₃ | ~13.0 | aF(β) ≈ 8 G (quartet) | [10] |
| •OH (Hydroxyl) | t-Bu-N(O•)-OH | ~28-29 | None | [11] |
| t-BuO• (tert-Butoxy) | t-Bu-N(O•)-Ot-Bu | ~27-28 | None | [10] |
Advanced Topics and Considerations
-
Computational Studies: Density Functional Theory (DFT) calculations can be a powerful complement to experimental work. They can be used to predict the geometries and hyperfine splitting constants of spin adducts, aiding in the identification of unknown radicals.[12][13][14]
-
Limitations and Troubleshooting:
-
Adduct Instability: Some nitroxide adducts, particularly those from oxygen-centered radicals, can be unstable, complicating kinetic analysis.
-
Spin Trap Reactivity: The tert-nitrosobutane monomer can undergo side reactions, such as photodecomposition, which may generate interfering EPR signals.[15] Running control experiments (e.g., irradiating the spin trap alone) is essential.
-
Kinetic Complications: For quantitative analysis, the rate of trapping must be much faster than the rate of any other reaction the transient radical undergoes. This condition should be verified by varying the spin trap concentration.
-
Conclusion
tert-Nitrosobutane dimer is more than just a chemical reagent; it is a sophisticated tool for probing the hidden world of radical intermediates. By understanding its fundamental monomer-dimer equilibrium and mastering the technique of spin trapping, researchers can unlock detailed kinetic and mechanistic information that is otherwise inaccessible. The protocols and principles outlined in this guide provide a robust framework for designing and executing experiments that yield clear, reliable, and insightful data, advancing research in fields from materials science to pharmacology.
References
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Sciencemadness.org. (2016, December 21). Synthesis of t-nitrosobutane (w/ pictures). Retrieved from [Link]
-
Scott, M. J., Billiar, T. R., & Stoyanovsky, D. A. (2016). N-tert-butylmethanimine N-oxide is an efficient spin-trapping probe for EPR analysis of glutathione thiyl radical. Scientific Reports, 6, 38773. Retrieved from [Link]
-
Shi, X., et al. (2000). Synthesis and EPR Evaluation of the Nitrone PBN-[tert-13 C] for Spin Trapping Competition. Journal of the Chemical Society, Perkin Transactions 2, (8), 1485-1488. Retrieved from [Link]
-
Suarez-Pantiga, S., et al. (2013). EPR/Spin-trapping study of free radical intermediates in the photolysis of trifluoromethyl ketones with initiators. Journal of Photochemistry and Photobiology A: Chemistry, 264, 1-8. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methyl-2-nitrosopropane. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl nitrite, tech., 90%. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis and EPR evaluation of the nitrone PBN-[tert-(13)C] for spin trapping competition. Retrieved from [Link]
-
Royal Society of Chemistry. (1980). A convenient synthesis of 2-methyl-2-nitrosopropane ('t-nitrosobutane'). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
Brezová, V., et al. (2017). Radical Intermediates in Photoinduced Reactions on TiO2 (An EPR Spin Trapping Study). Molecules, 22(10), 1633. Retrieved from [Link]
-
Forrester, A. R., & Hepburn, S. P. (1971). Preparations of C-Nitroso Compounds. Journal of the Chemical Society C: Organic, 701-703. Retrieved from [Link]
-
Jayaraj, K., et al. (2012). Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. The Journal of Organic Chemistry, 77(14), 6014-6021. Retrieved from [Link]
-
Scott, M. J., Billiar, T. R., & Stoyanovsky, D. A. (2016). N-tert-butylmethanimine N-oxide is an efficient spin-trapping probe for EPR analysis of glutathione thiyl radical. Scientific Reports, 6, 38773. Retrieved from [Link]
-
Bobko, A. A., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. Antioxidants, 9(11), 1146. Retrieved from [Link]
-
Kciuk, G., et al. (2021). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•): A Kinetic and Computational Study. International Journal of Molecular Sciences, 22(21), 11529. Retrieved from [Link]
-
Lux, M., et al. (2018). UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen. Sensors, 18(10), 3242. Retrieved from [Link]
-
Jaeger, C. D., & Bard, A. J. (1979). Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide. The Journal of Physical Chemistry, 83(24), 3146-3152. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-2-nitrosopropane. Retrieved from [Link]
-
Gowenlock, B. G., & Lüttke, W. (1982). Aromatic C-nitroso compounds. Thermodynamics and kinetics of the equilibrium between 2,6-dimethylnitrosobenzene and its trans-dimer. Journal of the Chemical Society, Perkin Transactions 2, (10), 1243-1246. Retrieved from [Link]
-
Kuhn, L. P., & Duckworth, A. C. (1973). The Photolysis of T-Butyl Nitrite in Hydrocarbon Solution. Defense Technical Information Center. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methyl-2-Nitrosopropane and its Dimer. Retrieved from [Link]
-
Müller, P., et al. (2012). Kinetics of cyclobutane thymine dimer splitting by DNA photolyase directly monitored in the UV. Journal of the American Chemical Society, 134(34), 14261-14264. Retrieved from [Link]
-
Mondal, T., & Chattaraj, P. K. (2024). Computational Studies of Dimerization of [n]-Cyclacenes. The Journal of Physical Chemistry C, 128(1), 518-526. Retrieved from [Link]
-
Donahue, J. P., et al. (2023). Dimerization in TMPA-Based Copper(I) Complexes: Implications for Redox Kinetics and Thermodynamics. Inorganic Chemistry, 62(24), 9417-9428. Retrieved from [Link]
-
Nishihara, H., et al. (2021). Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts. Reaction Chemistry & Engineering, 6(12), 2321-2333. Retrieved from [Link]
-
ResearchGate. (2021). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3): A Kinetic and Computational Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Time‐Resolved Infrared (TRIR) Studies of Organic Reactive Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the N-Nitroso Compounds in Mouse Following RDX Exposure. Retrieved from [Link]
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Application Notes & Protocols: Unraveling Polymer Degradation Mechanisms with 2-Methyl-2-nitrosopropane Dimer
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of 2-Methyl-2-nitrosopropane (MNP) dimer as a powerful spin-trapping agent for the elucidation of radical-mediated polymer degradation pathways. By leveraging the principles of Electron Paramagnetic Resonance (EPR) spectroscopy, researchers can gain unprecedented insights into the transient radical species that govern the deterioration of polymeric materials. This guide is designed to be a practical resource, blending theoretical underpinnings with actionable protocols to empower your research.
The Challenge: Fleeting Radicals in Polymer Degradation
Polymers are susceptible to degradation when exposed to various stressors such as heat, light, and mechanical fatigue.[1][2] The majority of these degradation processes are initiated and propagated by highly reactive, short-lived free radicals.[1][2] These radical intermediates, with lifetimes often in the millisecond range or less, are notoriously difficult to detect directly using conventional analytical techniques.[1] Understanding the identity and behavior of these radicals is paramount for predicting material lifetime, designing more stable polymers, and developing effective stabilization strategies. Electron Paramagnetic Resonance (EPR) spectroscopy is a uniquely sensitive method for detecting paramagnetic species like free radicals.[1][3][4] However, the low concentration and transient nature of degradation-induced radicals often preclude their direct observation.[1]
The Solution: Spin Trapping with 2-Methyl-2-nitrosopropane (MNP)
The technique of spin trapping offers an elegant solution to this challenge.[1][5] It involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a significantly more stable paramagnetic species, known as a spin adduct.[1][5] This long-lived spin adduct can then be readily detected and characterized by EPR spectroscopy.
2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane, is a highly effective spin trap, particularly for carbon-centered radicals.[6] It exists as a colorless solid dimer at room temperature, which, upon dissolution or gentle heating, readily dissociates into its reactive blue monomeric form.[6][7] This monomeric MNP efficiently scavenges transient radicals to produce stable nitroxide radicals, which yield characteristic EPR spectra.
The analysis of the hyperfine structure of the resulting EPR spectrum provides invaluable information about the structure of the trapped radical, allowing for its unambiguous identification.[5][8] This technique has been successfully applied to investigate the degradation mechanisms of a wide range of polymers, including polyamides, polypropylenes, and poly(ether-ester) elastomers.[1][8]
Experimental Workflow: From Polymer to Spectrum
The successful application of MNP in polymer degradation studies hinges on a well-designed experimental workflow. The following diagram and subsequent protocols outline the key steps involved.
Protocol 1: Sample Preparation and MNP Impregnation
Objective: To homogeneously incorporate the MNP dimer into the polymer matrix. The choice of method depends on the polymer's properties.
Materials:
-
Polymer of interest (e.g., polyamide 66, polypropylene)
-
2-Methyl-2-nitrosopropane dimer
-
Appropriate solvent for the polymer (if using the casting method)
-
Supercritical CO₂ apparatus (if using the swelling method)[8]
-
Glass vials
-
Vacuum oven
Method A: Solvent Casting (for soluble polymers)
-
Dissolve the polymer in a suitable solvent to create a solution of known concentration.
-
Add the MNP dimer to the polymer solution. A typical concentration is around 3 wt% relative to the polymer.[9]
-
Thoroughly mix the solution to ensure homogeneous distribution of the MNP dimer.
-
Cast the solution onto a clean, flat glass surface and allow the solvent to evaporate slowly in a dust-free environment.
-
Once a film has formed, dry it under vacuum at a mild temperature (e.g., 40 °C) to remove any residual solvent.
Method B: Swelling Method (for insoluble polymers) [8]
-
Place the polymer sample (e.g., granules, fabric) and the MNP dimer into a high-pressure vessel.
-
Introduce supercritical carbon dioxide (scCO₂) into the vessel. The scCO₂ acts as a swelling agent and a carrier for the MNP.
-
Maintain the system at a specific temperature and pressure for a set duration to allow for the diffusion of MNP into the polymer matrix.
-
Slowly depressurize the vessel to allow the CO₂ to effuse, leaving the MNP impregnated within the polymer.
Protocol 2: Induction of Polymer Degradation and EPR Analysis
Objective: To initiate the degradation of the MNP-impregnated polymer and detect the trapped radical species using EPR spectroscopy.
Materials and Equipment:
-
MNP-impregnated polymer sample
-
EPR spectrometer (X-band)
-
EPR quartz tube
-
Temperature controller for the EPR cavity
-
UV irradiation source (for photodegradation studies)
Procedure:
-
Place a small amount of the MNP-impregnated polymer sample into an EPR quartz tube.
-
Insert the tube into the EPR spectrometer's resonant cavity.
-
For Thermal Degradation Studies:
-
For Photodegradation Studies:
-
Position the UV irradiation source to illuminate the sample within the EPR cavity.[10]
-
Acquire EPR spectra during and after UV exposure.
-
-
Record the EPR spectra under appropriate instrument settings. Typical parameters are provided in the table below.
-
Analyze the resulting EPR spectra to identify the spin adducts. This involves determining the g-value and the hyperfine coupling constants (hfcc) of the spectrum, which are characteristic of the trapped radical.
Data Interpretation: Decoding the EPR Spectra
The hyperfine structure of the spin adduct's EPR spectrum is the key to identifying the trapped radical. The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H) splits the EPR signal into a characteristic pattern.
| Trapped Radical Type | Typical Hyperfine Coupling Constants (hfcc) | Polymer Example | Reference |
| Primary Alkyl Radical (R-CH₂•) | aN ≈ 1.5 - 1.6 mT, aH ≈ 0.8 - 1.0 mT | Polyamide 66 | [1][9] |
| Secondary Alkyl Radical (R₂-CH•) | aN ≈ 1.5 - 1.6 mT, aH ≈ 0.2 - 0.4 mT | Polyamide 66 | [1][9] |
| Tertiary Alkyl Radical (R₃-C•) | aN ≈ 1.5 - 1.7 mT (no β-H coupling) | Polypropylene | [8] |
| Acyl Radical (R-C(O)•) | aN ≈ 0.7 - 0.9 mT | Photochemistry of carbonyls | [11][12] |
Note: Hyperfine coupling constants can be influenced by the solvent and temperature.
Case Study: Thermal Degradation of Polyamide 66
In a study on the thermal degradation of polyamide 66 (PA66), the spin-trapping EPR (ST-ESR) technique was employed to identify the initial radical species formed.[1][9] By heating PA66 impregnated with a spin trap, researchers were able to detect two distinct radical intermediates:
-
A •CH₂− radical resulting from the scission of the main polymer chain.
-
A −•CH− radical formed by hydrogen abstraction from a methylene group in the main chain.[1][9]
These findings, made possible by the high sensitivity of the ST-ESR method, provided direct evidence for the initial degradation pathways that were previously only inferred from other analytical techniques.[1]
Concluding Remarks
The use of this compound as a spin-trapping agent, in conjunction with EPR spectroscopy, is an indispensable tool for investigating the fundamental mechanisms of polymer degradation. This approach provides direct evidence for the formation of transient radical species, enabling a deeper understanding of degradation pathways. The protocols and insights provided in these application notes are intended to serve as a robust foundation for researchers seeking to unravel the complexities of polymer stability and longevity.
References
-
Kurima, A., et al. (2022). Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. Polymers, 14(21), 4748. [Link]
-
Rosenthal, I., Mossoba, M. M., & Riesz, P. (1982). Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. Canadian Journal of Chemistry, 60(11), 1486-1493. [Link]
-
Nakashima, T., et al. (2020). Spin Trapping Analysis of Radical Intermediates on the Thermo-Oxidative Degradation of Polypropylene. Polymers, 12(10), 2344. [Link]
-
Wikipedia. (n.d.). 2-Methyl-2-nitrosopropane. [Link]
-
Kurima, A., et al. (2022). (PDF) Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. ResearchGate. [Link]
-
Nakashima, T., et al. (2018). Spin-Trapping Analysis and Characterization of Thermal Degradation of Thermoplastic Poly(ether–ester) Elastomer. Macromolecules, 51(4), 1434-1445. [Link]
-
Nakashima, T., et al. (2018). Spin-Trapping Analysis and Characterization of Thermal Degradation of Thermoplastic Poly(ether–ester) Elastomer | Request PDF. ResearchGate. [Link]
-
Rosenthal, I., Mossoba, M. M., & Riesz, P. (1982). Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. Canadian Science Publishing. [Link]
-
Bruker. (n.d.). Polymers Polymerization and Degradation Monitored by EPR. Syntech Innovation. [Link]
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Organic Syntheses. (n.d.). 2-methyl-2-nitrosopropane. [Link]
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Wikipedia. (n.d.). 2-Methyl-2-nitrosopropan. [Link]
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Das, S., & Bordoloi, M. (2018). Recent progress in the electron paramagnetic resonance study of polymers. RSC Publishing. [Link]
-
Bruker. (n.d.). degradation measured by EPR spectroscopy. Syntech Innovation. [Link]
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Lalevée, J., et al. (2020). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Catalysts, 10(7), 772. [Link]
-
Makino, K., et al. (1981). A Fundamental Study on Aqueous Solutions of 2-Methyl-2-Nitrosopropane as a Spin Trap. Radiation Research, 86(2), 294-307. [Link]
-
Forrester, A. R., & Hepburn, S. P. (1971). 2-Methyl-2-Nitrosopropane and its Dimer. Journal of the Chemical Society C: Organic, 701-703. [Link]
-
Schlick, S., & Jeschke, G. (2002). Electron Spin Resonance Imaging of Polymer Degradation and Stabilization. Die Angewandte Makromolekulare Chemie, 291(1), 1-13. [Link]
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Muzammal, S., et al. (2024). Polymer-supported nanomaterials for photodegradation: Unraveling the methylene blue menace. CityUHK Scholars. [Link]
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Muzammal, S., et al. (2024). (PDF) Polymer-Supported Nanomaterials for Photodegradation: Unraveling the Methylene Blue Menace. ResearchGate. [Link]
-
Wikipedia. (n.d.). Spin trapping. [Link]
-
News-Medical.net. (2019). Monitoring Photodegradation with EPR Spectroscopy. [Link]
-
Jaeger, C. D., & Bard, A. J. (1979). Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide particulate systems. The Journal of Physical Chemistry, 83(24), 3146-3152. [Link]
-
JEOL Ltd. (n.d.). Frequently-Used Spin Trap Reagents. [Link]
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Gallego-Urrea, J. A., et al. (2023). Study on the impact of photoaging on the generation of very small microplastics (MPs) and nanoplastics (NPs) and the wettability of plastic surface. ResearchGate. [Link]
-
Zhang, Y., & Chen, H. (1998). EPR investigation on radical trap reactions of 2-methyl-2-nitrosopropane encapsulated by cyclodextrins with external organic radicals produced by photolysis of coenzyme B12 and its analogues. Journal of the Chemical Society, Perkin Transactions 2, (1), 113-117. [Link]
-
Janzen, E. G. (1971). Spin trapping. Accounts of Chemical Research, 4(1), 31-40. [Link]
-
Golubev, V. B., et al. (2011). The Use of Spin Traps for the Kinetic Investigation of Elementary Events of Pseudoliving Radical Reversible Addition-Fragmentation Chain-Transfer Polymerization. Polymer Science, Series C, 53(1), 14-26. [Link]
-
Van Dyk, J. W., & Miller, S. B. (2007). Monte carlo approach to estimating the photodegradation of polymer coatings. Journal of Coatings Technology and Research, 4(4), 475-487. [Link]
-
Grishin, D. F., et al. (1999). 2-Methyl-2-nitrosopropane as a new regulator of the polymer chain growth. Mendeleev Communications, 9(6), 250-251. [Link]
-
Ninsonti, H., et al. (2010). (PDF) TiO 2 nanoparticles-coated polypropylene copolymer as photocatalyst on methylene blue photodegradation under solar exposure. ResearchGate. [Link]
-
Tourlomousis, F., et al. (2022). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. Polymers, 14(19), 4176. [Link]
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- 12. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting & Optimization
Technical Support Guide: Stability and Storage of 2-Methyl-2-nitrosopropane (MNP) Dimer Solutions
Welcome to the technical support center for 2-Methyl-2-nitrosopropane (MNP). As a pivotal spin-trapping agent in free radical research, the proper handling, storage, and application of MNP are critical for obtaining reliable and reproducible results in Electron Spin Resonance (ESR) studies. This guide, prepared by our Senior Application Scientists, provides in-depth answers to common challenges, troubleshooting advice for experimental pitfalls, and validated protocols to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding MNP dimer solutions.
Q1: What is the fundamental difference between the MNP dimer and the active monomer?
A: The compound is typically supplied as a white, crystalline solid, which is the dimer form of 2-Methyl-2-nitrosopropane.[1] This dimer is diamagnetic and therefore not active as a spin trap. For MNP to function, it must be in its monomer form, which is a blue, volatile liquid in its pure state or imparts a characteristic blue color to solutions.[2]
The crucial step in preparing your experiment is the dissociation of the colorless dimer into the blue, radical-scavenging monomer upon dissolution in a solvent.[2][3] This is a reversible equilibrium, but the monomer is the species that traps short-lived radicals to form stable nitroxide adducts detectable by ESR.[4]
Caption: Dimer-Monomer equilibrium of 2-Methyl-2-nitrosopropane.
Q2: How must I store the solid MNP dimer to ensure its long-term stability?
A: The solid MNP dimer is sensitive to both heat and light.[1] Improper storage is a primary cause of reagent failure. To maintain its integrity, it must be stored under the conditions summarized in the table below. When stored correctly in the dark at 0°C or below, the solid dimer can be kept indefinitely.[3]
Q3: What is the typical shelf-life of a prepared MNP solution?
A: The stability of MNP in solution is significantly lower than in its solid form and is highly dependent on the solvent and storage conditions. Aqueous solutions are particularly susceptible to degradation, breaking down into products like t-butyl alcohol and isobutene, which do not have spin-trapping capabilities.[5][6]
As a best practice, always prepare MNP solutions fresh on the day of use. If a solution must be stored for a short period (e.g., between experiments on the same day), it should be kept on ice and protected from light. The appearance of a yellow or brown tint indicates significant degradation, and the solution should be discarded.
Q4: Which solvents are recommended for preparing MNP solutions for spin-trapping experiments?
A: The choice of solvent is critical and depends on your experimental system.
-
Organic Solvents: For many applications, organic solvents like benzene, ethanol, or chloroform are used.[1][3] MNP generally exhibits better stability in these non-aqueous environments. The equilibrium between dimer and monomer is established within 20-30 minutes in these solvents.[3]
-
Aqueous Solutions: If your biological system requires an aqueous buffer, be aware of the inherent instability. Prepare the solution immediately before use and consider deoxygenating the buffer, as oxygen can participate in side reactions. Some studies have noted that light irradiation of aqueous MNP solutions can generate nitrous acid, complicating ESR signal analysis.[5] The inclusion of cyclodextrins in aqueous solutions has been shown to enhance the solubility and stability of the MNP monomer.[7]
Q5: My MNP solution is colorless after dissolving the solid. Is it still usable?
A: Not immediately. A colorless solution indicates that the MNP is still predominantly in its inactive dimer form. The development of a pale to distinct blue color is your visual confirmation that the active monomer has been formed.[2][3] This process can take 20-30 minutes at room temperature.[3] If the solution remains colorless after this period, it may suggest the MNP solid has degraded or the solvent is unsuitable.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during spin-trapping experiments with MNP.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| My freshly prepared MNP solution is not blue. | 1. Insufficient Equilibration Time: The dimer-to-monomer conversion has not yet occurred. 2. Degraded MNP Solid: The starting material was compromised due to improper storage (exposure to light/heat). | 1. Allow the solution to stand at room temperature for at least 20-30 minutes, protected from light.[3] 2. Discard the solution and the solid reagent. Procure fresh MNP dimer and ensure it is stored correctly. |
| I am not observing any spin adducts in my ESR experiment. | 1. Inactive MNP: The MNP solution was degraded or did not contain sufficient monomer. 2. Radical Scavenging: Other components in your system (e.g., antioxidants) are scavenging the radicals before MNP can trap them. 3. Low Radical Flux: The concentration of the short-lived radical is too low to be detected. | 1. Visually confirm your MNP solution is blue before use. Always prepare it fresh. 2. Review your experimental buffer/solution composition. Run a positive control experiment with a known radical-generating system. 3. Increase the rate of radical generation if possible, or consider a more sensitive spin trap for your specific radical of interest. |
| The ESR spectrum has a complex, unidentifiable baseline signal. | 1. MNP Degradation Products: Degraded MNP can form paramagnetic species that interfere with the spectrum.[5] 2. Solvent Impurities: Impurities in the solvent may be reacting with MNP or generating their own radical species. | 1. Prepare a fresh MNP solution and acquire a background spectrum of the MNP solution alone to identify any intrinsic signals. 2. Use high-purity or HPLC-grade solvents. |
| My MNP solution turned from blue to yellow/brown. | 1. Chemical Decomposition: This color change is a definitive sign of MNP degradation. The solution is no longer viable for spin trapping. | 1. Immediately discard the solution. Prepare a new, fresh solution from the solid dimer for your experiment. Do not attempt to use a discolored solution, as it will produce unreliable results. |
Section 3: Protocols and Best Practices
Protocol 3.1: Preparation of a Stock Solution from Solid MNP Dimer
This protocol describes the standard procedure for preparing a functional MNP solution for a typical ESR experiment.
Materials:
-
2-Methyl-2-nitrosopropane (MNP) dimer, solid
-
High-purity solvent (e.g., benzene, ethanol, or aqueous buffer)
-
Volumetric flask wrapped in aluminum foil
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weighing: In a subdued light environment, accurately weigh the required amount of solid MNP dimer. Perform this step quickly to minimize light exposure.
-
Dissolution: Add the weighed solid to the foil-wrapped volumetric flask. Add the desired solvent to reach the final volume.
-
Equilibration (Critical Step): Cap the flask and stir the solution at room temperature, protected from light (e.g., by keeping the foil on). Allow the solution to equilibrate for 20-30 minutes .
-
Visual Confirmation: After equilibration, briefly inspect the solution. It should have a characteristic pale blue color, confirming the presence of the active MNP monomer.[2] If it remains colorless, allow more time or consult the troubleshooting guide.
-
Usage: Use the solution immediately in your spin-trapping experiment. Keep the stock solution on ice and covered from light if it is not for immediate use.
Caption: The spin-trapping mechanism of MNP.
Best Practices for Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling MNP solids or solutions.[8]
-
Ventilation: Handle the solid MNP and prepare solutions in a well-ventilated area or under a chemical fume hood.
-
Light Protection: MNP is light-sensitive.[1] Store the solid in an amber vial within a secondary container in the refrigerator or freezer. Wrap solution flasks in aluminum foil.
-
Temperature Control: Adhere strictly to the recommended storage temperatures to prevent thermal decomposition.
Section 4: Technical Summary Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Light Condition | Container | Expected Stability |
| Solid Dimer | -20°C to 0°C[3][9][10] | In the dark | Tightly sealed amber vial | Indefinite[3] |
| Solution (Organic) | 0-4°C (on ice) | Protected from light | Foil-wrapped, sealed vial | A few hours; prepare fresh daily |
| Solution (Aqueous) | 0-4°C (on ice) | Protected from light | Foil-wrapped, sealed vial | Very low; use immediately |
Table 2: General Solvent Suitability for MNP Solutions
| Solvent Class | Example(s) | Relative Stability | Key Considerations |
| Aprotic Organic | Benzene, Toluene | High | Good for many organic radical systems. |
| Protic Organic | Ethanol, Methanol | Moderate | Dimer-monomer equilibrium is well-established.[3] |
| Chlorinated | Chloroform, Dichloromethane | Moderate | MNP is soluble in chloroform.[1] |
| Aqueous Buffer | PBS, Tris | Low | Prone to rapid degradation.[5][6] Prepare immediately before use. |
Section 5: References
-
Makino, K., & Riesz, P. (1981). A Fundamental Study on Aqueous Solutions of 2-Methyl-2-nitrosopropane as a Spin Trap. Radiation Research, 86(2), 294-310. Retrieved from [Link]
-
Makino, K., & Riesz, P. (1981). A Fundamental Study on Aqueous Solutions of 2-Methyl-2-Nitrosopropane as a Spin Trap. Radiation Research, 86(2), 294-310. Retrieved from [Link]
-
Calder, A., Forrester, A. R., & Hepburn, S. P. (1972). 2-Methyl-2-nitrosopropane and its Dimer. Organic Syntheses, 52, 77. Retrieved from [Link]
-
SLS. (n.d.). 2-Methyl-2-nitrosopropane dime | 180262-1G | SIGMA-ALDRICH. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methyl-2-nitrosopropane. Retrieved from [Link]
-
Guo, Q. X., et al. (1998). EPR investigation on radical trap reactions of 2-methyl-2-nitrosopropane encapsulated by cyclodextrins with external organic radicals produced by photolysis of coenzyme B12 and its analogues. Journal of the Chemical Society, Perkin Transactions 2, (1), 111-115. Retrieved from [Link]
-
Forrester, A. R., & Hepburn, S. P. (1971). 2-Methyl-2-nitrosopropane and its Dimer. Journal of the Chemical Society C: Organic, 701-703. Retrieved from [Link]
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- 5. radiationresearch [radiation-research.kglmeridian.com]
- 6. radiationresearch [radiation-research.kglmeridian.com]
- 7. EPR investigation on radical trap reactions of 2-methyl-2-nitrosopropane encapsulated by cyclodextrins with external organic radicals produced by photolysis of coenzyme B12 and its analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 2-甲基-2-亚硝基丙烷二聚物 | Sigma-Aldrich [sigmaaldrich.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
purification methods for tert-Nitrosobutane dimer to remove impurities
Welcome to the technical support guide for the purification of tert-nitrosobutane dimer. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based guidance and troubleshooting for common challenges encountered during the purification of this versatile spin-trapping agent.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of tert-nitrosobutane dimer?
A1: The primary impurities depend on the synthetic route but typically include unreacted starting materials and byproducts from side reactions. The most common synthesis involves the oxidation of N-tert-butylhydroxylamine.[1][2] Potential impurities include:
-
N-tert-butylhydroxylamine: The immediate precursor to the final product.[1][2]
-
2-Methyl-2-nitropropane: A potential precursor to N-tert-butylhydroxylamine.[1][3]
-
tert-Butanol: Can form from the decomposition of the product.
-
Residual Solvents: Such as diethyl ether or pentane used during the synthesis and workup.[1]
-
Inorganic Salts: Remnants from the oxidizing and reducing agents used, such as sodium hydroxide.[1][2]
-
Decomposition Products: The nitroso dimer can decompose, especially in the presence of alkali.[1] Thorough washing is crucial to remove any traces of alkali to prevent the formation of volatile decomposition products upon standing.[1]
Q2: My final product is a blue liquid instead of a white solid. What does this indicate?
A2: tert-Nitrosobutane exists as a colorless solid dimer at room temperature.[3] However, in solution or when melted, it establishes an equilibrium with its blue monomeric form, 2-methyl-2-nitrosopropane.[3][4] A blue appearance in your final product, which should be a solid, suggests the presence of the monomer. This could be due to residual solvent or the product being above its melting point (the dimer melts at 74-75 °C).[3] Upon standing at room temperature, the blue liquid monomer should convert to the colorless solid dimer.[4]
Q3: What are the recommended storage conditions for purified tert-nitrosobutane dimer?
A3: To maintain its purity and stability, the dimer should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] It is also noted to be light-sensitive, so storage away from light is recommended.[6] Given its tendency to dissociate into the monomer, keeping it cold can help preserve the dimeric form.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of tert-nitrosobutane dimer.
Issue 1: Low Yield After Recrystallization
Symptom: A significantly lower than expected amount of crystalline product is recovered after recrystallization.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the dimer well at elevated temperatures but poorly at low temperatures. Pentane is a commonly used and effective solvent for recrystallizing the precursor N-tert-butylhydroxylamine, and similar low-boiling, non-polar solvents are often suitable for the dimer.[1][2] If the dimer is too soluble even at low temperatures, you will lose a significant portion of your product in the mother liquor.
-
Actionable Advice: Perform small-scale solubility tests with different solvents (e.g., pentane, hexane, heptane) to find the optimal one. A solvent mixture might also provide the desired solubility profile.
-
-
Insufficient Cooling: For maximum recovery, the recrystallization mixture should be cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to minimize the amount of product remaining in the solution.
-
Premature Crystallization: If the solution is cooled too rapidly, impurities can be trapped within the crystal lattice, leading to a less pure product and potentially affecting the overall crystal formation and yield.
-
Actionable Advice: Allow the solution to cool slowly to room temperature before transferring it to a cold bath. This promotes the formation of larger, purer crystals.
-
Issue 2: Product Decomposes During Purification
Symptom: The product color changes (e.g., to yellow or brown), or there is evidence of gas evolution during purification.
Possible Causes & Solutions:
-
Presence of Alkali: Traces of alkali, such as sodium hydroxide from the synthesis, can cause the nitroso dimer to decompose into volatile products.[1]
-
Self-Validation: Before purification, ensure the crude product is thoroughly washed with water until the washings are neutral.[1] This is a critical step to remove any residual base.
-
-
Thermal Instability: Although the dimer is relatively stable, prolonged exposure to high temperatures can lead to decomposition.
-
Actionable Advice: When performing recrystallization, use the minimum amount of heat necessary to dissolve the solid. For solvent removal, a rotary evaporator at a controlled temperature is preferable to heating on a hot plate.
-
Issue 3: Persistent Impurities Detected by Spectroscopy (¹H NMR, IR)
Symptom: Spectroscopic analysis of the purified product shows peaks corresponding to known impurities.
Possible Causes & Solutions:
-
Ineffective Purification Method: A single purification technique may not be sufficient to remove all impurities, especially if they have similar physical properties to the dimer.
-
Expert Insight: For high-purity requirements, a combination of purification methods may be necessary. For instance, an initial recrystallization to remove the bulk of impurities can be followed by sublimation to remove any remaining non-volatile or less volatile contaminants.
-
-
Monomer-Dimer Equilibrium in Solution: When dissolved for analysis (e.g., in CCl₄ or C₆D₆ for ¹H NMR), the colorless dimer will partially dissociate into the blue monomer.[1] This is an inherent property and not an impurity. The ¹H NMR spectrum will show distinct singlets for the tert-butyl groups of both the monomer and the dimer.[1]
-
Reference Data: In CCl₄, the monomer's tert-butyl protons appear around δ 1.24, while the dimer's appear at δ 1.57.[1]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove soluble impurities and unreacted starting materials.
-
Solvent Selection: In a test tube, add a small amount of crude tert-nitrosobutane dimer. Add a potential recrystallization solvent (e.g., pentane) dropwise while gently warming until the solid dissolves.
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent in portions while gently heating and swirling until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under reduced pressure at room temperature.[1][2]
Protocol 2: Purification by Sublimation
Sublimation is an effective method for obtaining high-purity tert-nitrosobutane dimer, as it separates the volatile dimer from non-volatile impurities.
-
Apparatus Setup: Place the crude tert-nitrosobutane dimer in a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a high-vacuum line and evacuate the system.
-
Heating: Gently heat the bottom of the sublimation apparatus using a water bath or heating mantle. The temperature should be high enough to cause the dimer to sublime but below its melting point to avoid melting and potential decomposition.
-
Condensation: The purified dimer will sublime and deposit as crystals on the cold finger or the cooler upper surfaces of the apparatus.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully break the vacuum and collect the purified crystals.
Data Presentation
| Purification Method | Typical Purity Achieved | Key Advantages | Common Impurities Removed |
| Recrystallization | >98%[6][7] | Scalable, removes a wide range of impurities. | Soluble byproducts, unreacted starting materials. |
| Sublimation | >99% | Yields very high-purity product, effective for removing non-volatile impurities. | Inorganic salts, high-boiling organic impurities. |
Visualizations
Purification Workflow
Caption: General workflow for the purification of tert-nitrosobutane dimer.
Relationship Between Impurities and Purification Method
Caption: Effectiveness of purification methods against common impurities.
References
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
2-methyl-2-nitrosopropane. Organic Syntheses Procedure. [Link]
-
Preparation of 2-Methyl-2-nitrosopropane and Its Dimer. Chempedia - LookChem. [Link]
-
2-Methyl-2-nitrosopropane. Wikipedia. [Link]
-
2-Methyl-2-Nitrosopropane and its Dimer. ResearchGate. [Link]
-
2-Methyl-2-nitrosopropane. PubChem - NIH. [Link]
Sources
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- 2. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. tert-Nitrosobutane dimer, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. tert-Nitrosobutane dimer, 98+% | CymitQuimica [cymitquimica.com]
identifying and minimizing MNP dimer decomposition products
Technical Support Center: Managing MNP Dimer Decomposition
Welcome to the technical support center for handling 2-methyl-2-nitrosopropane (MNP) and its dimer. This guide is designed for researchers, scientists, and drug development professionals who utilize MNP as a spin-trapping agent or a nitric oxide (NO) donor. The inherent instability of the MNP dimer presents unique experimental challenges. This resource provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to help you identify, minimize, and manage its decomposition products, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the MNP dimer, and why is its decomposition a concern?
A1: 2-Methyl-2-nitrosopropane (MNP) is a widely used spin trap for detecting and identifying transient free radicals. In its solid state and in concentrated solutions, MNP exists predominantly as a colorless crystalline dimer (a diazene dioxide). This dimer is in equilibrium with the monomeric, blue-colored MNP, which is the active spin-trapping species.
The primary concern is that the MNP dimer is thermally and photolytically unstable, readily decomposing into several byproducts. This decomposition can lead to:
-
Reduced Purity: A lower concentration of the active MNP monomer, compromising the efficiency of spin-trapping experiments.
-
Artifactual Signals: Decomposition products can themselves be reactive or paramagnetic, leading to interfering signals in electron paramagnetic resonance (EPR) spectroscopy.
-
Experimental Variability: Inconsistent rates of decomposition introduce significant variability, affecting the reproducibility of experiments.
Q2: What are the primary decomposition products of the MNP dimer?
A2: The decomposition of the MNP dimer primarily proceeds through the cleavage of the N=N bond, leading to the formation of several key products. The major decomposition products include tert-butanol, 2-methyl-2-propanol, and various nitrogen-containing compounds. The primary radical species formed upon decomposition is the tert-butyl radical.
Q3: My supposedly pure, solid MNP dimer is off-white or yellowish. Is it still usable?
A3: A pure, high-quality MNP dimer should be a white, crystalline solid. A yellowish or off-white coloration is a strong indicator of decomposition. This discoloration is often due to the formation of nitroalkanes and other chromophoric impurities. While it might still contain some active MNP, its use is strongly discouraged as the impurities can interfere with your experiment and the concentration of the active species is unknown. For best results, always start with a pure, white MNP dimer.
Q4: I observe an unexpected, persistent signal in my EPR spectrum even without a radical source. Could this be from MNP decomposition?
A4: Yes, this is a classic sign of MNP degradation. The decomposition of MNP can generate stable radical species or products that can be easily oxidized to form radicals, which then get trapped by the remaining MNP. One common interfering species is the di-t-butyl nitroxide radical, which is relatively stable and gives a characteristic three-line EPR spectrum. If you observe such a signal in your control experiments, it is crucial to purify your MNP or use a fresh batch.
Troubleshooting Guide: Minimizing & Identifying Decomposition
This section provides structured guidance on common problems encountered during the handling and use of MNP.
Problem 1: Rapid Loss of Blue Color in MNP Solution
-
Symptom: A freshly prepared blue solution of monomeric MNP in an organic solvent rapidly becomes colorless or fades much faster than expected.
-
Underlying Cause: This indicates rapid decomposition of the MNP monomer. The blue color is characteristic of the monomer; its disappearance signifies its conversion into colorless decomposition products. This process is accelerated by exposure to light and elevated temperatures.
-
Troubleshooting Steps:
-
Work in Low Light: Prepare MNP solutions under subdued lighting or in amber glassware to minimize photolytic decomposition.
-
Maintain Low Temperature: Prepare and use the solution at low temperatures (e.g., on ice) whenever the experimental conditions permit. The equilibrium between the dimer and monomer is temperature-dependent, but decomposition is often the more significant factor at room temperature.
-
Solvent Purity: Ensure the solvent is of high purity and deoxygenated. Peroxides or other impurities in the solvent can initiate radical chain reactions that consume the MNP.
-
Fresh Preparation: Always prepare MNP solutions fresh for each experiment. Do not store solutions, even at low temperatures, for extended periods.
-
Problem 2: Inconsistent Results and Poor Reproducibility in Spin-Trapping Experiments
-
Symptom: Identical experiments yield significantly different EPR signal intensities or even different types of radical adducts.
-
Underlying Cause: This is often due to inconsistent concentrations of the active MNP monomer resulting from variable decomposition of the dimer stock. If the solid dimer has partially decomposed, weighing out the same mass will not yield the same amount of active compound.
-
Workflow for Ensuring Consistency:
Caption: Workflow for consistent MNP preparation.
Problem 3: Identifying the Presence of Decomposition Products
-
Symptom: You suspect your MNP stock is contaminated, but are unsure how to confirm the presence and identity of decomposition products.
-
Solution: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of the MNP dimer and identifying non-radical decomposition products.
-
Sample Preparation:
-
Carefully weigh approximately 5 mg of the MNP dimer into a volumetric flask.
-
Dissolve in a suitable solvent, such as acetonitrile or methanol, to a final concentration of ~0.5 mg/mL. Work quickly and in low light.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm. The MNP dimer itself does not have a strong chromophore in this region, but many of its decomposition products, like nitroalkanes, do.
-
Injection Volume: 10 µL.
-
-
Data Interpretation:
-
A pure MNP dimer should show a single major peak.
-
The presence of multiple earlier-eluting peaks often corresponds to more polar decomposition products like tert-butanol.
-
Additional later-eluting peaks may indicate other less polar byproducts.
-
Data Summary Table:
| Compound | Expected Retention Time (Relative) | Notes |
| tert-Butanol | Early | A common, highly polar decomposition product. |
| MNP Dimer (Intact) | Intermediate | The primary peak in a pure sample. |
| 2-Nitroso-2-methylpropane | Variable | The monomer is unstable and may not be observed. |
| Di-t-butyl nitroxide | Later | A stable radical byproduct. |
Advanced Protocols & Mechanistic Insights
Mechanism of MNP Dimer Decomposition
The decomposition can be initiated by heat or light, leading to homolytic cleavage of the N-N bond in the dimer to form two MNP monomer molecules. The monomer can then undergo further reactions.
Caption: Simplified MNP dimer decomposition pathway.
Protocol: Purification of MNP Dimer by Sublimation
For experiments requiring the highest purity, sublimation is an effective method to remove non-volatile impurities.
WARNING: This procedure should be performed in a well-ventilated fume hood by trained personnel.
-
Apparatus Setup:
-
Use a standard sublimation apparatus with a cold finger condenser.
-
Connect the apparatus to a high-vacuum pump (<100 mTorr).
-
Place a small amount (100-200 mg) of the crude MNP dimer at the bottom of the sublimation flask.
-
-
Sublimation Process:
-
Begin cooling the cold finger with circulating cold water or a dry ice/acetone slurry.
-
Slowly evacuate the apparatus to high vacuum.
-
Gently heat the bottom of the flask using a water bath or heating mantle, starting at a low temperature (~35-40 °C).
-
The MNP dimer will slowly sublime and deposit as pure white crystals on the cold finger.
-
-
Collection:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully and slowly vent the apparatus with an inert gas like nitrogen or argon.
-
Scrape the pure, white crystals from the cold finger into a clean, dry vial.
-
Store the purified product at -20 °C or below under an inert atmosphere.
-
References
-
Title: Spin Trapping: Nitrones, Nitroso Compounds, and Related Traps Source: Canadian Journal of Chemistry URL: [Link]
-
Title: 2-Methyl-2-nitrosopropane and Spin Trapping Source: Encyclopedia of Reagents for Organic Synthesis URL: [Link]
-
Title: A study of the thermal decomposition of 2-methyl-2-nitrosopropane Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
Technical Support Center: Troubleshooting EPR Spectra with 2-Methyl-2-nitrosopropane (MNP)
Welcome to the technical support center for researchers utilizing 2-Methyl-2-nitrosopropane (MNP) in Electron Paramagnetic Resonance (EPR) spin trapping experiments. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered artifact signals. As scientists and drug development professionals, obtaining clean, interpretable EPR spectra is paramount. This resource synthesizes technical knowledge with practical, field-tested insights to help you navigate the nuances of working with MNP.
Introduction to MNP Spin Trapping
2-Methyl-2-nitrosopropane (MNP) is a widely used spin trap, particularly effective for capturing carbon-centered radicals. In solution, MNP exists in equilibrium between its inactive, colorless dimeric form and its active, blue monomeric form, which is responsible for trapping short-lived radical species to form stable nitroxide spin adducts detectable by EPR spectroscopy. However, the very reactivity that makes MNP a valuable tool can also be a source of artifactual signals, leading to potential misinterpretation of your experimental results. This guide will equip you to identify and mitigate these common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my MNP solution colorless? Should it be blue?
A1: A colorless MNP solution indicates that the compound is predominantly in its inactive trans-dimer form.[1] The active, radical-trapping species is the blue monomer. The equilibrium between the dimer and monomer is influenced by factors such as temperature and solvent. Gently warming the solution or dissolving it in a suitable organic solvent will typically shift the equilibrium towards the blue monomer. However, excessive heat can lead to degradation, so proceed with caution.
Q2: I see a simple three-line EPR signal in my control experiment without any radical source. What is this?
A2: This is a very common artifact and is characteristic of the di-tert-butyl nitroxide radical (DTBN). DTBN can be formed from the decomposition of MNP, particularly upon exposure to light or elevated temperatures.[2] It is crucial to run appropriate controls to identify this signal and subtract it from your experimental spectra if necessary.
Q3: Can the solvent I choose affect my EPR spectrum?
A3: Absolutely. The solvent can influence the stability of the MNP monomer, the solubility of the dimer, and the hyperfine splitting constants of the resulting spin adducts.[3][4] Solvent polarity and its ability to form hydrogen bonds can alter the electronic environment of the nitroxide, leading to shifts in g-values and hyperfine couplings.[5] It is essential to choose a solvent that is inert under your experimental conditions and to report the solvent used when presenting your data. For instance, DMSO has been shown to react with NaOH in a dark reaction to generate methyl radicals, which can be trapped by MNP.[6]
Q4: How does temperature affect my MNP spin trapping experiment?
A4: Temperature plays a critical role in several aspects of the experiment. As mentioned, it influences the MNP dimer-monomer equilibrium. Furthermore, the stability of the spin adduct itself can be temperature-dependent.[7] Higher temperatures can increase the rate of radical formation but may also accelerate the decomposition of MNP and the resulting spin adduct.[8][9][10] It is often a matter of empirical optimization to find the ideal temperature for your specific system.
Troubleshooting Guide: Common Artifact Signals and Their Solutions
This section delves into specific artifactual EPR signals you may encounter when using MNP and provides a systematic approach to their resolution.
Issue 1: Unidentified Triplet Signal Dominating the Spectrum
-
Symptoms: A strong, sharp three-line signal with a 1:1:1 intensity ratio, often with a g-value around 2.0060.
-
Probable Cause: This is likely the di-tert-butyl nitroxide (DTBN) radical, a common decomposition product of MNP.[2] Its formation is often promoted by UV light exposure or heat.
-
Troubleshooting Protocol:
-
Minimize Light Exposure: Prepare MNP solutions in low-light conditions and use amber vials for storage. During EPR measurements, avoid unnecessary exposure of the sample to ambient light.
-
Temperature Control: Maintain your samples at the lowest practical temperature to minimize thermal decomposition of MNP. Consider using a temperature-controlled EPR cavity.
-
Freshly Prepare Solutions: MNP solutions can degrade over time. It is best practice to prepare solutions fresh for each experiment.
-
Purification of MNP: If commercially available MNP contains significant impurities, consider purification. A common method involves recrystallization from ethanol.
-
Issue 2: A Doublet of Triplets Signal in the Absence of the Expected Radical
-
Symptoms: The appearance of a six-line signal that does not correspond to the expected spin adduct.
-
Probable Cause: This can be the MNP-H adduct, formed by the reduction of MNP.[7] This is particularly prevalent in systems with strong reducing agents or when bulky radicals hinder the formation of the expected spin adduct.[7]
-
Troubleshooting Protocol:
-
Assess Redox Environment: Consider if your experimental system contains components that could readily reduce MNP.
-
Vary MNP Concentration: In some cases, using a lower concentration of MNP can disfavor the formation of the MNP-H adduct.
-
Consider Steric Hindrance: If you are attempting to trap a particularly bulky radical, MNP may not be the appropriate spin trap.[7] Consider a nitrone-based spin trap like PBN or DMPO as an alternative.
-
Issue 3: Broad, Poorly Resolved Spectra
-
Symptoms: The EPR spectrum lacks sharp, well-defined hyperfine splitting, making it difficult to interpret.
-
Probable Cause: This can arise from several factors, including high spin adduct concentration leading to spin-spin broadening, high viscosity of the solvent, or the presence of multiple, overlapping radical adduct signals.
-
Troubleshooting Protocol:
-
Optimize Radical Generation: Adjust the conditions of radical generation (e.g., concentration of reactants, light intensity) to avoid an excessively high concentration of the spin adduct.
-
Solvent Viscosity: If using a high-viscosity solvent, consider gentle heating (while being mindful of MNP and adduct stability) to decrease viscosity and improve spectral resolution.
-
Spectral Simulation: Utilize EPR simulation software to deconvolve overlapping signals. This can help in identifying the different radical species present in your sample.[11]
-
Issue 4: Signal Instability and Decay Over Time
-
Symptoms: The intensity of the EPR signal decreases significantly during the course of the measurement.
-
Probable Cause: The spin adduct itself may be unstable and prone to decay. The persistence of MNP spin adducts can vary widely, from seconds to over a year, depending on the structure of the trapped radical.[7]
-
Troubleshooting Protocol:
-
Kinetics Scan: Perform a time-course EPR measurement to characterize the decay kinetics of your spin adduct.
-
Cryogenic Temperatures: For highly unstable adducts, consider trapping the radical at a low temperature to stabilize the adduct for EPR analysis.
-
Alternative Spin Traps: If the MNP adduct is inherently unstable, exploring other spin traps that may form more persistent adducts with your radical of interest is recommended.
-
Experimental Protocols
Protocol 1: Preparation of MNP Stock Solution
-
Materials: 2-Methyl-2-nitrosopropane dimer, desired solvent (e.g., deoxygenated benzene or toluene), amber vial, sonicator.
-
Procedure:
-
Weigh the desired amount of MNP dimer in a fume hood.
-
Transfer the MNP dimer to an amber vial.
-
Add the appropriate volume of deoxygenated solvent to achieve the desired concentration (typically in the range of 1-50 mM).
-
Gently sonicate the vial in a water bath at room temperature until the solution turns a distinct blue color, indicating the formation of the active monomer. Avoid excessive heating.
-
Store the solution at -20°C and use it within a short period.
-
Protocol 2: Typical MNP Spin Trapping Experiment
-
Sample Preparation: In an EPR tube, combine your reaction mixture (the source of the radical) and the freshly prepared MNP stock solution. Ensure the final MNP concentration is optimized for your system.
-
Deoxygenation: If your experiment is sensitive to oxygen, deoxygenate the sample by bubbling with an inert gas like argon or nitrogen.
-
Initiation of Radical Formation: Initiate the radical-generating process (e.g., photolysis, chemical reaction).
-
EPR Measurement: Immediately place the sample in the EPR spectrometer and begin data acquisition.
-
Control Experiments: Always run parallel control experiments, including:
-
MNP in the solvent without the radical source to identify any signals from MNP decomposition.
-
The radical-generating system without MNP to ensure no inherent paramagnetic species are present.
-
Data Presentation
Table 1: Common MNP Artifacts and their EPR Parameters
| Artifact Signal | Typical g-value | Hyperfine Splitting Constants (in Gauss) | Appearance |
| Di-tert-butyl nitroxide (DTBN) | ~2.0060 | aN ≈ 15.0 - 17.0 G | Triplet (1:1:1) |
| MNP-H Adduct | ~2.0065 | aN ≈ 13.0 - 15.0 G, aH ≈ 6.0 - 8.0 G | Doublet of Triplets |
Visualizations
Diagram 1: MNP Dimer-Monomer Equilibrium and Spin Trapping
Caption: MNP exists as an inactive dimer that forms the active monomer, which then traps radicals.
Diagram 2: Troubleshooting Workflow for MNP Artifacts
Caption: A decision tree for identifying and addressing common artifact signals in MNP EPR experiments.
References
- 1. Structure of the trans-dimer of 2-methyl-2-nitrosopropane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on the distribution of conformational substates in native and azide reacted Cu, Zn superoxide dismutase. An EPR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of solvent on EPR spectra of Cu(II) complexes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Temperature dependence of spin transport behavior in Heusler alloy CPP-GMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. Detection of the formyl radical by EPR spin-trapping and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield and purity of 2-Methyl-2-nitrosopropane dimer synthesis
Welcome to the technical support center for the synthesis of 2-methyl-2-nitrosopropane dimer. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols to achieve higher yields and purity.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Low Yield of this compound
Q: My final yield of the white, crystalline dimer is consistently below the expected 75-85%. What are the likely causes and how can I improve it?
A: Low yields can stem from several stages of the synthesis, from the initial oxidation of tert-butylamine to the final isolation of the dimer. The most common culprits are incomplete reactions, side product formation, and loss of product during workup.
Potential Cause 1: Inefficient Oxidation of N-tert-butylhydroxylamine
The oxidation of N-tert*-butylhydroxylamine to the nitroso monomer is a critical step. Incomplete conversion will naturally lead to a lower yield of the final dimer.
Solution:
-
Reagent Quality: Ensure the oxidizing agent, such as sodium hypobromite, is freshly prepared. The stability of this reagent is crucial for effective oxidation.[1]
-
Temperature Control: Maintain a reaction temperature of -20°C during the addition of the hydroxylamine.[1] Higher temperatures can lead to over-oxidation and the formation of byproducts.
-
Stoichiometry: Use a slight excess of the oxidizing agent to ensure complete conversion of the hydroxylamine.
Potential Cause 2: Instability of the Monomer
The blue 2-methyl-2-nitrosopropane monomer is volatile and thermally unstable.[2][3] Delays in the workup or exposure to elevated temperatures can lead to product loss.
Solution:
-
Prompt Dimerization: Once the blue monomer is formed in solution, proceed with the dimerization without delay. The monomer will dimerize into a colorless solid upon standing at room temperature.[2]
-
Avoid High Temperatures: During any concentration steps, use a rotary evaporator at low temperatures and reduced pressure to minimize decomposition of the monomer.
Potential Cause 3: Suboptimal pH during Oxidation
The pH of the reaction medium can significantly influence the oxidation process and the stability of the product.
Solution:
-
Maintain Alkaline Conditions: The oxidation of N-tert-butylhydroxylamine is typically carried out under basic conditions. Ensure the sodium hydroxide solution used to prepare the sodium hypobromite is of the correct concentration.
Issue 2: Product is a Blue Liquid/Solid Instead of a White Crystalline Solid
Q: My final product has a distinct blue color and does not appear as the expected white dimer. What does this indicate?
A: The blue color is characteristic of the 2-methyl-2-nitrosopropane monomer.[2] The presence of this color in your final product suggests that the dimerization process is incomplete.
Solution:
-
Allow Sufficient Time for Dimerization: After the initial formation of the blue monomer, ensure the solution is stirred at room temperature for an adequate amount of time (e.g., 4 hours) to allow for complete conversion to the white dimer.[1]
-
Solid State Dimerization: If you have isolated a blue solid or liquid, it will gradually convert to the colorless dimer upon standing at room temperature.[2] Storing the product at room temperature in the dark can facilitate this process.
-
Solvent Effects: The monomer-dimer equilibrium can be influenced by the solvent. In solution, the dimer can revert to the blue monomer.[2] Evaporation of the solvent will drive the equilibrium towards the dimer.
Issue 3: Presence of Impurities in the Final Product
Q: My purified dimer shows impurities in its NMR or has a melting point lower than the reported 80-81°C. What are the possible contaminants and how can I remove them?
A: Impurities can be unreacted starting materials, byproducts from side reactions, or residual solvents.
Potential Contaminant 1: Unreacted N-tert-butylhydroxylamine
If the oxidation is incomplete, the starting hydroxylamine can co-precipitate with the dimer.
Solution:
-
Thorough Washing: The crude dimer should be washed extensively with water to remove any water-soluble impurities like the hydroxylamine.[1]
-
Recrystallization: For higher purity, the crude dimer can be recrystallized from pentane or aqueous methanol.[1][3]
Potential Contaminant 2: 2-Methyl-2-nitropropane
Over-oxidation of the starting amine or the intermediate hydroxylamine can lead to the formation of 2-methyl-2-nitropropane.
Solution:
-
Careful Control of Oxidation: Adhere strictly to the recommended reaction temperature and stoichiometry of the oxidizing agent to minimize the formation of the nitro compound.
-
Purification of Intermediates: If the synthesis starts from tert-butylamine, ensure the intermediate 2-methyl-2-nitropropane and N-tert-butylhydroxylamine are sufficiently pure before proceeding to the next step.[1]
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the key stages of the synthesis, highlighting critical control points.
Caption: Key stages in the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the dimer in spin trapping experiments?
A1: 2-Methyl-2-nitrosopropane is a widely used "spin trap" for detecting and identifying short-lived free radicals.[1][4][5] In solution, the solid dimer dissociates into the reactive blue monomer.[2][6] This monomer then reacts with transient radicals to form stable nitroxide radicals, which can be detected and characterized by electron spin resonance (ESR) spectroscopy.[1][5]
Q2: How should I store the this compound?
A2: The dimer is a colorless solid that is stable when stored at 0°C in the dark.[6] It is recommended to store it in a tightly sealed container in a refrigerator or freezer to prevent sublimation and degradation.
Q3: Can I use a different oxidizing agent for the final step?
A3: While sodium hypobromite is a common and effective oxidizing agent for converting N-tert-butylhydroxylamine to the nitroso compound, other reagents have been reported.[1] These include peroxomonosulfuric acid and m-chloroperoxybenzoic acid (mCPBA).[3][6] However, the yields and reaction conditions may vary, and direct oxidation of tert-butylamine with strong oxidants often results in low yields.[2]
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Aluminum Amalgam: The preparation of aluminum amalgam for the reduction of the nitro compound can be pyrophoric and may liberate hydrogen gas. This step should be performed in a well-ventilated fume hood.[1][7]
-
Bromine: Bromine is a corrosive and toxic substance. Handle it with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
-
General Precautions: As with any chemical synthesis, it is essential to wear appropriate PPE and be familiar with the safety data sheets (SDS) of all reagents used.
Troubleshooting Logic Flow
The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A step-by-step guide to troubleshooting synthesis problems.
Section 3: Detailed Experimental Protocol
This protocol is based on the procedure published in Organic Syntheses.[1]
A. 2-Methyl-2-nitropropane
-
In a 5-L, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 650 g (4.11 moles) of potassium permanganate in 3 L of water.
-
Add 100 g (1.37 moles) of tert-butylamine dropwise over 10 minutes with stirring.
-
Heat the mixture to 55°C over 2 hours and maintain this temperature for 3 hours with continuous stirring.
-
Steam distill the product from the reaction mixture.
-
Separate the organic layer, dilute with 250 mL of diethyl ether, and wash with 2 M HCl and then water.
-
Dry the ethereal solution over anhydrous magnesium sulfate and fractionally distill to obtain pure 2-methyl-2-nitropropane.
B. N-tert-Butylhydroxylamine
-
Caution: Perform in a fume hood due to potential hydrogen evolution and pyrophoric nature of aluminum amalgam.
-
Amalgamate 30 g of aluminum foil by brief immersion in a mercury(II) chloride solution.
-
Add the amalgamated aluminum to a mixture of 1.5 L of ether and 15 mL of water in a 3-L, three-necked flask.
-
Add 60 g (0.58 mole) of 2-methyl-2-nitropropane dropwise at a rate that maintains a brisk reflux.
-
After the addition is complete, stir for an additional 30 minutes.
-
Decant the ether solution and wash with 2 M aqueous sodium hydroxide.
-
Dry the combined ethereal solutions over anhydrous sodium sulfate and concentrate to yield the crude hydroxylamine.
C. This compound
-
Prepare a solution of sodium hypobromite by adding 57.5 g of bromine to a solution of 36.0 g of sodium hydroxide in 225 mL of water at -20°C.
-
Add a suspension of 26.7 g (0.300 mole) of N-tert-butylhydroxylamine in 50 mL of water to the cold hypobromite solution.
-
Stir the mixture for 4 hours while allowing it to warm to room temperature.
-
Collect the solid product by filtration, pulverize it, and wash thoroughly with 1 L of water.
-
Dry the solid under reduced pressure to yield the this compound.
Summary of Reaction Conditions and Yields
| Step | Key Reagents | Temperature | Time | Typical Yield | Melting Point (°C) |
| A | t-Butylamine, KMnO₄ | 55°C | 3 hours | 78% (for pure nitropropane) | 25-26 |
| B | 2-Methyl-2-nitropropane, Al amalgam | Reflux | 30 min | 65-75% (crude hydroxylamine) | 59-60 |
| C | N-t-Butylhydroxylamine, NaOBr | -20°C to RT | 4 hours | 75-85% (dimer) | 80-81[1] |
References
-
Calder, A., Forrester, A. R., & Hepburn, S. P. (1972). 2-METHYL-2-NITROSOPROPANE AND ITS DIMER. Organic Syntheses, 52, 77. [Link]
-
Wikipedia. (n.d.). 2-Methyl-2-nitrosopropane. [Link]
-
Holman, R. J., & Perkins, M. J. (1970). A convenient synthesis of 2-methyl-2-nitrosopropane ('t-nitrosobutane'). Journal of the Chemical Society D: Chemical Communications, (4), 244-245. [Link]
-
ResearchGate. (n.d.). 2-Methyl-2-Nitrosopropane and its Dimer. [Link]
-
Wikipedia (German). (n.d.). 2-Methyl-2-nitrosopropan. [Link]
-
Holman, R. J., & Perkins, M. J. (1970). A Convenient Synthesis of 2-Methyl-2-nitrosopropane ('t-Nitrosobutane'). Journal of the Chemical Society D: Chemical Communications, (4), 244-245. [Link]
-
LookChem. (n.d.). Preparation of 2-Methyl-2-nitrosopropane and Its Dimer. [Link]
-
Gowenlock, B. G., & Lüttke, W. (1958). Structure of the trans-dimer of 2-methyl-2-nitrosopropane. Journal of the Chemical Society, Perkin Transactions 2, 1958, 243-247. [Link]
-
UBC Library Open Collections. (n.d.). Mechanism of permanganate oxidation of aliphatic amines. [Link]
-
Shaalaa.com. (2021). What happens when oxidation of tert-butylamine with KMnO4?. [Link]
-
Jaeger, C. D., & Bard, A. J. (1979). Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide particulate systems. The Journal of Physical Chemistry, 83(24), 3146–3152. [Link]
-
Shechter, H., & Rawalay, S. S. (1964). Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Potassium Permanganate. II. Journal of the American Chemical Society, 86(9), 1706–1709. [Link]
-
Quora. (2017). What is the product when amines are oxidised with KMnO4?. [Link]
-
Chemistry Stack Exchange. (2021). Oxidation of tert-butyl alcohol with potassium permanganate. [Link]
-
chemeurope.com. (n.d.). 2-Methyl-2-nitrosopropane. [Link]
-
National Institutes of Health. (2015). IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. [Link]
-
Wikipedia. (n.d.). Spin trapping. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]
- 3. A convenient synthesis of 2-methyl-2-nitrosopropane (‘t-nitrosobutane’) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 5. Spin trapping - Wikipedia [en.wikipedia.org]
- 6. 2-Methyl-2-nitrosopropan – Wikipedia [de.wikipedia.org]
- 7. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Spin Trapping Efficiency with tert-Nitrosobutane (MNP)
Welcome to the technical support center for tert-Nitrosobutane (MNP) spin trapping. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve reliable, reproducible results in your electron paramagnetic resonance (EPR) studies.
Introduction: The Nuances of MNP Spin Trapping
2-Methyl-2-nitrosopropane (MNP), often handled as its colorless solid dimer, is a powerful spin trap for detecting and identifying transient free radicals.[1][2] Upon dissolution, the dimer exists in equilibrium with the active, blue monomeric form, which is responsible for trapping radicals.[1][3] However, the very reactivity that makes MNP an excellent spin trap also renders it susceptible to various side reactions and degradation pathways that can complicate data interpretation. This guide will walk you through the most common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My MNP solution is colorless. Is it still active?
A1: The active form of MNP is the blue monomer, while the inactive dimer is a colorless solid.[1] When you dissolve the dimer, an equilibrium is established between the two forms. The position of this equilibrium is highly dependent on the solvent.[3]
-
In organic, non-polar solvents like benzene or carbon tetrachloride, the equilibrium favors the blue monomer, and you should observe a distinct blue color.[3][4]
-
In aqueous solutions , the equilibrium strongly favors the colorless dimer.[3] Therefore, a colorless appearance in a buffer solution does not necessarily mean the MNP is inactive, but the concentration of the active monomer will be significantly lower. It is always recommended to prepare solutions fresh before each experiment to maximize the concentration of the active monomer.[3]
Q2: What is the proper way to prepare and store MNP solutions?
A2: Proper preparation and storage are critical for successful spin trapping experiments.
-
Preparation: Always prepare MNP solutions fresh for each experiment.[3] Weigh the desired amount of the MNP dimer and dissolve it in your chosen solvent. Gentle vortexing can aid dissolution.
-
Storage of Solid Dimer: Store the solid MNP dimer in a tightly sealed container in a cool, dry, and dark place, preferably at -20°C. MNP is sensitive to light and heat.[3][5]
-
Storage of Solutions: It is strongly advised not to store MNP in solution. The monomer is prone to dimerization, photodegradation, and thermal decomposition.[3] If you must prepare a stock solution, protect it from light by wrapping the vial in aluminum foil and keep it on ice for the duration of your experiment.
Q3: I am not seeing any EPR signal, or the signal is very weak. What are the possible causes?
A3: A weak or absent EPR signal can stem from several factors, ranging from the stability of the spin adduct to issues with the experimental setup.
-
Low Radical Flux: The concentration of your radical of interest may be too low to be detected. Consider increasing the rate of radical generation if your experimental system allows.
-
Spin Adduct Instability: The stability of MNP spin adducts can vary dramatically, from seconds to a year, depending on the structure of the trapped radical.[6] Bulky substituent groups on the trapped radical can shield the nitroxyl group and increase the adduct's persistence.[6]
-
Inefficient Trapping: The concentration of the active MNP monomer may be too low, especially in aqueous solutions.[3] Consider using a higher concentration of the MNP dimer or switching to a more organic solvent system if your experiment permits. Steric hindrance between a bulky radical and the MNP molecule can also reduce trapping efficiency.[6]
-
Decomposition of MNP: If your MNP solution is old or has been exposed to light, it may have decomposed, reducing the concentration of the active spin trap.[3]
-
Reduction of the Spin Adduct: In biological systems or the presence of reducing agents, the nitroxide spin adduct can be reduced to the EPR-silent hydroxylamine.[7]
Troubleshooting Guide
Issue 1: Unidentified Signals or Artifacts in the EPR Spectrum
You observe an EPR signal, but it does not correspond to your expected spin adduct. This is a common issue with MNP spin trapping and can be caused by several factors.
The decomposition of MNP can generate the di-tert-butyl nitroxide radical, which presents as a simple triplet in the EPR spectrum.[3]
Solution:
-
Use Fresh Solutions: Always prepare MNP solutions immediately before use.
-
Protect from Light: MNP is light-sensitive.[3][5] Prepare solutions in amber vials or wrap them in aluminum foil.
-
Purify MNP: If you consistently observe this artifact, consider purifying the MNP dimer by recrystallization or sublimation to remove impurities.[3]
MNP can participate in a non-radical "ene" reaction with certain molecules, leading to the formation of a hydroxylamine. This hydroxylamine can then be oxidized to a nitroxide, producing an artifactual EPR signal.[3][8]
Solution:
-
Run Control Experiments: Conduct a control experiment with MNP and your system components in the absence of the radical-generating stimulus. If a signal still appears, it may be due to an ene reaction.
-
Modify Experimental Conditions: Altering the pH or temperature of your system may disfavor the ene reaction.
-
Consider an Alternative Spin Trap: If the artifact persists, you may need to use a different spin trap that is not prone to this type of reaction.
In reducing environments, such as those containing ascorbate or ferrous ions, MNP can be directly reduced to form the tert-butyl hydronitroxide radical, which can be mistaken for a spin adduct.[7]
Solution:
-
Control for Reducing Agents: Run a control experiment with MNP and the reducing agent alone to see if a signal is generated.
-
Careful Interpretation: Be cautious when interpreting signals in biological or chemical redox systems. Ensure that the observed signal is truly from a trapped radical and not from the reduction of the spin trap itself.[7]
Issue 2: Poor Spin Trapping Efficiency in Aqueous Systems
You are working in a buffer system and observe a very weak signal, suggesting low trapping efficiency.
Explanation: The monomer-dimer equilibrium of MNP strongly favors the inactive, colorless dimer in aqueous solutions.[3][9] This significantly reduces the concentration of the active blue monomer available to trap radicals.
Solutions:
-
Increase MNP Concentration: A higher initial concentration of the MNP dimer will result in a higher absolute concentration of the monomer at equilibrium.
-
Incorporate a Co-solvent: If your system can tolerate it, adding a small amount of an organic solvent like ethanol may help to shift the equilibrium towards the monomer.[3]
-
Use a Different Spin Trap: For purely aqueous systems, consider using a more water-soluble spin trap that does not have this monomer-dimer equilibrium issue, such as DMPO or DBNBS.[10][11]
Data Presentation
Table 1: Monomer-Dimer Equilibrium of 2-Methyl-2-nitrosopropane in Different Solvents
| Solvent | Monomer Percentage (%) at ~40°C |
| Carbon Tetrachloride (CCl₄) | 80-81 |
| Benzene-d₆ (C₆D₆) | 80-81 |
| Ethanol (C₂H₅OH) | Lower concentration of monomer compared to non-polar solvents |
| Water | Equilibrium strongly favors the dimer |
Data extracted from Organic Syntheses Procedure.[4]
Experimental Protocols
Protocol 1: Preparation of Active MNP Monomer Solution
Objective: To prepare a solution of the active MNP monomer from the solid dimer for use in a spin trapping experiment.
Materials:
-
2-Methyl-2-nitrosopropane dimer (solid, colorless)
-
Desired solvent (e.g., benzene, ethanol, or an appropriate buffer)
-
Vortex mixer
-
Aluminum foil
Procedure:
-
Weigh the desired amount of the MNP dimer in a clean vial.
-
Add the appropriate volume of solvent to achieve the desired final concentration.
-
Immediately cap the vial and vortex until the solid is fully dissolved.
-
If using an organic solvent, the solution should turn a distinct blue color, indicating the presence of the active monomer. In aqueous solutions, the color may be very faint or absent.
-
Wrap the vial in aluminum foil to protect it from light.
-
Use the solution immediately in your spin trapping experiment. Do not store the solution.
Visualizations
Caption: Experimental workflow for MNP spin trapping, highlighting key steps and potential pitfalls.
Caption: The monomer-dimer equilibrium of MNP is influenced by solvent and concentration.
References
- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]
- 2. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tert-Nitrosobutane dimer, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Investigation of spin-trapping artifacts formed by the Forrester-Hepburn mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Spin trapping - Wikipedia [en.wikipedia.org]
common experimental problems with MNP dimer and their solutions
Welcome to the technical support center for magnetic nanoparticle (MNP) dimer research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered when working with MNP dimers. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments, from synthesis to application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of MNP dimer experiments.
Q1: What are the primary advantages of using MNP dimers over individual nanoparticles?
MNP dimers, which consist of two closely interacting magnetic nanoparticles, offer unique advantages stemming from their collective magnetic properties. The magnetic coupling between the two nanoparticles can lead to an enhanced response to external magnetic fields, which is particularly beneficial for applications like magnetic hyperthermia and magnetic resonance imaging (MRI). Furthermore, the defined geometry of dimers allows for more precise control over surface functionalization and bioconjugation, leading to improved targeting and drug delivery capabilities.
Q2: What are the most critical factors to control during MNP dimer synthesis and assembly?
The successful synthesis and assembly of MNP dimers hinge on several key factors. Precise control over the size, shape, and composition of the individual MNPs is paramount, as these characteristics directly influence their magnetic properties.[1][2][3][4] The choice of surfactants and ligands used during synthesis is also critical, as they mediate the interaction between nanoparticles and prevent uncontrolled aggregation.[5] Finally, reaction conditions such as temperature, pH, and reactant concentrations must be meticulously optimized to favor dimer formation over the creation of larger aggregates or remaining as individual nanoparticles.
Q3: How can I confirm the successful formation of MNP dimers?
A combination of characterization techniques is essential to confirm the formation of MNP dimers. Transmission electron microscopy (TEM) provides direct visual evidence of dimer structures and allows for the assessment of their morphology and the distance between the nanoparticles. Dynamic light scattering (DLS) can be used to determine the hydrodynamic size distribution of the particles in a solution, with a peak corresponding to the dimer size indicating successful formation.[6][7][8] Further characterization of their magnetic properties, such as measuring the saturation magnetization and coercivity, can also provide indirect evidence of successful dimer assembly.[1][2][3][4]
Part 2: Troubleshooting Guide
This detailed guide addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Section 2.1: Synthesis & Assembly Issues
Q: My synthesis results in low yields of dimers and a high degree of uncontrolled aggregation. What could be the cause and how can I fix it?
A: This is a common and frustrating problem that often points to issues with surface chemistry and reaction kinetics.
Potential Causes:
-
Improper Surfactant/Ligand Concentration: An insufficient amount of stabilizing agent (surfactant or ligand) on the surface of the individual MNPs can lead to their irreversible aggregation due to strong magnetic and van der Waals forces.[5] Conversely, an excessive concentration can completely passivate the nanoparticle surfaces, preventing the controlled interactions necessary for dimer formation.
-
Suboptimal Reaction Conditions: Factors such as temperature, pH, and stirring rate play a crucial role in balancing the forces of attraction and repulsion between nanoparticles.[9] Non-optimal conditions can either fail to provide enough energy for dimer formation or drive the system towards rapid, uncontrolled aggregation.
-
Poor Quality of Monomeric Nanoparticles: If the initial MNP monomers have a wide size distribution or irregular shapes, it will be difficult to achieve controlled and reproducible dimer assembly.
Solutions & Protocols:
-
Optimize Surfactant/Ligand Coverage:
-
Protocol: Surfactant Titration: Systematically vary the concentration of the surfactant or ligand in a series of small-scale reactions.
-
Prepare a stock solution of your MNP monomers at a fixed concentration.
-
Set up a series of reactions with incrementally increasing concentrations of the surfactant/ligand.
-
After the reaction, characterize the products using TEM and DLS to determine the optimal concentration that maximizes dimer yield while minimizing aggregation.
-
-
-
Fine-Tune Reaction Parameters:
-
Protocol: Parameter Sweep: Methodically adjust one reaction parameter at a time (e.g., temperature in 5°C increments, pH in 0.5 unit increments) while keeping others constant.
-
Begin with the reaction conditions reported in a relevant literature procedure.
-
Perform a series of experiments, varying a single parameter across a reasonable range.
-
Analyze the products from each reaction to identify the optimal conditions for dimer formation.
-
-
-
Ensure High-Quality Monomers:
-
Protocol: Monomer Characterization and Purification: Before attempting dimer synthesis, thoroughly characterize your individual MNPs.
-
Use TEM to assess size distribution and morphology.
-
Employ DLS to check for any pre-existing aggregates in your monomer solution.
-
If necessary, purify the monomers using techniques like magnetic separation or size-exclusion chromatography to obtain a homogenous population of nanoparticles.
-
-
Section 2.2: Characterization Challenges
Q: I am having trouble interpreting my DLS and TEM data. The DLS shows multiple peaks, and the TEM images show large, undefined clusters.
A: These issues often arise from sample preparation and the inherent challenges of characterizing nanoparticles in different states (solution vs. dried on a grid).
Potential Causes:
-
Aggregation in Solution (DLS): The presence of multiple peaks in DLS can indicate a mixture of particle sizes or aggregation.[6] This can be due to the solution conditions (e.g., pH, ionic strength) not being optimal for maintaining dimer stability. High sample concentrations can also lead to multiple scattering events, overestimating particle size.[6]
-
Drying Artifacts (TEM): During the drying process for TEM sample preparation, capillary forces can cause nanoparticles to artificially aggregate on the grid, not reflecting their true state in solution.
-
Instrumental Parameters: Incorrect settings on the DLS instrument, such as the viscosity of the solvent or the measurement angle, can lead to inaccurate results.[6]
Solutions & Protocols:
-
Optimize Sample Dispersion for DLS:
-
Protocol: Sonication and pH Adjustment:
-
Before DLS analysis, briefly sonicate your sample to break up any loose agglomerates.[10]
-
Ensure the pH and ionic strength of your buffer are optimized for nanoparticle stability. You may need to perform a pH titration and measure the zeta potential to find the isoelectric point and the pH range of highest stability.
-
Measure samples at different dilutions to avoid issues with multiple scattering.[6]
-
-
-
Improve TEM Sample Preparation:
-
Protocol: Cryo-TEM or Optimized Staining:
-
Cryo-TEM: If available, vitrifying your sample in a thin layer of ice can provide a snapshot of the nanoparticles in their native solution state, avoiding drying artifacts.
-
Optimized Staining: If using conventional TEM, try different negative stains and concentrations. Also, ensure the grid surface is properly treated (e.g., glow-discharged) to promote even particle distribution.
-
-
-
Verify Instrument Settings:
-
Always ensure that the correct solvent viscosity and refractive index are entered into the DLS software. Consult the instrument manual for guidance on optimal measurement parameters for your specific nanoparticle system.[7]
-
Section 2.3: Application-Specific Issues
Q: My MNP dimers show promising properties in initial characterization, but their performance drops significantly in biological media or during drug conjugation.
A: This is a critical challenge that highlights the importance of surface chemistry in the transition from in vitro characterization to in vivo or bio-assay applications.
Potential Causes:
-
Instability in Biological Media: The high salt and protein concentrations in biological fluids can disrupt the stabilizing ligands on the MNP dimer surface, leading to aggregation and loss of function.[11][12]
-
Inefficient Bioconjugation: The functional groups on the MNP dimer surface may not be readily accessible for conjugation with biomolecules (e.g., antibodies, drugs), or the chosen coupling chemistry may not be efficient.[13][14]
-
Oxidation and Degradation: The iron oxide core of the MNPs can be susceptible to oxidation, which can alter their magnetic properties and potentially lead to the release of toxic ions.[15][16]
Solutions & Protocols:
-
Enhance Stability with Surface Coatings:
-
Protocol: PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the MNP dimer surface can provide steric hindrance, preventing protein adsorption and aggregation in biological media.
-
Choose a PEG molecule with a functional group that can react with your MNP dimer's surface chemistry (e.g., NHS-PEG for amine-functionalized dimers).
-
Follow a standard bioconjugation protocol to attach the PEG chains.
-
Characterize the PEGylated dimers to confirm successful coating and assess their stability in relevant biological buffers.
-
-
-
Optimize Bioconjugation Strategy:
-
Protocol: EDC/NHS Coupling for Amine-Carboxyl Linkages: This is a widely used and robust method for conjugating proteins or drugs to MNP surfaces.
-
Activate the carboxyl groups on your MNP dimers (or the molecule to be conjugated) using a mixture of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Introduce the amine-containing molecule to form a stable amide bond.
-
Purify the conjugated dimers to remove any unreacted molecules.
-
-
-
Prevent Oxidation:
-
Protocol: Inert Atmosphere and Antioxidants:
-
Whenever possible, handle MNP dimer solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Consider incorporating antioxidants into your storage buffers, but ensure they are compatible with your downstream applications.
-
For long-term storage, consider lyophilization or storing as a concentrated stock in an appropriate cryoprotectant.
-
-
Part 3: Data Presentation
Table 1: Common Characterization Techniques for MNP Dimers and Key Parameters
| Technique | Key Parameters to Analyze | Common Pitfalls |
| Transmission Electron Microscopy (TEM) | Dimer morphology, interparticle distance, size of individual nanoparticles. | Drying artifacts leading to artificial aggregation. |
| Dynamic Light Scattering (DLS) | Hydrodynamic size distribution (monomer vs. dimer peaks), polydispersity index (PDI). | Multiple scattering at high concentrations, influence of solution conditions.[6][8] |
| Vibrating Sample Magnetometry (VSM) | Saturation magnetization (Ms), coercivity (Hc), remanence (Mr).[1][2][3][4] | Improper sample packing, temperature fluctuations. |
| Zeta Potential | Surface charge, isoelectric point. | Incorrect buffer pH or ionic strength. |
References
-
Khurshid, H., et al. (2015). Tuning the Magnetic Properties of Nanoparticles. Materials, 8(12), 5277-5310. [Link]
-
Organic Syntheses Procedure. (n.d.). 2-methyl-2-nitrosopropane. Organic Syntheses. [Link]
-
Khurshid, H., et al. (2013). Tuning the Magnetic Properties of Nanoparticles. ResearchGate. [Link]
-
Khurshid, H., et al. (2013). Tuning the magnetic properties of nanoparticles. Houston Methodist Scholars. [Link]
-
Khurshid, H., et al. (2013). Tuning the magnetic properties of nanoparticles. PubMed. [Link]
-
Mekuria, S. L., et al. (2017). Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol. NIH. [Link]
-
Khandhar, A. P., et al. (2012). Tailored Magnetic Nanoparticles for Optimizing Magnetic Fluid Hyperthermia. PMC - PubMed Central. [Link]
-
Nie, Z., et al. (2015). Monofunctionalization and dimerization of nanoparticles using coordination chemistry. ACS Nano. [Link]
-
Mtoz Biolabs. (n.d.). How to Interpret Dynamic Light Scattering Analysis Results. Mtoz Biolabs. [Link]
-
ResearchGate. (2014). Does anyone know how to interprete DLS measurements?. ResearchGate. [Link]
-
Dadfar, S. M., et al. (2019). Recent Advances in Surface Functionalization of Magnetic Nanoparticles. MDPI. [Link]
-
MDPI. (2022). Towards Sustainable Scaling-Up of Nanomaterials Fabrication: Current Situation, Challenges, and Future Perspectives. MDPI. [Link]
-
Fierro, J. L. G. (2007). Challenges of scaling up chemical processes (based on real life experiences). Catalysis Today. [Link]
-
ResearchGate. (2025). Recent Advances in Surface Functionalization of Magnetic Nanoparticles. ResearchGate. [Link]
-
Martínez-Crespo, L., et al. (2016). Control of the assembly of a cyclic hetero[3]pseudorotaxane from a self-complementary[17]rotaxane. NIH. [Link]
-
Wikipedia. (n.d.). 2-Methyl-2-nitrosopropane. Wikipedia. [Link]
-
RSC Publishing. (2016). Aggregation and sedimentation of magnetite nanoparticle clusters. Environmental Science: Nano. [Link]
-
MDPI. (2023). Charge Transfer and Synergy on Mn-Mn Dimer Sites in Manganese Oxides: Activity for NO Oxidation. MDPI. [Link]
-
Vaynberg, D., et al. (2010). Chemically Controlled Protein Assembly: Techniques and Applications. Chemical Society Reviews. [Link]
-
ResearchGate. (2018). How to prevent spontaneous aggregation (magnetic attraction) of Ferrimagnetic Magnetite nanoparticles?. ResearchGate. [Link]
-
Wei, Y., et al. (2012). Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies. PMC - NIH. [Link]
-
Helix Biotech. (2024). What Challenges Exist in Scaling Up Lipid Nanoparticle Production?. Helix Biotech. [Link]
-
NIH. (2015). Accounting for biological aggregation in heating and imaging of magnetic nanoparticles. PMC - NIH. [Link]
-
Davies, M. J. (2011). Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention. PMC - NIH. [Link]
-
Sastri, C. V., et al. (2003). Hydrocarbon oxidation by Bis-mu-oxo manganese dimers: electron transfer, hydride transfer, and hydrogen atom transfer mechanisms. PubMed. [Link]
-
SlideShare. (n.d.). Interpreting and Understanding Dynamic Light Scattering Size Data. SlideShare. [Link]
-
Aires, A., et al. (2021). Aggregation effects on the magnetic properties of iron oxide colloids. Journal of Magnetism and Magnetic Materials. [Link]
-
ResearchGate. (n.d.). 2-Methyl-2-Nitrosopropane and its Dimer. ResearchGate. [Link]
-
Learn. (2025). What Are the Main Challenges in Scaling up Solution Processing Techniques?. Learn. [Link]
-
ResearchGate. (2022). How to avoid dimers upon protein purification?. ResearchGate. [Link]
-
ResearchGate. (2023). Controlling the Assembly of Pd/Bianthryl‐Based Monomeric and Dimeric Interlocked Cages by Steric Effects. ResearchGate. [Link]
-
MDPI. (2022). Cysteine Oxidation Promotes Dimerization/Oligomerization of Circadian Protein Period 2. MDPI. [Link]
-
MDPI. (2022). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. MDPI. [Link]
-
Gowenlock, B. G., et al. (1988). Structure of the trans-dimer of 2-methyl-2-nitrosopropane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
RSC Publishing. (n.d.). Structure of the trans-dimer of 2-methyl-2-nitrosopropane. RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Tuning the magnetic properties of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Dynamic Light Scattering (DLS) data interpretation and troubleshooting | Malvern Panalytical [malvernpanalytical.com]
- 8. researchgate.net [researchgate.net]
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- 16. Hydrocarbon oxidation by Bis-mu-oxo manganese dimers: electron transfer, hydride transfer, and hydrogen atom transfer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Photostability of 2-Methyl-2-nitrosopropane (MNP) Dimer in Solution
Welcome to the technical support guide for 2-Methyl-2-nitrosopropane (MNP), a cornerstone spin trapping agent in radical biology and chemistry. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the handling, photostability, and potential pitfalls associated with using MNP in solution. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to generate reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries regarding the use of MNP.
Q1: What is the relationship between the MNP monomer and its dimer? Why is it typically sold as a solid dimer?
A: 2-Methyl-2-nitrosopropane exists in a temperature- and state-dependent equilibrium between two forms:
-
The Monomer ((CH₃)₃CNO): This is a blue, volatile liquid and is the active spin-trapping agent .[1] Its blue color is due to a characteristic absorption in the visible spectrum.
-
The Dimer ([(CH₃)₃CNO]₂): This is a colorless, crystalline solid. In the solid state, MNP spontaneously dimerizes to form a more stable, colorless trans-dimer structure.[1][2][3]
The compound is sold as the dimer for practical reasons of stability and handling. The liquid monomer is volatile and less stable, converting to the solid dimer upon standing at room temperature.[1] When the solid dimer is dissolved in a solvent, it readily dissociates to re-establish an equilibrium with the active blue monomer, which can then participate in spin-trapping reactions.[1][4]
Q2: How should I properly store and handle the MNP dimer to ensure its integrity?
A: Proper storage is critical to prevent premature degradation.
-
Temperature: The solid dimer should be stored at low temperatures, typically -20°C, to minimize dissociation into the less stable monomer.[5] Some protocols also suggest 0°C for indefinite storage.[4]
-
Light: MNP is light-sensitive.[6] Always store the solid dimer and any prepared solutions in the dark, for example, by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: While not as critical as for some reagents, storing under an inert atmosphere (e.g., argon or nitrogen) can prolong shelf life by preventing oxidation.
Q3: My MNP solution is supposed to be blue, but it's colorless or only faintly blue. What does this mean?
A: The intensity of the blue color is directly related to the concentration of the active MNP monomer in solution. If your solution is colorless or only faintly blue, it could indicate one of several issues:
-
Incomplete Dissociation: The dimer-to-monomer equilibrium has not been fully established. This can happen if the solution was just prepared or is being kept at a very low temperature. Allowing the solution to stand at room temperature for 20-30 minutes can help establish the equilibrium.[4]
-
Degradation: The MNP monomer has degraded due to exposure to light, heat, or reactive contaminants in the solvent.
-
Low Concentration: The overall concentration of MNP is simply too low to produce a visible blue hue.
Q4: What are the primary consequences of exposing MNP solutions to light?
A: Light exposure, particularly UV light, initiates the photodegradation of MNP. The primary photochemical process involves the cleavage of the C-N bond.[7] This has two major consequences for your experiment:
-
Loss of Active Spin Trap: As MNP is consumed through photodegradation, its concentration decreases, reducing the efficiency of your intended spin-trapping reaction.
-
Generation of Interfering Radicals: The photolysis of MNP produces tert-butyl radicals (•C(CH₃)₃) and nitric oxide (NO).[7] The newly formed tert-butyl radical can be trapped by an intact MNP monomer, creating a highly stable di-tert-butyl nitroxide (DTBN) radical. This DTBN radical produces a strong, characteristic signal in Electron Paramagnetic Resonance (EPR) spectroscopy that can easily mask the signal of your target radical or be misinterpreted as a positive result.[8]
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: I see a strong, persistent multi-line signal in my control EPR spectrum (no radical source).
-
Probable Cause: This is the classic signature of MNP photodegradation. You are likely observing the EPR spectrum of di-tert-butyl nitroxide (DTBN), which forms when a photolytically generated tert-butyl radical is trapped by another MNP molecule.[8] This signal is often a sharp triplet of triplets.
-
Solutions & Preventative Measures:
-
Strict Light Exclusion: Ensure your entire experimental workflow, from solution preparation to sample loading in the EPR cavity, is performed under subdued light. Use foil-wrapped tubes and avoid direct overhead lighting.
-
Run a Photolysis Control: Explicitly test for this artifact by preparing a sample containing only your MNP solution in its buffer/solvent and exposing it to the same light conditions as your actual experiment. Acquire an EPR spectrum. If you see the characteristic DTBN signal, you have confirmed a photodegradation issue.
-
Filter Your Light Source: If light is required to initiate your reaction of interest, use optical filters to select wavelengths that trigger your reaction but are outside the absorption range of MNP (the dimer absorbs in the UV range, ~290 nm).[4]
-
Solvent Purity: Ensure your solvents are free of peroxides or other contaminants that could initiate radical reactions upon minimal light exposure.
-
Issue 2: The blue color of my MNP solution fades quickly, even when kept in the dark.
-
Probable Cause: This suggests chemical degradation rather than photodegradation.
-
Reactive Solvent: The solvent itself or impurities within it may be reacting with the MNP monomer. For instance, using dimethyl sulfoxide (DMSO) in the presence of a base can generate methyl radicals, which would be consumed by MNP.[8]
-
pH Instability: MNP stability can be pH-dependent. Highly acidic or basic conditions can accelerate its decomposition.
-
Redox Reactions: MNP can be reduced by certain biological components or chemical reagents in your solution, leading to the loss of the nitroso group. Strongly reducing hydroxyalkyl radicals, for example, can react with MNP to produce the MNP-H adduct.[9]
-
-
Solutions & Preventative Measures:
-
Solvent Validation: Use high-purity, degassed solvents. If you suspect a solvent issue, prepare an MNP solution in a known stable solvent (e.g., benzene or tert-butanol) as a positive control to compare its stability.
-
Buffer Optimization: Check the stability of MNP in your chosen buffer system as a baseline before adding other experimental components.
-
Use Fresh Solutions: Always prepare MNP solutions fresh for each experiment. Do not store working solutions, even at low temperatures, for extended periods.
-
Part 3: Key Data, Protocols & Visualizations
To ensure reproducibility, it is essential to follow standardized procedures and be aware of the compound's fundamental properties.
Data Summary
The following table summarizes key spectroscopic data for MNP, which is crucial for validating your solutions.
| Species | Form | λmax (in Ethanol) | Molar Extinction Coefficient (ε) | Appearance |
| MNP Dimer | Colorless Solid | ~292 nm | ~682 M⁻¹cm⁻¹ | Colorless |
| MNP Monomer | Blue Liquid | ~686 nm | ~14.5 M⁻¹cm⁻¹ | Blue |
| Data sourced from Organic Syntheses.[4] |
Experimental Protocols
This protocol ensures you start your experiment with a fresh, validated solution of the active MNP monomer.
-
Preparation:
-
Under subdued light, accurately weigh the required amount of solid MNP dimer.
-
Dissolve the dimer in your chosen high-purity solvent (e.g., ethanol, benzene, or the specific buffer for your experiment) to achieve the desired final concentration (typically 1-10 mg/mL).
-
Vortex or gently swirl the solution in a foil-wrapped container until the solid is fully dissolved.
-
-
Equilibration (Self-Validation Step):
-
Allow the solution to stand at room temperature for 20-30 minutes.[4] This allows the dimer-monomer equilibrium to be established, which is visually confirmed by the development of a distinct blue color.
-
-
Spectroscopic Validation (Optional but Recommended):
-
To confirm the presence and approximate concentration of the monomer, acquire a UV-Vis spectrum.
-
You should observe a broad, low-intensity peak around 680-690 nm, confirming the presence of the active blue monomer.[4] The peak in the UV region (~290 nm) will represent the remaining dimer.
-
-
Usage:
-
Use the freshly prepared solution immediately for your experiments. Do not store for later use.
-
This control is essential for validating that any signals observed in your main experiment are not artifacts of MNP instability.
-
Sample Preparation: Prepare a control sample containing only your MNP working solution in the exact same solvent/buffer system used for your experiment. Place it in the same type of EPR tube or sample holder.
-
Light Exposure: Expose this control sample to the identical light conditions (source, duration, intensity) as your experimental samples.
-
EPR Analysis: Immediately following the light exposure, acquire an EPR spectrum of the control sample using the same parameters as your main experiment.
-
Interpretation:
-
No Signal: Your MNP solution is stable under your experimental light conditions. You can be confident that signals seen in your main experiment are not from MNP degradation.
-
Signal Observed: If a signal (typically from DTBN) is present, your system is susceptible to photodegradation artifacts. You must implement stricter light exclusion measures or modify your experimental design (e.g., use light filters).
-
Visualizations
Caption: The equilibrium between the inactive MNP dimer and the active blue monomer in solution, and the subsequent photodegradation pathway that leads to the formation of the artifactual DTBN signal.
Sources
- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Structure of the trans-dimer of 2-methyl-2-nitrosopropane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Methyl-2-nitrosopropane dimer 31107-20-7 [sigmaaldrich.com]
- 6. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Studies in vacuum ultraviolet photochemistry. Part III. 2-Methyl-2-nitropropane, 2-methyl-2-nitrosopropane, and t-butyl nitrite - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Proper Handling and Safety for tert-Nitrosobutane Dimer
Welcome to the technical support center for tert-Nitrosobutane dimer. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this valuable spin-trapping reagent. Here, we will address common issues and frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the use of tert-Nitrosobutane dimer.
Issue 1: Inconsistent or No EPR Signal
Symptoms: You are conducting an electron paramagnetic resonance (EPR) experiment to detect free radicals, but you observe a weak, inconsistent, or complete absence of the expected spin adduct signal.
Potential Causes and Solutions:
-
Cause A: Inactive Dimer Form: The commercially available form of tert-Nitrosobutane is a colorless, crystalline dimer, which is inactive as a spin trap. The active species is the blue monomer, 2-methyl-2-nitrosopropane, which exists in equilibrium with the dimer in solution.[1][2]
-
Solution: To generate the active monomer, dissolve the dimer in the desired solvent. The solution should turn a characteristic blue color, indicating the presence of the monomer. The position of the equilibrium is solvent-dependent, with organic solvents generally favoring the monomer more than aqueous solutions.[1][3] It is crucial to prepare this solution fresh before each experiment to ensure a sufficient concentration of the active spin trap.[1]
-
-
Cause B: Degradation of the Spin Trap: The monomeric form is susceptible to degradation, which can lead to a loss of trapping efficiency.
-
Cause C: Low Radical Concentration: The concentration of the radical species you are trying to trap may be too low for detection.
-
Solution: Optimize your experimental conditions to increase the generation of the radical of interest. This may involve adjusting reactant concentrations, temperature, or irradiation times, depending on your system.
-
-
Cause D: Competing Reactions: The radical you are targeting may be reacting with other components in your system before it can be trapped by the tert-Nitrosobutane monomer.
-
Solution: Simplify your reaction mixture as much as possible to minimize side reactions. Consider the compatibility of all components with the spin trap.
-
Issue 2: Artifacts or Unidentified Signals in the EPR Spectrum
Symptoms: Your EPR spectrum shows signals that do not correspond to your expected spin adduct.
Potential Causes and Solutions:
-
Cause A: Spin Trap Decomposition Products: The decomposition of tert-Nitrosobutane itself can generate radical species that are then trapped, leading to artifactual signals. A common artifact is the di-tert-butyl nitroxide signal.[1]
-
Solution: Use freshly prepared solutions of the spin trap. If you suspect impurities in your dimer, purification may be necessary.[1]
-
-
Cause B: Non-Radical Reactions: Tert-Nitrosobutane can participate in non-radical reactions, such as the "ene" reaction, which can ultimately produce a nitroxide and an artifactual EPR signal.[1]
-
Solution: Carefully analyze your reaction conditions and consider the possibility of non-radical pathways. The choice of solvent and temperature can influence these reactions.
-
-
Cause C: Impurities in Reagents or Solvents: Impurities in your other reagents or solvents can be a source of interfering radicals.
-
Solution: Use high-purity reagents and solvents. It is good practice to run a control experiment with the spin trap and solvent alone to identify any background signals.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and safety of tert-Nitrosobutane dimer.
1. How should I properly store tert-Nitrosobutane dimer? Store the container tightly closed in a cool, dry, and well-ventilated place.[5] It is also noted to be light-sensitive, so protection from light is important.[4] For long-term storage, a temperature of -20°C is recommended.
2. What personal protective equipment (PPE) should I wear when handling tert-Nitrosobutane dimer? Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles that comply with OSHA or European standards, and a lab coat to prevent skin exposure.[5] All handling should be done in a well-ventilated area or a chemical fume hood.[5]
3. What are the primary hazards associated with tert-Nitrosobutane dimer? While the product is not classified as hazardous under normal conditions according to some safety data sheets, absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis in sufficient concentrations.[5][6] It is important to avoid ingestion, inhalation, and contact with skin and eyes.[5]
4. How do I prepare a solution of the active monomer? To prepare the active monomer, dissolve the white crystalline dimer in a suitable solvent.[1] The solution will turn blue as the dimer dissociates into the monomer. Organic solvents tend to favor the formation of the active monomer more than aqueous solutions.[1] It is recommended to prepare the solution fresh before each experiment.[1]
5. What materials are incompatible with tert-Nitrosobutane dimer? Avoid strong oxidizing agents.[4][5]
6. How should I dispose of tert-Nitrosobutane dimer waste? Waste should be disposed of in accordance with local, state, and federal regulations. Sweep up any solid spills and place them into a suitable container for disposal.[5][6] Do not let the product enter drains.[5] Contaminated materials should be treated as hazardous waste and handled by a certified environmental management company.[7]
7. What should I do in case of accidental exposure?
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, get medical attention.[6]
-
Inhalation: Move to fresh air. If symptoms occur, get medical attention.[6]
-
Ingestion: Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[6]
8. Is tert-Nitrosobutane dimer flammable? It is considered a combustible solid. Keep it away from heat and sources of ignition.[5]
Physicochemical Data
| Property | Value | Reference |
| Appearance | White to pale green or blue crystalline solid | [5][6][8] |
| Molecular Formula | C8H18N2O2 | [6] |
| Melting Point | 92 - 94 °C / 197.6 - 201.2 °F | [5][6] |
| Solubility | Insoluble in water, soluble in chloroform | [4][6] |
Monomer-Dimer Equilibrium
The effectiveness of tert-Nitrosobutane as a spin trap is dependent on the equilibrium between the inactive dimer and the active monomer. This relationship is illustrated below.
Caption: Monomer-Dimer Equilibrium of tert-Nitrosobutane.
References
-
2-methyl-2-nitrosopropane. Organic Syntheses Procedure. [Link]
-
2-Methyl-2-nitrosopropane. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tert-Nitrosobutane dimer, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Nitrosobutane dimer, 98+% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Spin Trapping with Magnetic Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing spin trapping techniques with magnetic nanoparticles (MNPs). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and minimize side reactions, particularly those arising from MNP aggregation.
Introduction: The Challenge of MNP Aggregation in Spin Trapping
Spin trapping, a powerful technique employing Electron Paramagnetic Resonance (EPR) spectroscopy, allows for the detection and identification of short-lived free radicals.[1][2] The incorporation of magnetic nanoparticles (MNPs) offers unique advantages, such as targeted delivery and magnetic separation. However, the inherent magnetic nature of MNPs can also be a significant source of experimental artifacts.
The primary challenge arises from the tendency of MNPs to aggregate in solution, a phenomenon often referred to as "dimer" or cluster formation. This aggregation is driven by strong magnetic dipole-dipole interactions between the nanoparticles.[3] Such aggregates can lead to a host of side reactions and interferences that can obscure or mimic the signals of interest, leading to misinterpretation of data.
This guide will provide you with the expertise and field-proven insights to mitigate these challenges, ensuring the integrity and reliability of your spin trapping experiments.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns encountered when working with MNPs in spin trapping experiments.
Q1: What are the primary side reactions caused by MNP aggregation in spin trapping?
A1: MNP aggregation can lead to several undesirable side reactions and artifacts:
-
EPR Signal Distortion: Aggregated MNPs can significantly distort the EPR spectrum. This includes broadening of the spectral lines, shifts in the resonance field, and a decrease in signal intensity.[3][4] This occurs because the magnetic field experienced by the spin adduct is no longer uniform due to the local magnetic fields generated by the MNP clusters.
-
Catalytic Activity: The surface of bare MNPs can exhibit catalytic activity, potentially generating radicals or reacting with the spin trap or spin adduct, leading to false positives or signal loss. Aggregation can modulate this surface reactivity.
-
Reduced Bioavailability: In biological systems, aggregated MNPs are more readily taken up by the reticuloendothelial system (RES), reducing their circulation time and availability to interact with the target radicals.[5]
-
Physical Entrapment: Large MNP aggregates can physically entrap the spin trap or the spin adduct, preventing their detection by the EPR spectrometer.
Q2: How does surface coating of MNPs help in minimizing these side reactions?
A2: Surface coating is the most effective strategy to prevent MNP aggregation and passivate their surface. The mechanisms of stabilization can be broadly categorized as:
-
Steric Hindrance: Coating MNPs with polymers like polyethylene glycol (PEG) or dextran creates a physical barrier around each nanoparticle.[6][7] When two coated nanoparticles approach each other, the polymer chains overlap, creating a repulsive force that prevents them from aggregating.
-
Electrostatic Repulsion: Introducing charged functional groups on the MNP surface (e.g., through silica coating with silane modifications) can induce electrostatic repulsion between the particles, keeping them well-dispersed in solution.[8][9]
-
Surface Passivation: Coatings like silica create a chemically inert barrier, preventing direct contact between the catalytically active iron oxide core and the components of the spin trapping assay.[10][11]
Q3: I am observing a very broad, featureless EPR signal. What could be the cause?
A3: A broad, featureless EPR signal is a classic indicator of significant MNP aggregation. The strong magnetic interactions within the aggregates lead to a wide distribution of local magnetic fields, which smears out the hyperfine details of the spin adduct signal.[3][4]
Troubleshooting Steps:
-
Verify MNP dispersion: Use techniques like Dynamic Light Scattering (DLS) to check the hydrodynamic size of your MNPs in the experimental buffer. A large polydispersity index (PDI) or a significantly larger than expected particle size suggests aggregation.
-
Improve surface coating: Re-evaluate your MNP coating protocol. Ensure complete and uniform coverage. Consider using a thicker or more robust coating.
-
Optimize MNP concentration: High concentrations of MNPs increase the likelihood of aggregation. Try reducing the MNP concentration in your assay.
-
Control experimental conditions: Factors like pH and ionic strength of the buffer can influence the stability of coated MNPs. Ensure these are optimized and consistent.
Q4: Can the spin trap itself interact with the MNPs?
A4: Yes, this is a possibility, especially with bare or poorly coated MNPs. The spin trap, being a reactive molecule, can adsorb to the MNP surface. This can alter the reactivity of the spin trap and potentially lead to its degradation. A proper surface coating minimizes this interaction by creating a barrier between the MNP core and the spin trap.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues in spin trapping experiments involving MNPs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak EPR Signal | 1. MNP Aggregation: Entrapment of spin adducts or signal broadening. 2. Degradation of Spin Adduct: Catalytic activity of bare MNP surface. 3. Insufficient Radical Generation: MNPs interfering with the radical generating system. | 1. Improve MNP Dispersion: Use surface-coated MNPs (silica, oleic acid, PEG). Optimize buffer pH and ionic strength. 2. Passivate MNP Surface: Ensure a complete and inert coating (e.g., silica). 3. Control Experiments: Run the radical generating system in the absence of MNPs to confirm its efficacy. |
| Broad, Undefined EPR Spectrum | 1. Severe MNP Aggregation: Strong inter-particle magnetic interactions. 2. High MNP Concentration: Increased proximity leading to aggregation. | 1. Enhance Surface Coating: Use a thicker or more robust coating. 2. Reduce MNP Concentration: Titrate the MNP concentration to find the optimal balance between signal and minimal aggregation. 3. Verify Dispersion: Use DLS to confirm MNP size and dispersity before each experiment. |
| Artifactual EPR Signals | 1. Catalytic Radical Generation: Bare MNP surface catalyzing the formation of radicals from buffer components or the spin trap itself.[12][13][14] 2. Spin Trap Impurities: Commercial spin traps may contain impurities that give rise to EPR signals.[12] | 1. Use Well-Coated MNPs: A dense silica shell is particularly effective at preventing surface catalysis. 2. Purify Spin Trap: Follow established protocols for spin trap purification if impurities are suspected. 3. Run Control Experiments: Include controls with MNPs and spin trap alone (without the radical generating system) to identify any background signals. |
| Poor Reproducibility | 1. Inconsistent MNP Dispersion: Batch-to-batch variability in MNP coating and stability. 2. Changes in Experimental Conditions: Fluctuations in temperature, pH, or buffer composition. | 1. Characterize Each MNP Batch: Thoroughly characterize each new batch of MNPs (size, coating, magnetic properties) before use. 2. Standardize Protocols: Maintain strict control over all experimental parameters. |
Part 3: Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols for key procedures to minimize MNP-related side reactions.
Protocol 1: Silica Coating of Iron Oxide Nanoparticles (Adapted from Stöber Method)
This protocol describes the synthesis of a silica shell around pre-synthesized iron oxide nanoparticles to provide electrostatic stabilization and surface passivation.[11][15]
Materials:
-
Iron oxide nanoparticles (Fe₃O₄ NPs)
-
Anhydrous ethanol
-
Deionized water
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium hydroxide (28-30%)
-
Permanent magnet
Procedure:
-
Dispersion of MNPs: Suspend 100 mg of Fe₃O₄ NPs in a mixture of 80 mL of anhydrous ethanol and 20 mL of deionized water.
-
Sonication: Sonicate the suspension in a water bath for 15-20 minutes to ensure a homogeneous dispersion.
-
Initiation of Coating: Under vigorous mechanical stirring and a nitrogen atmosphere, add 0.5 mL of TEOS to the MNP suspension.
-
Catalysis: Slowly add 2.0 mL of ammonium hydroxide to the mixture. The solution will gradually become more turbid as the silica shell forms.
-
Reaction: Allow the reaction to proceed for 6-12 hours at room temperature with continuous stirring.
-
Washing: Collect the silica-coated MNPs (Fe₃O₄@SiO₂) using a permanent magnet. Discard the supernatant.
-
Purification: Wash the Fe₃O₄@SiO₂ NPs multiple times with ethanol and then with deionized water to remove any unreacted reagents. Repeat the magnetic separation and resuspension steps for each wash.
-
Final Dispersion: Resuspend the final product in the desired buffer for your spin trapping experiment.
Causality: The hydrolysis and condensation of TEOS in the presence of a catalyst (ammonium hydroxide) leads to the formation of a silica network on the surface of the iron oxide nanoparticles. This silica shell provides a negatively charged surface at neutral pH, leading to electrostatic repulsion between particles and preventing aggregation.[11] It also creates a physical barrier, preventing the iron oxide core from interacting with the surrounding medium.
Protocol 2: Oleic Acid Stabilization of Magnetic Nanoparticles
This protocol is suitable for creating a hydrophobic coating on MNPs, which can then be dispersed in non-polar solvents or further functionalized for aqueous dispersion.[16][17][18][19][20]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (25%)
-
Oleic acid
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Prepare Iron Salt Solution: Dissolve FeCl₃·6H₂O (e.g., 2 mmol) and FeCl₂·4H₂O (e.g., 1 mmol) in 50 mL of deionized water in a three-neck flask.
-
Inert Atmosphere: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Heating and Addition of Oleic Acid: Heat the solution to 80°C with vigorous stirring. Add a specific amount of oleic acid (e.g., 0.5 mL) to the solution.
-
Co-precipitation: While maintaining the temperature and stirring, rapidly inject 10 mL of 25% ammonium hydroxide. A black precipitate of magnetite (Fe₃O₄) nanoparticles will form immediately.
-
Aging: Continue stirring at 80°C for 1-2 hours to allow for particle growth and coating.
-
Cooling and Washing: Cool the mixture to room temperature. Collect the oleic acid-coated MNPs using a permanent magnet and discard the supernatant.
-
Purification: Wash the nanoparticles several times with deionized water and then with ethanol to remove excess oleic acid and other impurities.
-
Drying and Dispersion: The final product can be dried under vacuum or dispersed in a suitable non-polar solvent like hexane or toluene.
Causality: The carboxylate group of oleic acid chemisorbs onto the surface of the magnetite nanoparticles. The long hydrocarbon chains of the oleic acid molecules then extend into the solvent, creating a steric barrier that prevents the nanoparticles from approaching each other and aggregating.[17]
Protocol 3: EPR Spin Trapping using DMPO with Stabilized MNPs
This protocol provides a general framework for conducting a spin trapping experiment to detect hydroxyl radicals in the presence of stabilized MNPs.[1][21][22][23]
Materials:
-
Stabilized MNP suspension (e.g., Fe₃O₄@SiO₂)
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) spin trap
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂)
-
(Optional) Fenton reagent (e.g., FeSO₄) for positive control
-
EPR flat cell or capillary tube
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DMPO (e.g., 1 M) in PBS.
-
Prepare a dilute solution of H₂O₂ (e.g., 10 mM) in PBS.
-
Prepare a working suspension of your stabilized MNPs at the desired concentration in PBS.
-
-
Reaction Mixture Preparation: In an Eppendorf tube, combine the following in order:
-
PBS buffer
-
MNP suspension (to the final desired concentration)
-
DMPO stock solution (final concentration typically 50-100 mM)
-
(Optional) Fenton reagent if generating hydroxyl radicals chemically.
-
-
Initiate Radical Generation: Add the H₂O₂ solution to initiate the reaction. The final volume will depend on the requirements of your EPR sample holder.
-
Sample Loading: Immediately vortex the mixture and transfer it to an EPR flat cell or capillary tube.
-
EPR Measurement: Promptly place the sample in the EPR spectrometer and begin data acquisition.
-
Control Experiments: It is crucial to run several control experiments to validate your results:
-
MNP + DMPO: To check for any signals from the interaction of the MNPs and the spin trap.
-
Radical generating system + DMPO (no MNPs): To obtain the characteristic spectrum of the DMPO-radical adduct in the absence of MNPs.
-
MNP + radical generating system (no DMPO): To ensure no EPR active species are generated from the MNPs and the radical source alone.
-
Causality: DMPO is a nitrone-based spin trap that reacts with short-lived radicals to form a more stable nitroxide radical adduct.[2] The characteristic hyperfine splitting pattern of this adduct, as detected by EPR, allows for the identification of the trapped radical. By using well-stabilized MNPs, interference from aggregation is minimized, allowing for a clear and interpretable EPR spectrum of the spin adduct.
Part 4: Visualization of Key Concepts
Visual aids can significantly enhance the understanding of complex experimental workflows and mechanisms.
Diagram 1: The Problem - MNP Aggregation and its Consequences
Caption: Consequences of MNP aggregation versus well-dispersed MNPs in spin trapping.
Diagram 2: The Solution - Surface Coating Strategies
Caption: Overview of surface coating strategies to prevent MNP aggregation.
Diagram 3: Experimental Workflow for Spin Trapping with MNPs
Sources
- 1. interchim.fr [interchim.fr]
- 2. Spin trapping - Wikipedia [en.wikipedia.org]
- 3. Road Map for the Use of Electron Spin Resonance Spectroscopy in the Study of Functionalized Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Silica coated iron nanoparticles: synthesis, interface control, magnetic and hyperthermia properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. Hydroperoxide-Independent Generation of Spin Trapping Artifacts by Quinones and DMPO: Implications for Radical Identification in Quinone-Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Silica-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-step single-reactor synthesis of oleic acid- or undecylenic acid-stabilized magnetic nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. materialneutral.info [materialneutral.info]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and evaluation of DMPO-type spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validation of EPR spin trapping results obtained with tert-Nitrosobutane dimer
An In-Depth Guide to the Validation of EPR Spin Trapping Results Obtained with tert-Nitrosobutane
For researchers, scientists, and drug development professionals engaged in free radical biology, Electron Paramagnetic Resonance (EPR) spin trapping is an indispensable technique for detecting and identifying short-lived radical species.[1] Among the arsenal of available spin traps, 2-methyl-2-nitrosopropane (MNP), also known as tert-Nitrosobutane, offers unique advantages, particularly for trapping carbon-centered radicals.[2][3] However, the credibility of any spin trapping result hinges on rigorous validation to exclude artifacts and ensure correct radical identification.
This guide provides a comprehensive framework for validating EPR data obtained with MNP, presenting an objective comparison with commonly used nitrone-based spin traps, 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and α-phenyl-N-tert-butyl nitrone (PBN). We will delve into the causality behind experimental choices, provide detailed protocols, and emphasize self-validating systems to foster trustworthiness in your results.
Profiling the Spin Traps: MNP in Context
The selection of a spin trap is a critical decision driven by the expected radical species, the experimental system's properties, and the trap's intrinsic characteristics. The classical EPR spin-trapping approach is often "hypothesis-driven," requiring an initial assumption about the radical's nature to select the best trap.[1][4]
2-Methyl-2-nitrosopropane (MNP): The Carbon Radical Specialist
MNP is a nitroso-based spin trap that exists as a colorless dimer at solid state, which reverts to a characteristic blue monomer in solution; this monomer is the active spin-trapping agent.[2] Its primary strength lies in its high specificity for trapping carbon-centered radicals, forming stable nitroxide adducts that provide distinct EPR spectra.[2][3] This specificity can be a significant advantage in complex biological systems where multiple radical species may be present.
Nitrone Spin Traps: DMPO and PBN
Nitrone-based spin traps are the most widely used class, encompassing both cyclic (e.g., DMPO) and linear (e.g., PBN) structures.[5]
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO): A versatile cyclic nitrone capable of trapping a wide range of radicals, including superoxide and hydroxyl radicals.[5] However, its spin adducts, particularly the superoxide adduct (DMPO-OOH), can be unstable and decompose to form the hydroxyl adduct (DMPO-OH), creating ambiguity in interpretation.[6] Furthermore, DMPO is susceptible to non-radical, nucleophilic addition reactions that can generate artifactual EPR signals.[7][8]
-
α-phenyl-N-tert-butyl nitrone (PBN): A linear nitrone that typically forms more stable spin adducts compared to DMPO.[9] Its main drawback is that the hyperfine splitting constants of its adducts are often less informative, making it difficult to unambiguously identify the trapped radical without additional corroborating evidence.[9]
Comparative Analysis of Spin Trap Performance
The choice between MNP and nitrone spin traps depends on a trade-off between specificity, adduct stability, and ease of interpretation. The following tables summarize key performance characteristics.
| Spin Trap | Primary Target Radicals | Adduct Stability | Spectral Information | Key Limitation |
| MNP | Carbon-centered radicals[2][3] | Generally High | Often provides clear hyperfine structure for C-radical identification. | Photolability; potential for artifacts in certain systems.[10] |
| DMPO | Superoxide, Hydroxyl, Carbon-centered radicals | Low to Moderate (DMPO-OOH is unstable)[6] | Distinct spectra for different radicals, but overlap and decomposition can occur. | Adduct instability and susceptibility to nucleophilic artifacts.[7][8] |
| PBN | Wide variety of radicals | Generally High[9] | Hyperfine splittings are often similar for different radicals, complicating identification.[9] | Poor spectral discrimination between different radical adducts. |
Table 1. Qualitative Comparison of MNP, DMPO, and PBN Spin Traps.
| Radical Adduct | Spin Trap | aN (Gauss) | aH (Gauss) | Other Splittings (Gauss) |
| Hydroxyl (•OH) | DMPO | 14.9 | 14.9 | - |
| Superoxide (•OOH) | DMPO | 14.3 | 11.7 | aγH = 1.25 |
| Methyl (•CH3) | DMPO | 16.3 | 23.4 | - |
| Hydroxyl (•OH) | PBN | 15.3 - 15.6 | 2.6 - 2.8 | - |
| Methyl (•CH3) | PBN | 16.2 | 3.4 | - |
| tert-Butyl (•C(CH3)3) | MNP | 15.2 - 15.4 | - | - |
| Trichloromethyl (•CCl3) | MNP | 12.9 | - | aCl = 1.2 (for 3 Cl) |
Table 2. Representative Hyperfine Splitting Constants (hfsc) for Various Spin Adducts. Note: Values can vary slightly with solvent and temperature.
The Validation Framework: A Step-by-Step Approach
Ensuring the fidelity of spin trapping results is paramount.[7] The following workflow provides a systematic approach to validating an EPR signal observed with MNP or any other spin trap.
Caption: Workflow for the validation of an EPR spin trapping signal.
Foundational Controls: The Non-Negotiables
Before any advanced validation, a set of foundational control experiments must be performed. An EPR signal should only be considered potentially valid if it is absent in all of these controls:
-
Full System Minus Radical Source: The sample contains the spin trap and all other components except the trigger for radical generation (e.g., enzyme, substrate, light source). This checks for radical formation from unintended interactions.
-
Full System Minus Spin Trap: This confirms that the observed signal is not from a long-lived radical species in the system that is detectable without trapping.
-
Spin Trap in Buffer Alone: This control, especially when exposed to light and heat, checks for signals arising from the decomposition of the spin trap itself.
Specificity Confirmation with Radical Scavengers
To prove that a specific radical is being trapped, selective scavengers or enzymes should be used. The addition of the appropriate scavenger should lead to a significant decrease or complete abolition of the EPR signal.
Experimental Protocol: Validation using Superoxide Dismutase (SOD)
-
Prepare Reaction Mixture: In an EPR-compatible tube, prepare your complete reaction mixture (e.g., xanthine/xanthine oxidase system) including 50-100 mM of the chosen spin trap (e.g., DMPO).
-
Acquire Baseline Spectrum: Record the EPR spectrum of the spin adduct.
-
Introduce Scavenger: To an identical, freshly prepared reaction mixture, add an effective concentration of SOD (e.g., 100-200 U/mL).
-
Acquire Scavenged Spectrum: Immediately record the EPR spectrum under the same conditions as the baseline.
-
Analysis: A significant reduction in the signal intensity in the presence of SOD provides strong evidence that the trapped radical is superoxide.
Causality: SOD is an enzyme that specifically catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. Its effect is highly specific, so its ability to abolish a signal strongly implicates superoxide as the trapped species. A similar logic applies when using catalase to scavenge hydrogen peroxide (a precursor for hydroxyl radicals in Fenton systems) or alcohols like ethanol to scavenge hydroxyl radicals.
Unambiguous Identification with Isotopic Labeling
The gold standard for confirming the identity of a trapped radical is isotopic substitution. By using a precursor substrate labeled with a magnetic isotope (e.g., ¹³C, ¹⁵N), the resulting radical will carry the label. If this radical is trapped, the EPR spectrum of the spin adduct will exhibit additional hyperfine splittings from the isotope, providing a definitive fingerprint of the radical's origin. For instance, using ¹³C-labeled methanol in a Fenton reaction will produce •¹³CH₂OH radicals, and the resulting spin adduct spectrum will show characteristic ¹³C splittings.[11][12]
Navigating Artifacts in Spin Trapping
A major challenge in spin trapping is the potential for artifactual signals that do not arise from the trapping of a free radical.[13]
-
Nitrone Artifacts (e.g., DMPO): Nitrones can undergo nucleophilic addition followed by oxidation, a pathway known as the Forrester-Hepburn mechanism, which produces a nitroxide identical to a hydroxyl radical adduct.[7] This is a serious potential artifact in biological systems. Rigorous controls are essential to rule out this pathway.
-
Nitroso Artifacts (e.g., MNP): While excellent for C-radicals, nitroso traps can also be prone to artifacts, particularly in the context of nitric oxide (NO) detection.[10] MNP is also sensitive to light, which can cause its decomposition and the formation of spurious signals. Therefore, experiments with MNP should be conducted with care to shield the sample from unnecessary light exposure.
Caption: Comparison of a true spin trapping reaction versus an artifact pathway.
Conclusion and Best Practices
The detection of free radicals using MNP and EPR spectroscopy is a powerful tool, but the data is only as reliable as its validation. A multi-faceted approach combining rigorous controls, specific scavengers, and, where possible, isotopic labeling is not merely recommended—it is essential for producing trustworthy, publishable results. Always be critical of the initial EPR signal and assume it could be an artifact until proven otherwise. By following the structured validation framework presented here, researchers can confidently distinguish genuine radical adducts from misleading artifacts, ensuring the scientific integrity of their findings.
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ResearchGate. (n.d.). Immuno-Spin Trapping of Macromolecules Free Radicals In Vitro and In Vivo – One Stop Shopping for Free Radical Detection | Request PDF. Retrieved from [Link]
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Marchand, V., Charlier, N., Verrax, J., Buc-Calderon, P., Levêque, P., & Gallez, B. (2017). Use of a cocktail of spin traps for fingerprinting large range of free radicals in biological systems. PLOS ONE, 12(3), e0172998. Available from: [Link]
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Ranguelova, K., & Mason, R. P. (2011). The Fidelity of Spin Trapping with DMPO in Biological Systems. Magnetic Resonance in Chemistry, 49(S1). Available from: [Link]
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Semantic Scholar. (n.d.). The fidelity of spin trapping with DMPO in biological systems. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and EPR Evaluation of the Nitrone PBN-[tert-13 C] for Spin Trapping Competition. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and EPR evaluation of the nitrone PBN-[tert-(13)C] for spin trapping competition. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methyl-2-nitrosopropane. Retrieved from [Link]
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Dikalov, S. I., & Mason, R. P. (2003). Comparative investigation of superoxide trapping by cyclic nitrone spin traps: the use of singular value decomposition and multiple linear regression analysis. Free Radical Biology and Medicine, 35(9), 1047-1056. Available from: [Link]
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ResearchGate. (n.d.). Chemical structures of 4-POBN, PBN, MNP, PNO, 4-methyl-PNO, DMPO, and pyridine. Retrieved from [Link]
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Arroyo, C. M., & Kohno, M. (1991). Difficulties encountered in the detection of nitric oxide (NO) by spin trapping techniques. A cautionary note. Free Radical Research Communications, 14(2), 145-155. Available from: [Link]
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Ouari, O., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. Antioxidants, 9(11), 1121. Available from: [Link]
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Jaeger, C. D., & Bard, A. J. (1979). Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide particulate systems. The Journal of Physical Chemistry, 83(24), 3146-3152. Available from: [Link]
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Saha, S., & Chatterjee, S. (2021). Immuno-Spin Trapping Method for the Analysis of S-Nitrosylated Proteins. Current Protocols, 1(9), e262. Available from: [Link]
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Taira, J., et al. (1995). Release of nitric oxide from a spin trap, N-tert-butyl-alpha-phenylnitrone, under various oxidative conditions. Biological & Pharmaceutical Bulletin, 18(7), 954-957. Available from: [Link]
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A Senior Application Scientist's Guide to Spin Trapping: MNP Dimer vs. Nitrone Spin Traps
For researchers, scientists, and drug development professionals dedicated to unraveling the complex roles of free radicals in biological and chemical systems, the choice of analytical tools is paramount. The transient nature of these reactive species makes their direct detection exceedingly difficult.[1][2] This guide provides an in-depth comparison of two major classes of spin traps used in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy: the nitroso-based 2-methyl-2-nitrosopropane (MNP) dimer and the widely used nitrone-based spin traps.
The technique of spin trapping offers a solution by reacting with unstable radicals to form significantly more stable paramagnetic "spin adducts," which can accumulate to EPR-detectable concentrations.[1][3][4] The selection of the appropriate spin trap is a critical experimental decision that directly impacts the reliability, specificity, and interpretability of the results. This guide will explore the mechanisms, advantages, and disadvantages of MNP and nitrone traps, providing the technical insights necessary to make an informed choice for your experimental system.
The Nitroso Spin Trap: 2-Methyl-2-nitrosopropane (MNP)
2-Methyl-2-nitrosopropane, also known as MNP or tert-nitrosobutane, is a C-nitroso spin trap.[5][6] In its pure form, it exists as a colorless, solid dimer. For use in spin trapping, the dimer is typically dissolved in a suitable solvent, where it exists in equilibrium with its active, blue-colored monomeric form.[7] It is this monomer that acts as the spin trap.
Mechanism of Action
The spin trapping action of MNP involves the direct addition of a free radical (R•) to the nitrogen atom of the nitroso group (-N=O) of the MNP monomer. This reaction forms a stable nitroxide radical adduct, which is readily detectable by EPR.[5] MNP is particularly effective for trapping carbon-centered radicals.[5]
Advantages of MNP
-
High Information Content: The hyperfine splitting constants in the EPR spectra of MNP adducts are often highly sensitive to the structure of the trapped radical, providing detailed structural information.
-
Effectiveness for Carbon-Centered Radicals: MNP is particularly well-suited for trapping carbon-centered radicals, including bulky ones like tyrosyl radicals.[5][8]
Disadvantages and Artifacts of MNP
-
Photodegradation: A significant drawback of MNP is its sensitivity to light. Upon exposure to light, MNP can decompose, leading to the formation of a tert-butyl radical. This radical is then trapped by another MNP molecule, producing a highly stable di-tert-butyl nitroxide signal that can obscure the signals of interest.[4][7]
-
Dimerization: The active monomer is in equilibrium with the inactive dimer. This equilibrium is solvent-dependent, with organic solvents generally favoring the monomer more than aqueous solutions.[7] This can affect the effective concentration of the spin trap.
-
Reduction Artifacts: In biological or chemical redox systems, MNP can be directly reduced by agents like ascorbate or ferrous ions to form a hydronitroxide radical.[9] This can lead to artifactual EPR signals that might be misinterpreted as trapped radicals of interest.[9]
-
Non-Radical Reactions: MNP can participate in non-radical "ene" reactions, which can ultimately lead to the formation of a nitroxide, creating another potential source of artifacts.[7]
The Nitrone Spin Traps: Cyclic and Linear Variants
Nitrone spin traps are arguably the most widely used class of spin traps in biological research.[10][11] They are generally more stable than nitroso compounds and are categorized into two main families: linear nitrones, such as α-phenyl-N-tert-butylnitrone (PBN), and cyclic nitrones, with 5,5-dimethyl-1-pyrroline N-oxide (DMPO) being the most popular example.[3][11][12]
Mechanism of Action
The mechanism for nitrones involves the addition of a free radical to the carbon atom of the nitronyl functional group (C=N⁺-O⁻). This reaction breaks the C=N double bond and forms a persistent nitroxide radical adduct.[10][12]
Cyclic Nitrones (e.g., DMPO, BMPO)
-
Advantages:
-
Informative Spectra: DMPO adducts of different small radicals (oxygen-, carbon-, nitrogen-, and sulfur-centered) often yield unique and distinguishable EPR spectra.[13][14] The hyperfine splitting constants, particularly from the β-hydrogen, are sensitive to the nature of the trapped radical.[2]
-
Redox Inactivity: DMPO is considered one of the most redox-inactive spin traps, making it less susceptible to artifactual signals from direct oxidation or reduction compared to other traps.[13][14]
-
Cell Permeability: DMPO is cell permeable, making it useful for detecting both intracellular and extracellular reactive oxygen species.[14][15]
-
-
Disadvantages:
-
Adduct Instability: A primary limitation of DMPO is the instability of its superoxide adduct (DMPO-OOH), which has a half-life of around 45 seconds and can spontaneously decay to the more stable hydroxyl adduct (DMPO-OH).[14] This can lead to misidentification of the primary radical. Newer traps like BMPO have been developed to address this, forming a much more stable superoxide adduct (t₁/₂ ≈ 23 minutes).[14]
-
Linear Nitrones (e.g., PBN)
-
Advantages:
-
Adduct Stability: PBN and its derivatives generally form more stable spin adducts compared to DMPO, which is advantageous for long-term experiments or when radical flux is low.
-
Neuroprotective Properties: PBN and its analogs have been extensively studied for their antioxidant and neuroprotective activities, separate from their spin-trapping capabilities.[11][15]
-
-
Disadvantages:
-
Less Informative Spectra: The EPR spectra of PBN adducts show relatively little dependence on the structure of the trapped radical.[13][14] This makes it difficult to identify the specific radical that was trapped based on the spectrum alone.
-
Low Water Solubility: PBN has poor solubility in aqueous solutions, which can be a limitation in many biological experiments.[16]
-
Artifacts in Nitrone Spin Trapping
-
Forrester-Hepburn Mechanism: This mechanism involves the nucleophilic addition of a non-radical species to the spin trap, followed by oxidation, which generates a nitroxide radical adduct.[10][17] This is a significant source of potential false-positive results in biological systems.[10][18]
-
Inverted Spin Trapping: This involves the one-electron oxidation of the spin trap itself, followed by nucleophilic addition. This is of limited importance for DMPO due to its very high oxidation potential.[13]
Head-to-Head Comparison: MNP Dimer vs. Nitrones
The choice between MNP and a nitrone spin trap depends critically on the specific research question and the experimental environment.
| Feature | MNP Dimer (Nitroso Trap) | Nitrone Traps (e.g., DMPO, PBN) |
| Primary Target Radicals | Carbon-centered radicals[5] | Broad range: Oxygen-, carbon-, nitrogen-, sulfur-centered radicals[14] |
| Adduct Stability | Varies widely; can be very stable or last only seconds[8] | Generally stable, but can vary (e.g., DMPO-OOH is unstable[14]) |
| Spectral Information | High; hyperfine splittings are very sensitive to adduct structure | Varies: High for cyclic nitrones (DMPO)[13][14], low for linear nitrones (PBN)[13] |
| Primary Artifacts | Photodegradation[4][7], reduction to hydronitroxide[9], "ene" reactions[7] | Nucleophilic addition (Forrester-Hepburn)[10][18], adduct decay (e.g., DMPO-OOH → DMPO-OH)[14] |
| Biocompatibility | Can be limited by reduction artifacts in biological systems[9] | Generally good; low toxicity and cell permeability (DMPO)[10][15] |
| Ease of Use | Requires fresh preparation; sensitive to light and redox agents[7][9] | More robust; less sensitive to light, but requires careful controls for nucleophilic artifacts[18] |
When to Choose MNP: MNP is an excellent choice when the primary goal is the detailed structural identification of carbon-centered radicals in a well-controlled, non-reducing chemical system where light exposure can be minimized.
When to Choose Nitrones: Nitrones are the workhorses for biological systems.[10] Choose DMPO or its analogs (like BMPO) when trying to detect and differentiate between various small radicals, especially reactive oxygen species.[14] Choose PBN when adduct stability is the top priority and unambiguous identification from the EPR spectrum is less critical or can be confirmed by other means.
Experimental Protocol: Detecting Superoxide with DMPO
This protocol provides a self-validating system for detecting superoxide radicals generated by the xanthine/xanthine oxidase system using DMPO. The inclusion of controls is essential for trustworthiness.
Materials
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
Phosphate buffer (100 mM, pH 7.4)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Hypoxanthine
-
Xanthine Oxidase
-
Superoxide Dismutase (SOD) - for control
-
Catalase - for control
-
EPR spectrometer and flat cell
Step-by-Step Methodology
-
Prepare Stock Solutions:
-
Buffer: Prepare 100 mM phosphate buffer (pH 7.4) containing 25 µM DTPA to chelate trace transition metals.[14][19]
-
DMPO: Prepare a 1 M stock solution of DMPO in the buffer.[14][19]
-
Hypoxanthine: Prepare a 1 mM stock solution in the buffer.[14][19]
-
Xanthine Oxidase (XO): Prepare a 1 unit/mL stock solution in the buffer.[19]
-
-
Reaction Mixture Assembly:
-
In an Eppendorf tube, prepare a final reaction volume of 200 µL.
-
Add 70 µL of buffer.
-
Add 100 µL of the 1 mM hypoxanthine solution.
-
Add 20 µL of the 1 M DMPO solution.
-
Vortex the mixture gently.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 10 µL of the 1 unit/mL xanthine oxidase solution. The final concentrations will be approximately 0.5 mM hypoxanthine and 100 mM DMPO.[19]
-
Immediately vortex the tube and transfer the solution to an EPR flat cell.
-
-
EPR Measurement:
-
Insert the flat cell into the EPR cavity and tune the spectrometer.
-
Acquire the EPR spectrum. Typical settings for an X-band spectrometer might be: Microwave frequency ~9.4 GHz, Magnetic field centered at ~3365 G, sweep width 100 G, modulation amplitude 1-2 G, and a scan time of 30-60 seconds.[20]
-
-
Control Experiments (Essential for Validation):
-
SOD Control: Repeat the experiment but add superoxide dismutase (SOD, ~1000 units/ml) to the reaction mixture before adding xanthine oxidase. SOD specifically scavenges superoxide, so the characteristic DMPO-OOH signal should be completely abolished, confirming the identity of the trapped radical.[14]
-
Catalase Control: Repeat the experiment with catalase (~1000 units/ml). Catalase removes hydrogen peroxide. A reduction in the DMPO-OH signal would suggest some of it is formed via Fenton-like reactions rather than just the decay of DMPO-OOH.[14]
-
Omission Controls: Run the experiment by omitting each component (hypoxanthine, XO, DMPO) one at a time to ensure that no signal is generated from impurities in the individual reagents.[19]
-
Conclusion
The selection between MNP dimer and nitrone spin traps is not a matter of one being universally superior, but rather a strategic decision based on the specific radical of interest and the experimental context. MNP offers high spectral resolution for carbon-centered radicals but is plagued by potential artifacts related to light and reduction. Nitrones, particularly cyclic variants like DMPO, provide a robust platform for detecting a wider array of radicals in complex biological systems, though they demand rigorous controls to account for adduct instability and non-radical reactions. By understanding the fundamental mechanisms, advantages, and pitfalls of each class, as detailed in this guide, researchers can design more precise, reliable, and insightful experiments to illuminate the roles of free radicals in health and disease.
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Spin Trapping and Electron Paramagnetic Resonance Spectroscopy. Springer Nature Experiments. [Link]
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New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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EPR spin trapping of protein radicals. PubMed. [Link]
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IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. NIH. [Link]
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The nitrone spin trap 5,5-dimethyl-1-pyrroline N-oxide dampens lipopolysaccharide-induced transcriptomic changes in macrophages. PMC - NIH. [Link]
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The Fidelity of Spin Trapping with DMPO in Biological Systems. PMC - NIH. [Link]
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2-Methyl-2-nitrosopropane. Wikipedia. [Link]
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Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. Canadian Science Publishing. [Link]
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An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. Canadian Journal of Chemistry. [Link]
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Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Semantic Scholar. [Link]
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EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5. Interchim. [Link]
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Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega. [Link]
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Use of spin traps to detect superoxide production in living cells by electron paramagnetic resonance (EPR) spectroscopy. PubMed. [Link]
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Kinetics of Spin Trapping Superoxide, Hydroxyl, and Aliphatic Radicals by Cyclic Nitrones. ACS Publications. [Link]
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Spin Trapping. The Royal Society of Chemistry. [Link]
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Electron paramagnetic resonance spin-trapping study of free radicals in gas phase of mainstream cigarette smoke using two spin traps. ResearchGate. [Link]
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EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps DMPO and BMPO. Bruker. [Link]
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Investigation of Spin-Trapping Artifacts Formed by the Forrester-Hepburn Mechanism. ResearchGate. [Link]
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Imaging free radicals in organelles, cells, tissue, and in vivo with immuno-spin trapping. PubMed. [Link]
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Difficulties encountered in the detection of nitric oxide (NO) by spin trapping techniques. A cautionary note. PubMed. [Link]
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Electron paramagnetic resonance (EPR) spectroscopy analysis using the spin trap DMPO for OH∙ detection. nanopartikel.info. [Link]
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Nitrones: Not only extraordinary spin traps, but also good nitric oxide sources in vivo. ResearchGate. [Link]
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Nitrones: not only extraordinary spin traps, but also good nitric oxide sources in vivo. Europe PMC. [Link]
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What is the protocol for using spin trapping in EPR ?. ResearchGate. [Link]
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(a) EPR spectra obtained using MNP as the spin trap (red dotted lines... ResearchGate. [Link]
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Effect of pH on superoxide/hydroperoxyl radical trapping by nitrones: An EPR/kinetic study. ResearchGate. [Link]
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Characterization and Kinetic Studies of New Heteroaryl Nitrones as Spin Traps. ResearchGate. [Link]
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Chemical structures of 4-POBN, PBN, MNP, PNO, 4-methyl-PNO, DMPO, and pyridine. ResearchGate. [Link]
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Spin Trapping Analysis of Radical Intermediates on the Thermo-Oxidative Degradation of Polypropylene. PMC - NIH. [Link]
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Investigation of spin-trapping artifacts formed by the Forrester-Hepburn mechanism. PubMed. [Link]
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A Comparative Guide to Radical Identification: Cross-Validation Using 2-Methyl-2-nitrosopropane Dimer and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the study of oxidative stress, enzyme mechanisms, and drug metabolism, the detection and identification of transient free radicals are paramount. These highly reactive species play critical roles in a multitude of biological and chemical processes. This guide provides an in-depth comparison of methodologies for radical identification, focusing on the cross-validation of the widely-used spin-trapping agent, 2-Methyl-2-nitrosopropane (MNP), with mass spectrometry.
The Challenge of Detecting the Undetectable
Free radicals, atoms or molecules with unpaired electrons, are notoriously short-lived, making their direct detection exceedingly difficult.[1] Traditional methods like Electron Paramagnetic Resonance (EPR) spectroscopy can directly detect paramagnetic species, but the transient nature of many radicals necessitates a more robust approach.[1][2] This is where the technique of spin trapping becomes indispensable.
The Principle of Spin Trapping with MNP
Spin trapping is an analytical technique that utilizes a "spin trap" compound to react with a short-lived radical, forming a more stable, persistent radical adduct.[2] This resulting adduct can then be analyzed using techniques like EPR or mass spectrometry. 2-Methyl-2-nitrosopropane, a C-nitroso spin trap, is a cornerstone in this field.[2][3]
The fundamental principle involves the addition of a transient radical (R•) to the nitrogen-oxygen double bond of the MNP monomer, resulting in a stable nitroxide radical adduct.[4] This adduct's unique properties, particularly its mass, can be precisely measured by mass spectrometry, allowing for the identification of the original radical.
It is important to note that MNP exists as a dimer at room temperature and must dissociate into its monomeric form to act as an effective spin trap.[5] This equilibrium is a critical experimental parameter to control for reproducible results.
The Synergy of MNP and Mass Spectrometry: A Powerful Alliance
While EPR spectroscopy has been the traditional method for analyzing spin adducts, the coupling of spin trapping with mass spectrometry (MS) offers significant advantages. MS provides unambiguous identification of the trapped radical by determining the precise mass of the adduct.[6][7] This is particularly powerful when dealing with complex biological matrices where multiple radical species may be present.
The workflow for radical identification using MNP and mass spectrometry typically involves the following key steps:
-
Sample Preparation and Radical Generation: The biological or chemical system under investigation is prepared, and the radical-generating process (e.g., enzymatic reaction, chemical oxidation) is initiated.
-
Spin Trapping: MNP is introduced into the system to react with and "trap" the transient radicals as they are formed.
-
Sample Cleanup and Preparation for MS: The resulting mixture is often subjected to purification steps, such as solid-phase extraction or chromatography, to remove excess MNP and other interfering substances.
-
Mass Spectrometry Analysis: The purified sample is then analyzed by mass spectrometry, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), coupled with a high-resolution mass analyzer.
-
Data Analysis and Radical Identification: The mass spectrum is analyzed to identify the ions corresponding to the MNP-radical adducts. The mass of the trapped radical is determined by subtracting the mass of MNP from the measured mass of the adduct.
Caption: Experimental workflow for radical identification using MNP and mass spectrometry.
Cross-Validation: Ensuring Scientific Integrity
A cornerstone of robust scientific methodology is the cross-validation of results.[8][9] In the context of radical identification, relying solely on one technique can be prone to artifacts and misinterpretation. Therefore, comparing the results obtained from the MNP/MS method with those from alternative techniques is crucial for validating the identity of the trapped radical.
Comparative Analysis of Radical Detection Methods
The following table provides a comparative overview of the MNP/MS method against other common techniques for radical detection.
| Method | Principle | Advantages | Disadvantages | Ideal Applications |
| MNP/Mass Spectrometry | Covalent trapping of radicals followed by mass analysis of the stable adduct. | High specificity in identifying the radical's mass.[6] Applicable to complex mixtures. Provides structural information with tandem MS.[10] | Indirect detection method. Potential for artifacts from MNP decomposition or side reactions. Requires careful optimization of experimental conditions. | Identification of unknown radicals in biological systems, mechanistic studies of enzymatic reactions, drug metabolism studies. |
| EPR Spectroscopy | Direct detection of paramagnetic species based on their interaction with a magnetic field. | Direct and sensitive detection of radicals.[1] Can provide information about the radical's environment. | Often requires specialized and expensive equipment.[1] May not be suitable for very short-lived radicals without spin trapping. Spectral interpretation can be complex.[1] | Studying the kinetics of radical reactions, characterizing stable radicals, use in conjunction with spin traps for transient radical detection. |
| Fluorescent Probes (e.g., DHE, DCF) | Probes that become fluorescent upon reaction with specific reactive oxygen species (ROS). | High sensitivity and suitability for in-situ imaging in cells and tissues. | Often lack specificity for a particular radical.[11] Prone to auto-oxidation and other artifacts.[11] Generally provide qualitative rather than quantitative data. | Cellular imaging of ROS production, high-throughput screening for antioxidant activity. |
| Alternative Spin Traps (e.g., DMPO, PBN) | Nitrone-based spin traps that form nitroxide adducts with radicals.[2] | Well-characterized and widely used, particularly with EPR. Can provide detailed hyperfine splitting patterns for radical identification.[2] | Adducts can be less stable than MNP adducts. May be susceptible to metabolic degradation. | Broad applicability in biological and chemical systems, often used as a complementary technique to MNP. |
| Radical Scavenging (e.g., TEMPO) | Stable radicals that react with transient radicals to form diamagnetic products. | Can provide higher yields of adducts for MS analysis compared to spin trapping.[12][13] The resulting adducts are often more stable.[13] | The scavenger itself is a radical, which could potentially interfere with the system under study. | Identification of protein-based radicals, situations where high adduct yield is critical for MS detection.[12][13] |
Experimental Protocol: Validation of a Carbon-Centered Radical in a Fenton-like Reaction
This protocol outlines a general procedure for the identification and validation of a carbon-centered radical generated from the oxidation of dimethyl sulfoxide (DMSO) in a Fenton-like reaction, using MNP and LC-MS/MS.
Materials:
-
2-Methyl-2-nitrosopropane (MNP) dimer
-
Dimethyl sulfoxide (DMSO)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂) (30% w/w)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) C18 cartridges
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM solution of MNP in methanol. Note: MNP is light-sensitive; protect the solution from light.
-
Prepare a 1 M solution of DMSO in PBS.
-
Prepare a 10 mM solution of FeSO₄·7H₂O in water.
-
Prepare a 100 mM solution of H₂O₂ in water.
-
-
Spin-Trapping Reaction:
-
In a microcentrifuge tube, combine 500 µL of the 1 M DMSO solution and 100 µL of the 100 mM MNP solution.
-
Initiate the reaction by adding 50 µL of the 10 mM FeSO₄ solution followed by 50 µL of the 100 mM H₂O₂ solution.
-
Vortex the mixture gently and incubate at room temperature for 15 minutes, protected from light.
-
-
Sample Cleanup:
-
Condition an SPE C18 cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reaction mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar components.
-
Elute the MNP adducts with 500 µL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of 50% methanol in water with 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto a C18 HPLC column.
-
Elute the analytes using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).
-
Analyze the eluent using an electrospray ionization tandem mass spectrometer (ESI-MS/MS) operating in positive ion mode.
-
Acquire full scan MS data to identify the molecular ion of the expected MNP-methyl radical adduct (m/z = 102.12).
-
Perform tandem MS (MS/MS) on the parent ion to obtain characteristic fragment ions for structural confirmation.
-
-
Data Analysis and Validation:
-
Analyze the MS data to confirm the presence of the MNP-methyl adduct.
-
Compare the fragmentation pattern with known spectra or theoretical fragmentation patterns.
-
As a negative control, perform the reaction without DMSO or without the Fenton reagents to ensure the adduct is not an artifact.
-
For cross-validation, repeat the experiment using an alternative spin trap like DMPO and analyze by EPR to observe the characteristic hyperfine splitting pattern of the DMPO-methyl adduct.
-
Caption: Logical flow for the cross-validation of radical identification.
Conclusion
The combination of 2-Methyl-2-nitrosopropane spin trapping and mass spectrometry provides a powerful and specific method for the identification of transient free radicals. However, to ensure the highest degree of scientific rigor, it is imperative to cross-validate these findings with alternative techniques. By employing a multi-faceted approach, researchers can confidently identify radical species and elucidate their roles in complex chemical and biological systems, ultimately advancing our understanding in critical areas of research and development.
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Coote, M. L., Lin, C. Y., & Zavitsas, A. A. (2010). A comparison of methods for measuring relative radical stabilities of carbon-centred radicals. Physical Chemistry Chemical Physics, 12(34), 9597–9610. Available from: [Link]
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Deng, H., Du, J., & Mason, R. P. (2011). A biotinylated analog of the spin-trap DMPO for the detection of low abundance protein radicals by mass spectrometry. Free Radical Biology and Medicine, 50(5), 622–629. Available from: [Link]
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Bauer, D., Hoque, M. E., Wolf, M. F., Kleigrewe, K., & Hofmann, T. (2018). Detection of the formyl radical by EPR spin-trapping and mass spectrometry. Free Radical Biology and Medicine, 117, 132–137. Available from: [Link]
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Deng, H., Du, J., & Mason, R. P. (2007). Identifying the site of spin-trapping in proteins by a combination of liquid chromatography, ELISA and off-line tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(11), 2026–2034. Available from: [Link]
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Moral-Toranzo, F., et al. (2024). Validation of an Inventory of Sensitivity to Ideological Radicalization (ISIR-14) in a Mexican Sample. MDPI. Available from: [Link]
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Sikora, A., & Kalyanaraman, B. (2021). Spin Trapping. In Nitroxides (pp. 408-444). The Royal Society of Chemistry. Available from: [Link]
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Bon-Mardi, V., et al. (2020). Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells. Biochimie, 175, 101-110. Available from: [Link]
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Chen, H., et al. (1996). EPR investigation on radical trap reactions of 2-methyl-2-nitrosopropane encapsulated by cyclodextrins with external organic radicals produced by photolysis of coenzyme B12 and its analogues. Journal of the Chemical Society, Perkin Transactions 2, (11), 2351-2356. Available from: [Link]
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Janzen, E. G., & Blackburn, B. J. (1968). Detection and identification of short-lived free radicals by an electron spin resonance trapping technique. Journal of the American Chemical Society, 90(21), 5909-5910. Available from: [Link]
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UCI Aerosol Photochemistry Group. (2024). Application of UHPLC-ESI-MS/MS to Identify Free Radicals via Spin Trapping with BMPO. Retrieved January 4, 2026, from [Link]
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Kaczmarek, P., et al. (1994). Photochemistry of 2-mercaptopyridines. Part 2. An EPR and spin-trapping investigation using 2-methyl-2-nitrosopropane and aci-nitromethane as spin traps in aqueous solutions. Photochemistry and Photobiology, 60(5), 450-454. Available from: [Link]
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Domingues, M. R., et al. (2010). Identification of free radicals by spin trapping with DEPMPO and MCPIO using tandem mass spectrometry. ResearchGate. Available from: [Link]
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Singh, R., & Turesky, R. J. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 24. Available from: [Link]
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Lardinois, O. M., & English, A. M. (2003). Scavenging with TEMPO(*) to Identify Peptide- and Protein-Based Radicals by Mass Spectrometry: Advantages of Spin Scavenging over Spin Trapping. Journal of the American Chemical Society, 125(28), 8568–8576. Available from: [Link]
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Lardinois, O. M., & English, A. M. (2003). Scavenging with TEMPO* to identify peptide- and protein-based radicals by mass spectrometry: advantages of spin scavenging over spin trapping. Journal of the American Chemical Society, 125(28), 8568–8576. Available from: [Link]
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A Researcher's Guide to Alternative Spin Traps for Specific Radical Detection: Moving Beyond tert-Nitrosobutane Dimer
In the realm of free radical biology and chemistry, the unequivocal detection and identification of transient radical species are paramount. For decades, electron paramagnetic resonance (EPR) spectroscopy, coupled with spin trapping, has been the gold standard for this purpose.[1] The technique involves the use of a "spin trap," a diamagnetic compound that reacts with a short-lived radical to form a more stable, EPR-detectable radical adduct.[2][3] While tert-Nitrosobutane (MNP) and its dimer have historically been employed, particularly for carbon-centered radicals, their limitations, including instability and potential for artifacts, have spurred the development and adoption of a diverse arsenal of alternative spin traps.[4][5]
This guide provides a comprehensive comparison of key alternative spin traps, focusing on their specificity for different classes of radicals and supported by experimental data. We will delve into the nuances of their application, helping researchers make informed decisions for their specific experimental needs.
The Limitations of tert-Nitrosobutane (MNP) Dimer
While useful, MNP is not without its drawbacks. The active monomeric form exists in equilibrium with the inactive dimer, and this equilibrium is solvent-dependent.[5] Furthermore, MNP is susceptible to photodegradation and can undergo non-radical reactions, leading to artifactual EPR signals that can complicate data interpretation.[5] For certain radicals, such as nitrogen dioxide, nitroso spin traps like MNP are ineffective.[6] These limitations underscore the need for alternative spin traps with improved stability, specificity, and ease of use.
Nitrone Spin Traps: A Versatile Alternative
Nitrone spin traps have emerged as the most popular and versatile alternatives to nitroso compounds for studying a wide range of biologically relevant radicals.[7] They generally form more persistent spin adducts with small inorganic and organic radicals.[8] Two main families of nitrone spin traps have been extensively developed: linear nitrones derived from α-phenyl-N-tert-butyl nitrone (PBN) and cyclic nitrones derived from 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[9]
5,5-Dimethyl-1-Pyrroline N-Oxide (DMPO): The Workhorse for Oxygen-Centered Radicals
DMPO is arguably the most widely used spin trap for detecting oxygen-centered radicals like superoxide (O₂⁻) and hydroxyl (•OH) radicals.[10][11] Its water solubility, ability to penetrate lipid bilayers, and relatively low toxicity make it suitable for both in vitro and in vivo studies.[11][12] The resulting spin adducts of DMPO with different radicals often exhibit characteristic EPR spectra, aiding in radical identification.[10]
However, a significant drawback of DMPO is the instability of its superoxide adduct (DMPO-OOH), which has a half-life of approximately 50-66 seconds at physiological pH and can decompose to the hydroxyl adduct (DMPO-OH).[13][14] This can lead to ambiguity in distinguishing between superoxide and hydroxyl radical generation.[10] High concentrations of DMPO may also interfere with the dismutation of superoxide to hydrogen peroxide.[15]
α-Phenyl-N-tert-butylnitrone (PBN): A Lipophilic Trap for Carbon-Centered Radicals
PBN is a commonly used, cell-permeable spin trap particularly effective for trapping carbon-centered radicals.[16][17] Its lipophilic nature allows it to partition into lipid environments, making it suitable for studying lipid peroxidation. While PBN can trap a variety of radicals, the resulting EPR spectra often show less distinct hyperfine splitting patterns compared to DMPO adducts, which can make radical identification more challenging.[10] It's also important to note that PBN's protective effects in biological systems may not solely be due to its radical scavenging activity but also other mechanisms.[18][19]
5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO): Enhanced Stability for Superoxide Detection
To address the instability of the DMPO-OOH adduct, phosphorylated derivatives of DMPO were developed. DEPMPO is a prominent example that forms a significantly more stable superoxide adduct, with a half-life of approximately 15 minutes.[14][20] This increased stability makes DEPMPO a superior choice for the sensitive and quantitative detection of superoxide.[14] DEPMPO is also effective at trapping hydroxyl, carbon-centered, nitrogen-centered, and sulfur-centered radicals. Its lower toxicity compared to some other spin traps further enhances its utility in biological systems.[20][21]
5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DIPPMPO): Improved Adduct Stability
DIPPMPO is another phosphorylated DMPO derivative that has been utilized for measuring superoxide production, particularly in mitochondria.[2] Mitochondria-targeted derivatives of DEPMPO and DIPPMPO have been synthesized to enhance their accumulation within this organelle, a major site of cellular radical production.[22] One such derivative, Mito-DIPPMPO, exhibited a superoxide adduct half-life of 73 minutes.[22]
BMPO (5-tert-butoxycarbonyl 5-methyl-1-pyrroline N-oxide): Distinguishing Superoxide from Hydroxyl Radicals
A key advantage of BMPO is that its superoxide adduct does not spontaneously decompose into the hydroxyl adduct, a significant issue with DMPO.[10][23] This property allows for a more definitive distinction between superoxide and hydroxyl radical generation in biological systems.[23]
Comparison of Spin Trap Performance
| Spin Trap | Target Radicals | Adduct Stability (Half-life of Superoxide Adduct) | Key Advantages | Key Disadvantages |
| tert-Nitrosobutane (MNP) | Carbon-centered | N/A | Good for some carbon-centered radicals | Unstable, prone to artifacts, ineffective for some radicals[5][6] |
| DMPO | O₂⁻, •OH, C-, N-, S-centered | ~50-66 seconds[13][14] | Widely used, water-soluble, low toxicity[11][12] | Unstable superoxide adduct, potential for misidentification[10][14] |
| PBN | Carbon-centered, others | N/A | Lipophilic, cell-permeable[16][17] | Less informative spectra, other biological effects[10][18] |
| DEPMPO | O₂⁻, •OH, C-, N-, S-centered | ~15 minutes[14][20] | Stable superoxide adduct, sensitive detection[14] | More hydrophilic than PBN[24] |
| DIPPMPO | O₂⁻ | Extended stability | Can be targeted to mitochondria[2][22] | Less commonly used than DEPMPO |
| BMPO | O₂⁻, •OH, Thiyl | Stable | Superoxide adduct does not form hydroxyl adduct[10][23] | Relatively newer, less extensive literature |
Experimental Protocol: Detection of Superoxide Radicals using DEPMPO
This protocol outlines a general procedure for detecting superoxide radicals generated by the xanthine/xanthine oxidase system using DEPMPO as the spin trap.
Materials:
-
DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide)
-
Xanthine
-
Xanthine Oxidase
-
DTPA (Diethylenetriaminepentaacetic acid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
EPR Spectrometer and associated flat cell or capillary tubes
Procedure:
-
Prepare a stock solution of DEPMPO: Dissolve DEPMPO in PBS to a final concentration of 250 mM.
-
Prepare the reaction mixture: In an Eppendorf tube, combine the following reagents to the final concentrations indicated:
-
PBS (to final volume)
-
DTPA (500 µM)
-
Xanthine (1 mM)
-
DEPMPO (25 mM)[25]
-
-
Initiate the reaction: Add xanthine oxidase (1 U/ml) to the reaction mixture and mix gently.[25]
-
Transfer to EPR tube: Immediately transfer the reaction mixture to a quartz flat cell or a capillary tube suitable for your EPR spectrometer.
-
Acquire EPR spectrum: Place the sample in the EPR spectrometer cavity and record the spectrum. Typical EPR settings for X-band spectrometers are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Sweep Time: 60 s
-
Time Constant: 0.1 s
-
-
Analyze the spectrum: The resulting EPR spectrum should be characteristic of the DEPMPO-OOH adduct. The hyperfine splitting constants can be measured and compared to literature values for confirmation.
Visualizing the Spin Trapping Process
Caption: Workflow for radical detection using spin trapping and EPR.
Conclusion
The selection of an appropriate spin trap is critical for the successful and accurate detection of free radicals. While tert-Nitrosobutane and its dimer have their applications, the development of nitrone-based spin traps, particularly DMPO and its more stable derivatives like DEPMPO, has significantly advanced the field. By understanding the specific properties, advantages, and limitations of each spin trap, researchers can design more robust and reliable experiments to unravel the complex roles of free radicals in biological and chemical systems.
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Bruker. (n.d.). EPR spectroscopy: A unique method for free radical analysis. Retrieved from [Link]
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AZoM. (2023, December 15). Electron Paramagnetic Resonance Spectroscopy Applications in Free Radical Detection. Retrieved from [Link]
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Syntech Innovation. (n.d.). Tracking Free Radicals in the Environment with Electron Paramagnetic Resonance (EPR). Retrieved from [Link]
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Interchim. (n.d.). EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5-tert-Butoxycarbonyl-5-Methyl-1-Pyrroline N-oxide). Retrieved from [Link]
- Finkelstein, E., Rosen, G. M., & Rauckman, E. J. (1982). Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates. Molecular Pharmacology, 21(2), 262-265.
- Davies, M. J. (2013). Detection and characterisation of radicals in biological materials using EPR methodology. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 776-785.
- Joseph, J., Kalyanaraman, B., & Hyde, J. S. (2004). Spin Trapping: A Review for the Study of Obesity Related Oxidative Stress and Na+/K+-ATPase. Free Radical Research, 38(10), 1035-1047.
- Carmichael, A. J., Steel-Goodwin, L., Gray, B., & Arroyo, C. M. (1999). Quantitative measurement of superoxide generation using the spin trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide. Free Radical Biology and Medicine, 26(11-12), 1467-1475.
- Alberti, A., & Macciantelli, D. (2009). Spin trapping. In M. Brustolon & E. Giamello (Eds.), Electron Paramagnetic Resonance – A Practitioner's Toolkit (pp. 287–323). Wiley.
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- Stolze, K., Rohr-Udilova, N., Rosenau, T., Hofinger, A., & Nohl, H. (2000). Spin trapping of lipid radicals with DEPMPO-derived spin traps: detection of superoxide, alkyl and alkoxyl radicals in aqueous and lipid phase. Biochemical Pharmacology, 60(10), 1543-1551.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 21). The Power of Spin Traps: Understanding Free Radicals with N-tert-Butyl-alpha-phenylnitrone. Retrieved from [Link]
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Wikipedia. (n.d.). Spin trapping. Retrieved from [Link]
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Jeschke, G. (2022, March 24). 10.2: Spin traps. Chemistry LibreTexts. Retrieved from [Link]
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Unambiguous Radical Identification: A Comparative Guide to Isotopic Labeling and 2-Methyl-2-nitrosopropane (MNP) Spin Trapping
In the intricate landscape of radical biology and chemistry, the definitive identification of short-lived, highly reactive radical species is paramount. These transient entities often dictate the course of chemical reactions, influence cellular signaling pathways, and drive the progression of various pathological states. Their fleeting nature, however, presents a significant analytical challenge. This guide provides an in-depth technical comparison of spin trapping using 2-Methyl-2-nitrosopropane (MNP) and its synergistic combination with isotopic labeling for the unambiguous confirmation of trapped radical identities. We will delve into the mechanistic underpinnings, present comparative data against other common spin traps, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
The Challenge of Fleeting Radicals and the Principle of Spin Trapping
The direct detection of most biologically relevant free radicals by Electron Paramagnetic Resonance (EPR) spectroscopy is often impossible due to their extremely short half-lives and low steady-state concentrations.[1][2] The technique of spin trapping overcomes this limitation by employing a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a significantly more stable paramagnetic "spin adduct."[1][3] This persistent radical adduct accumulates to a concentration detectable by EPR, and the hyperfine structure of its EPR spectrum provides a fingerprint for the originally trapped radical.[1]
2-Methyl-2-nitrosopropane (MNP): A Unique Spin Trap for Carbon-Centered Radicals
2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane, is a C-nitroso spin trap that is particularly effective for trapping carbon-centered radicals.[4][5] Unlike the more commonly used nitrone spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) and PBN (α-phenyl-N-tert-butylnitrone), MNP directly incorporates the trapped radical onto the nitrogen atom of the nitroso group. This direct bonding often results in more informative EPR spectra where the hyperfine couplings from the nuclei of the trapped radical are more pronounced.
The mechanism of MNP spin trapping is a straightforward radical addition reaction:
Caption: Mechanism of radical trapping by 2-Methyl-2-nitrosopropane (MNP).
The Power of Isotopic Labeling: From Ambiguity to Certainty
While the hyperfine splitting pattern of a spin adduct provides valuable clues to the identity of the trapped radical, spectral interpretation can sometimes be ambiguous, especially in complex biological systems where multiple radical species may be present. Isotopic labeling is a powerful technique that provides definitive confirmation of the radical's structure.[1] By strategically replacing an atom in the suspected radical precursor with one of its stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the EPR spectrum of the resulting spin adduct will be predictably altered.[6]
The introduction of a magnetic nucleus like ¹³C (I=1/2) or ¹⁵N (I=1/2) where a non-magnetic nucleus (¹²C, I=0) or a different magnetic nucleus (¹⁴N, I=1) was present, will introduce new or altered hyperfine splittings.[7][8][9] This provides irrefutable evidence that the labeled atom is part of the trapped radical.
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Navigating the Labyrinth of Radical Detection: A Comparative Guide to tert-Nitrosobutane Dimer in Complex Biological Matrices
In the intricate world of biomedical research, the detection of short-lived, highly reactive free radicals is a formidable challenge. These transient species, implicated in a vast array of physiological and pathological processes, from signaling pathways to oxidative stress-induced cellular damage, demand robust and reliable detection methods.[1] Among the arsenal of tools available, electron paramagnetic resonance (EPR) spectroscopy, often hailed as the "gold standard," provides an unparalleled means of directly identifying and characterizing these radical species.[2] However, the fleeting nature of most biologically relevant radicals necessitates a clever chemical strategy known as spin trapping.
This guide provides a comprehensive assessment of tert-Nitrosobutane (t-NB), utilized in its dimeric form for stability, as a spin trapping agent for the analysis of complex biological matrices. We will delve into its mechanism of action, compare its performance against other widely used spin traps, and provide experimentally grounded protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications. Our focus is on fostering a deep understanding of the causality behind experimental choices, ensuring the generation of trustworthy and reproducible data.
The Principle of Spin Trapping: Converting the Fleeting into the Detectable
The core concept of spin trapping is elegant in its simplicity. A diamagnetic "spin trap" molecule reacts with a highly reactive, short-lived radical to form a significantly more stable and persistent radical product, known as a spin adduct.[3] This spin adduct can then accumulate to concentrations detectable by EPR spectroscopy. The resulting EPR spectrum serves as a fingerprint, providing valuable information about the structure of the original trapped radical.
2-Methyl-2-nitrosopropane (MNP), the active monomer of the tert-Nitrosobutane dimer, is a nitroso-based spin trap. Its utility lies in its ability to effectively "trap" transient radicals, converting them into stable nitroxide radicals that are amenable to EPR detection.[4]
In Focus: tert-Nitrosobutane (MNP)
The tert-Nitrosobutane dimer exists as a colorless, solid substance. When dissolved in a solvent, it establishes an equilibrium with its active blue monomer, 2-methyl-2-nitrosopropane (MNP).[5] This monomer is the species that actively traps radicals.
Nitroso spin traps like MNP are often considered well-suited for identifying nitric oxide (NO)-related signals compared to nitrone-based traps.[6] This specificity can be a significant advantage in studies focused on nitrosative stress.
Strengths of tert-Nitrosobutane:
-
High Trapping Rates: MNP can exhibit very high rate constants for reaction with certain radicals, such as the triethylsilyl radical.
-
Distinct Spectral Information: The hyperfine splitting constants of the resulting spin adduct can provide clear structural information about the trapped radical.
-
Versatility: MNP has been successfully employed in a variety of research areas, including biochemistry, medicine, photochemistry, and polymer chemistry, to investigate radical-mediated processes.[4]
Challenges and Considerations:
-
Dimer-Monomer Equilibrium: The concentration of the active MNP monomer is dependent on the solvent and temperature, which can complicate quantification.[5]
-
Artifacts: MNP is susceptible to decomposition, particularly when exposed to light, which can lead to the formation of a di-tert-butyl nitroxide signal that can interfere with the detection of the target radical.[5] It can also undergo non-radical reactions, such as the "ene" reaction, which can produce artifactual EPR signals.[5]
-
Stability: The stability of the spin adducts can vary, and some may be short-lived, necessitating rapid analysis.
Comparative Analysis: MNP vs. Nitrone Spin Traps
The most common alternatives to nitroso spin traps like MNP are the nitrone-based spin traps, primarily derivatives of 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and α-phenyl-N-tert-butyl nitrone (PBN).[1][7]
| Feature | tert-Nitrosobutane (MNP) | 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | α-Phenyl-N-tert-butyl nitrone (PBN) |
| Class | Nitroso | Cyclic Nitrone | Linear Nitrone |
| Primary Advantage | Good for NO trapping, distinct adduct spectra[6] | Good affinity for oxygen-centered radicals[7] | Good lipophilicity, stable[7] |
| Primary Disadvantage | Potential for artifacts and decomposition[5] | Superoxide adduct has a short lifetime[7] | Poor affinity for oxygen-centered radicals[7] |
| Adduct Stability | Variable | Can be unstable | Generally stable |
| Artifact Potential | High (photodegradation, ene reaction)[5] | Moderate (decomposition to hydroxyl adduct) | Low |
While DMPO is lauded for its ability to trap oxygen-centered radicals, its superoxide adduct is notoriously unstable.[7] PBN, on the other hand, is more lipophilic and its adducts are generally more stable, but it has a lower affinity for oxygen-centered radicals.[7] The choice of spin trap, therefore, represents a critical experimental parameter that must be tailored to the specific radical species of interest and the biological matrix under investigation.
Experimental Protocols: Ensuring Data Integrity
The reliability of any spin trapping experiment hinges on a meticulously designed and executed protocol. Below is a generalized workflow for the detection of radicals in a biological sample using tert-Nitrosobutane dimer, followed by crucial validation steps.
Part 1: Sample Preparation and Spin Trapping
-
Preparation of MNP Solution: Freshly prepare a solution of the tert-Nitrosobutane dimer in the desired solvent (e.g., deoxygenated buffer or organic solvent). The dimer will partially dissociate into the active MNP monomer.[5] It is crucial to prepare this solution immediately before use to minimize degradation.
-
Sample Incubation: Introduce the biological sample (e.g., cell lysate, tissue homogenate, or purified protein solution) to the MNP solution. The concentration of MNP will need to be optimized for each system.
-
Initiation of Radical Generation: If studying induced radical formation, initiate the process (e.g., by adding a pro-oxidant, exposing to light, or initiating an enzymatic reaction).
-
Incubation Period: Allow the reaction to proceed for a defined period to enable the trapping of the radical species. This timing is a critical parameter to optimize.
-
Sample Transfer: Transfer the sample to a suitable EPR tube for analysis.
Part 2: EPR Spectroscopy and Data Analysis
-
EPR Spectrometer Setup: Configure the EPR spectrometer with appropriate parameters (e.g., microwave frequency, power, modulation amplitude, and scan time). These settings will need to be optimized to achieve the best signal-to-noise ratio without signal distortion.
-
Data Acquisition: Acquire the EPR spectrum of the sample.
-
Spectral Analysis: Analyze the resulting spectrum to identify the spin adduct. This involves determining the g-value and the hyperfine splitting constants. These parameters are then compared to literature values for known adducts.
-
Simulation: For complex spectra, computer simulation can be an invaluable tool to confirm the identity of the trapped radical.
Part 3: Self-Validating Systems - The Importance of Controls
To ensure the trustworthiness of the data, a series of control experiments are not just recommended, but essential.
-
System without Spin Trap: Run the experiment without the addition of MNP to confirm that the observed signal is indeed from a spin adduct and not an endogenous stable radical.
-
System without Radical Generation: If studying induced radical formation, run the experiment without the stimulus to ensure that the spin trap itself is not generating radicals under the experimental conditions.
-
Use of Radical Scavengers: The addition of a known radical scavenger (e.g., superoxide dismutase for superoxide radicals) should abolish or significantly reduce the EPR signal, confirming the identity of the trapped radical.
-
Competition Experiments: Using a second, structurally different spin trap can help to confirm the presence of a specific radical.
Conclusion and Future Perspectives
The assessment of tert-Nitrosobutane dimer's reliability in complex biological matrices is a nuanced endeavor. While it offers distinct advantages, particularly for the detection of nitric oxide, its propensity for generating artifacts necessitates a rigorous and well-controlled experimental design. Researchers must weigh its high trapping rates against the potential for decomposition and non-specific reactions.
The future of radical detection in biological systems will likely involve the development of novel spin traps with enhanced stability, specificity, and adduct persistence. Furthermore, advancements in EPR technology, such as rapid-scan EPR, are increasing the sensitivity of detection, allowing for the measurement of lower concentrations of spin adducts.[8]
Ultimately, the successful and reliable use of tert-Nitrosobutane dimer, or any spin trap, requires a deep understanding of its chemical properties and a commitment to meticulous experimental validation. By embracing the principles of scientific integrity and employing self-validating systems, researchers can confidently navigate the complexities of radical detection and unlock valuable insights into the roles of these enigmatic species in health and disease.
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Arroyo, C. M., & Kohno, M. (1991). Difficulties encountered in the detection of nitric oxide (NO) by spin trapping techniques. A cautionary note. Free Radical Research Communications, 14(2), 145-155. [Link]
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ResearchGate. (n.d.). Chemical structures of 4-POBN, PBN, MNP, PNO, 4-methyl-PNO, DMPO, and pyridine. [Link]
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ResearchGate. (n.d.). Trapping of Protein-Centered Radicals with a Nitrone Spin Trap Prevents Endotoxin-Induced Experimental Acute Respiratory Distress Syndrome Mouse Model. [Link]
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INIS-IAEA. (n.d.). Rate constant in spin trapping: triethylsilyl radical and tert-nitrosobutane. [Link]
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Brezová, V., & Dvoranová, D. (2012). Radical Intermediates in Photoinduced Reactions on TiO2 (An EPR Spin Trapping Study). International Journal of Photoenergy, 2012, 1-13. [Link]
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Caru, M., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. Antioxidants, 9(11), 1149. [Link]
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ResearchGate. (n.d.). Synthesis and EPR Evaluation of the Nitrone PBN-[tert-13 C] for Spin Trapping Competition. [Link]
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Davies, M. J. (2016). Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(10), 2295-2305. [Link]
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Biller, J. R., & Mitchell, J. B. (2016). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. Antioxidants, 5(3), 26. [Link]
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Janzen, E. G. (1998). Synthesis of Spin Trapping Reagents for Oxygen-Centered Radicals. Journal of the Korean Chemical Society, 42(6), 675-683. [Link]
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Jaeger, C. D., & Bard, A. J. (1979). Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide particulate systems. The Journal of Physical Chemistry, 83(24), 3146-3152. [Link]
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A Researcher's Guide to Spin Trapping: Benchmarking Nitrone Spin Traps Against Classical Nitroso Traps
In the intricate world of free radical biology and chemistry, the detection of transient and highly reactive radical species is a paramount challenge. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, remains the gold standard for the unambiguous identification of these fleeting entities.[1][2] The choice of a spin trap is critical, as its efficiency directly dictates the success of such experiments. This guide provides an in-depth comparison of the classical nitroso spin trap, 2-methyl-2-nitrosopropane (MNP), with a newer generation of cyclic nitrone spin traps, exemplified by 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) and its derivatives. We will delve into the mechanistic nuances, compare their trapping efficiencies with supporting data, and provide a practical guide for researchers to benchmark these agents in their own laboratories.
The Contenders: A Tale of Two Chemistries
The landscape of spin trapping is dominated by two major classes of compounds: nitroso compounds and nitrones.[3] Their fundamental difference lies in the way they react with free radicals to form a stable nitroxide radical, the so-called spin adduct, which is then detectable by EPR.
The Classic Workhorse: 2-Methyl-2-nitrosopropane (MNP)
2-Methyl-2-nitrosopropane, often referred to as MNP or tert-nitrosobutane, is a well-established spin trap.[4] It's crucial to understand that MNP exists in a monomer-dimer equilibrium. In solution, the colorless dimer dissociates to form the blue monomer, which is the active spin trapping agent.[4][5] This equilibrium is solvent-dependent, with organic solvents favoring the monomeric form.[5] MNP is particularly effective for trapping carbon-centered radicals.[4]
However, the utility of MNP is not without its challenges. The active monomer is prone to photodegradation and thermal decomposition, which can lead to artifactual signals in EPR spectra.[5] Furthermore, MNP can participate in non-radical reactions, such as the "ene" reaction, which can also produce interfering nitroxide signals.[5]
The Newer Generation: Cyclic Nitrones (DEPMPO and derivatives)
In recent years, cyclic nitrones have gained prominence as highly efficient spin traps, particularly for biologically relevant reactive oxygen species (ROS) like superoxide (O₂•⁻) and hydroxyl (•OH) radicals. Among these, DEPMPO has emerged as a reliable and versatile option.[6] The key advantage of DEPMPO over older nitrones like DMPO (5,5-dimethyl-1-pyrroline N-oxide) is the significantly greater stability of its spin adducts.[7][8] For instance, the half-life of the DEPMPO-superoxide adduct (DEPMPO-OOH) is substantially longer than that of the DMPO-OOH adduct.[7]
Further innovation has led to the development of mitochondria-targeted spin traps, such as Mito-DEPMPO.[7][9][10][11][12] By incorporating a triphenylphosphonium cation, these traps accumulate within the mitochondria, allowing for the specific detection of ROS generated in this critical organelle.[7][9][10] Mito-DEPMPO not only offers targeted detection but also exhibits enhanced spin trapping efficiency and adduct stability compared to its untargeted counterpart.[7][9][10]
Head-to-Head Comparison: MNP vs. Newer Nitrone Spin Traps
The choice between MNP and a newer nitrone spin trap depends heavily on the specific radical of interest and the experimental system.
| Feature | 2-Methyl-2-nitrosopropane (MNP) | DEPMPO & its Derivatives |
| Primary Radical Targets | Carbon-centered radicals | Superoxide, Hydroxyl, Thiyl, and some Carbon-centered radicals[7][9] |
| Adduct Stability | Varies significantly with the trapped radical; can be very stable for some carbon-centered radicals. | Generally high, especially for superoxide and hydroxyl adducts.[7][8] Mito-DEPMPO adducts show even greater persistence.[7][9] |
| Potential for Artifacts | Prone to photodegradation, thermal decomposition, and non-radical reactions leading to artifactual signals.[5] | Less prone to artifactual signals compared to MNP. However, impurities in commercial preparations can be a concern.[13] |
| Biological Compatibility | Limited by the potential for non-specific reactions and the influence of the monomer-dimer equilibrium in aqueous environments. | DEPMPO and its derivatives are widely used in biological systems.[8][14] Mitochondria-targeted versions like Mito-DEPMPO are specifically designed for intracellular studies.[7][9][10] |
| Ease of Use | Requires fresh preparation of the active monomer from the dimer.[5] | Generally more straightforward to use directly in experimental systems. |
Quantitative Insights: A Data-Driven Comparison
| Spin Trap | Radical Trapped | Rate Constant (k) (M⁻¹s⁻¹) | Spin Adduct Half-life (t₁/₂) | Reference |
| DMPO | Superoxide (O₂•⁻) | ~1.2 - 15 | ~66 seconds | [15][16] |
| DEPMPO | Superoxide (O₂•⁻) | ~3.95 | ~17 minutes | [7][17] |
| Mito-DEPMPO | Superoxide (O₂•⁻) | Higher than DEPMPO | ~40 minutes (2-2.5 times greater than DEPMPO) | [9][10][12] |
| CDNMPO | Superoxide (O₂•⁻) | 58 | Longer than DMPO, DEPMPO | [17] |
| DMPO | Hydroxyl (•OH) | ~1.93 x 10⁹ | ~55 minutes | [18] |
| DEPMPO | Hydroxyl (•OH) | ~4.5 x 10⁹ | ~132 - 158 minutes | [18] |
Note: Kinetic data can vary depending on the experimental conditions (pH, solvent, temperature).
The data clearly illustrates the superior stability of the spin adducts formed by DEPMPO and its derivatives, particularly for the highly reactive and biologically significant superoxide radical.
Experimental Workflow: A Protocol for Benchmarking Spin Trap Efficiency
To empower researchers to make informed decisions, we provide a generalized protocol for comparing the efficiency of different spin traps for a specific radical of interest. This protocol is designed to be a self-validating system.
Diagram of the Benchmarking Workflow
Caption: A generalized workflow for benchmarking the efficiency of different spin traps.
Step-by-Step Methodology
-
Prepare the Radical Generating System:
-
Rationale: A consistent and reproducible source of the radical of interest is crucial for a fair comparison.
-
Example (Superoxide Generation): A well-characterized system is the xanthine/xanthine oxidase enzymatic reaction. Prepare a stock solution of xanthine (e.g., 5 mM in NaOH) and xanthine oxidase (e.g., 1 U/mL in phosphate buffer). The final concentrations will need to be optimized for a detectable and stable signal.
-
-
Prepare Spin Trap Solutions:
-
Rationale: To ensure a direct comparison, the spin traps must be at the same molar concentration.
-
Procedure: Prepare stock solutions of MNP (monomer concentration should be determined, if possible), DEPMPO, and other test compounds in an appropriate solvent (e.g., phosphate buffer for biological experiments). For MNP, ensure the dimer is dissolved and allowed to equilibrate to the monomer.[5] It is recommended to prepare MNP solutions fresh before each experiment.[5]
-
-
Initiate the Reaction and Spin Trapping:
-
Rationale: The spin trap must be present at the moment of radical generation to compete effectively for the transient species.
-
Procedure: In an EPR-compatible capillary tube or flat cell, mix the components of the radical generating system and the spin trap solution. For the xanthine/xanthine oxidase system, the reaction is typically initiated by the addition of xanthine oxidase.
-
-
Acquire EPR Spectra:
-
Rationale: Time-course measurements are essential to assess not only the initial trapping efficiency but also the stability of the resulting spin adduct.
-
Procedure: Immediately place the sample in the EPR spectrometer and begin acquiring spectra at regular time intervals (e.g., every 2 minutes for 30-60 minutes).
-
Typical EPR Settings (X-band):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW (should be non-saturating)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G (optimize for resolution and signal-to-noise)
-
Sweep Width: 100 G
-
Time Constant: ~0.1 s
-
Scan Time: ~60 s
-
-
-
Quantify Signal Intensity:
-
Rationale: The intensity of the EPR signal is proportional to the concentration of the spin adduct.
-
Procedure: Use the spectrometer's software to perform a double integration of the first-derivative EPR spectrum to obtain the signal intensity.
-
-
Determine Spin Adduct Decay Kinetics:
-
Rationale: The rate of signal decay provides the half-life of the spin adduct, a critical measure of its stability.
-
Procedure: Plot the natural logarithm of the signal intensity versus time. For a first-order decay process, the plot will be linear, and the half-life (t₁/₂) can be calculated from the slope (k) of the line using the equation: t₁/₂ = 0.693/k.
-
-
Compare and Conclude:
-
Rationale: A holistic comparison will guide the selection of the optimal spin trap for future experiments.
-
Analysis: Compare the initial signal intensities (a measure of trapping efficiency) and the calculated half-lives (a measure of adduct stability) for each spin trap.
-
Concluding Remarks
The selection of a spin trap is a critical decision that can profoundly impact the outcome of free radical research. While classical nitroso traps like MNP have their utility, particularly for carbon-centered radicals, the newer generation of cyclic nitrones, such as DEPMPO and its derivatives, offer significant advantages in terms of spin adduct stability and applicability in biological systems, especially for the detection of reactive oxygen species. Mitochondria-targeted spin traps represent a further leap forward, enabling the investigation of radical generation in specific subcellular compartments. By understanding the underlying chemistry and employing rigorous benchmarking protocols, researchers can confidently select the most appropriate tool to illuminate the complex roles of free radicals in health and disease.
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Detection, Characterization, and Decay Kinetics of ROS and Thiyl Adducts of Mito-DEPMPO Spin Trap. Chemical Research in Toxicology. [Link]
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Improved Spin Trapping Properties by β-Cyclodextrin−Cyclic Nitrone Conjugate. The Journal of Organic Chemistry. [Link]
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Detection, characterization, and decay kinetics of ROS and thiyl adducts of mito-DEPMPO spin trap. PubMed. [Link]
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Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates. PubMed. [Link]
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MITOCHONDRIA TARGETED SPIN TRAPS: SYNTHESIS, SUPEROXIDE SPIN TRAPPING AND MITOCHONDRIAL UPTAKE. PMC - NIH. [Link]
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Synthesis and EPR spin trapping properties of a new isoindole-based nitrone: 1,1,3-trimethylisoindole N-oxide (TMINO). Organic & Biomolecular Chemistry. [Link]
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Synthesis and evaluation of new heteroaryl nitrones with spin trap properties. Royal Society of Chemistry. [Link]
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Synthesis and Spin-Trapping Properties of a New Spirolactonyl Nitrone. ResearchGate. [Link]
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Can nitric oxide be spin trapped by nitrone and nitroso compounds?. PubMed. [Link]
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Evaluation of DEPMPO as a spin trapping agent in biological systems. PubMed - NIH. [Link]
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Mitochondria-targeted spin traps: synthesis, superoxide spin trapping, and mitochondrial uptake. PubMed. [Link]
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Kinetic Study and Theoretical Analysis of Hydroxyl Radical Trapping and Spin Adduct Decay of Alkoxycarbonyl and Dialkoxyphosphoryl Nitrones in Aqueous Media. ResearchGate. [Link]
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Mito-DEPMPO synthesized from a novel NH2-reactive DEPMPO spin trap: a new and improved trap for the detection of superoxide. Chemical Communications. [Link]
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2-Methyl-2-nitrosopropane. Wikipedia. [Link]
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The use of spin traps and spin scavengers for imaging oxidative damage. Research Explorer The University of Manchester. [Link]
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radical trapping agent: Topics by Science.gov. Science.gov. [Link]
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A Fundamental Study on Aqueous Solutions of 2-Methyl-2-Nitrosopropane as a Spin Trap. Radiation Research. [Link]
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IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. NIH. [Link]
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Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species. PubMed. [Link]
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Evaluation of various spin traps for the in vivo in situ detection of hydroxyl radical. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Tuning the Performance of Organic Spintronic Devices Using X-Ray Generated Traps. DTIC. [Link]
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An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. MDPI. [Link]
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EPR Spectroscopy Coupled with Spin Trapping as an Alternative Tool to Assess and Compare the Oxidative Stability of Vegetable Oils for Cosmetics. MDPI. [Link]
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Chemical structures of 4-POBN, PBN, MNP, PNO, 4-methyl-PNO, DMPO, and pyridine. ResearchGate. [Link]
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Synthesis and evaluation of DMPO-type spin traps. PubMed. [Link]
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COMPARISON OF 5,5-DIMETHYL-1-PYRROLINE-N-OXIDE (DMPO) AND A NEW CYCLIC NITRONE SPIN TRAP. Current Topics in Biophysics. [Link]
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15 questions with answers in SPIN TRAPPING | Scientific method. ResearchGate. [Link]
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Spin trapping – Knowledge and References. Taylor & Francis. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methyl-2-nitrosopropane Dimer
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its safe and effective disposal. 2-Methyl-2-nitrosopropane, a valuable spin-trapping agent, belongs to the N-nitroso class of compounds, which necessitates rigorous disposal protocols due to their potential hazards. This guide provides a direct, procedural framework for the safe management and disposal of 2-methyl-2-nitrosopropane dimer, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety Protocols & Hazard Assessment
Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. While the dimer itself is a white to light-blue crystalline solid, it exists in equilibrium with its volatile, blue monomer in solution.[1] The primary documented hazard is serious eye irritation.[2][3] However, the broader class of N-nitroso compounds is recognized for potential carcinogenicity, warranting cautious handling as a precautionary measure.[4][5][6]
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE. The minimum requirements are detailed in the table below.
-
Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Light Sensitivity: this compound is light-sensitive.[3] Store waste in opaque containers and protect from light to prevent degradation into potentially more hazardous byproducts.[7]
| Hazard & Precaution Summary | Specification | Source(s) |
| Primary Hazard | Causes serious eye irritation (H319) | [2][3] |
| Class Hazard | N-nitroso compounds are often suspected carcinogens | [4][5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | [2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | [2][4] |
| Skin Protection | Standard laboratory coat | [4] |
| Handling Area | Certified Chemical Fume Hood | [4] |
| Storage | Store waste in a cool, dark, designated area away from incompatible materials | [3][8] |
Disposal Decision Workflow
The appropriate disposal pathway for this compound depends on the nature of the waste (bulk vs. trace contamination) and institutional policies. The following workflow provides a logical decision-making process.
Figure 1. Decision workflow for the disposal of this compound waste.
Protocol 1: Standard Hazardous Waste Collection
For all bulk quantities of this compound waste, direct collection by a licensed hazardous waste handler is the mandatory and preferred procedure.
Step-by-Step Methodology:
-
Segregation: Designate a specific waste stream for this compound. Do not mix it with other waste types, especially acids or strong oxidizers, to prevent uncontrolled reactions.[4]
-
Containerization: Use a dedicated, leak-proof, and chemically compatible hazardous waste container. An amber glass bottle with a secure cap is ideal to protect the light-sensitive contents.
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE ". The label must include the full chemical name: "This compound ", the approximate concentration and quantity, the date accumulation started, and the name and contact information of the responsible researcher.[4]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must provide secondary containment (e.g., a chemical-resistant tray) to manage potential spills.[4]
-
Disposal: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for collection and final disposal.[4] Never dispose of this chemical down the drain or in the regular trash.[4]
Protocol 2: Chemical Decontamination/Destruction
In specific situations, such as decontaminating small spills or glassware with residual contamination, chemical destruction can be an effective option, provided it is permitted by your institution's EHS department. The following protocol is based on a validated method for the destruction of N-nitroso compounds.[9][10] This procedure utilizes an aluminum-nickel (Al:Ni) alloy in a basic solution to reductively cleave the nitroso group, achieving destruction efficiencies of over 99.9%.[9]
Causality of the Method: In a strongly basic medium, the Al:Ni alloy acts as a potent reducing agent. The aluminum reduces the N-nitroso compound, while the nickel likely serves as a catalyst. This process breaks the N–N=O bond, converting the compound into non-mutagenic products.[9][10]
Step-by-Step Methodology:
-
Preparation (in a chemical fume hood):
-
For a small spill, carefully absorb the solid onto an inert material (e.g., vermiculite or sand) and transfer it to a suitably sized Erlenmeyer flask.
-
For contaminated glassware, rinse with a minimal amount of a suitable solvent (e.g., methanol or ethanol) and transfer the rinsate to the flask.
-
-
Alkalinization: While stirring the waste solution/suspension, slowly add 2 M Sodium Hydroxide (NaOH) solution until the pH is strongly basic (pH > 12). This is critical for the reduction reaction to proceed efficiently.[4][11]
-
Reduction: Continue vigorous stirring and gradually add a stoichiometric excess (approximately 3-fold excess by weight relative to the estimated nitroso compound) of aluminum-nickel alloy powder.
-
Caution: The reaction is exothermic and may produce hydrogen gas.[4] Add the alloy powder slowly in small portions to control the reaction rate and prevent excessive foaming or temperature increase.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (or overnight for assurance) to ensure complete destruction. If analytical capabilities are available (e.g., HPLC, LC-MS), the reaction can be monitored to confirm the disappearance of the parent compound.[4][9]
-
Neutralization and Disposal: Once the reaction is complete, cautiously neutralize the mixture with a dilute acid (e.g., 1 M hydrochloric acid) to a pH between 6 and 8. The final, treated solution must still be collected as hazardous waste and disposed of via your institution's EHS office, following the steps outlined in Protocol 1 .[4]
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- 11. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to Handling 2-Methyl-2-nitrosopropane Dimer
As a staple in electron spin resonance (ESR) studies for its role as a spin-trapping reagent, 2-Methyl-2-nitrosopropane dimer requires meticulous handling to ensure laboratory safety and experimental integrity.[1][2] This guide moves beyond basic safety data sheets to provide an in-depth, procedural framework for researchers, scientists, and drug development professionals. We will explore the causality behind each safety recommendation, grounding our protocols in the specific chemical nature of this compound.
Understanding the Compound: From Dimer to Monomer
2-Methyl-2-nitrosopropane is most stable as a colorless, crystalline solid dimer.[3] However, its utility in research stems from its dissociation into the reactive, blue-colored monomer when in solution.[3] This equilibrium is a critical factor in its handling, as the volatile monomer is the active spin-trapping agent.[3][4] The solid dimer itself is classified as a combustible solid and a significant eye irritant.[1][5]
Key Chemical Properties & Hazards
| Property | Description | Source |
| Physical Form | White to very slightly blue crystalline powder. | [1] |
| Hazard Class | Eye Irritation, Category 2. | [1][5] |
| Hazard Statement | H319: Causes serious eye irritation. | [1][5] |
| Combustibility | Combustible Solid. | |
| Sensitivity | Light-sensitive. | [1] |
| Storage | Requires cold storage, typically -20°C to 0-6°C. | [1] |
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
The primary routes of exposure are inhalation of the powder, skin contact, and severe eye contact.[5][6] Therefore, a multi-layered PPE approach is non-negotiable. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection: The First Line of Defense
Given the explicit H319 hazard statement "Causes serious eye irritation," robust eye protection is mandatory.[1][5]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for handling the solid container.
-
Recommended for Weighing & Transfer: When weighing the powder or performing any transfer that could generate dust, upgrade to chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection from airborne particulates.
-
High-Risk Operations: For procedures involving larger quantities or a significant risk of splashing (e.g., during reaction quenching or large-scale dissolution), a face shield should be worn in conjunction with chemical splash goggles.
Skin and Body Protection: An Impermeable Barrier
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact and to prevent contamination of personal clothing.
Respiratory Protection: Controlling Inhalation Risks
While the dimer is a solid, fine powders can become airborne. All handling of the solid, especially weighing and transferring, must be performed within a certified chemical fume hood to control potential inhalation exposure.[5] If a fume hood is not available, a NIOSH-approved respirator with particulate filters may be necessary, but this should be a last resort after all engineering controls have been considered.
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely weighing the solid dimer and preparing a solution.
Pre-Operation Checklist
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: chemical splash goggles, nitrile gloves, and a lab coat.
-
Designate a specific workspace within the fume hood for the procedure.
-
Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, waste container) and place it within the fume hood.
-
Ensure an operational safety shower and eyewash station are accessible.[5]
Workflow for Weighing and Dissolution
Caption: Safe Handling Workflow for this compound.
Procedural Steps
-
Retrieve from Storage: Obtain the container of this compound from its designated cold storage (-20°C).
-
Equilibrate: Allow the sealed container to warm to room temperature inside the fume hood before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could compromise its integrity.
-
Weighing: Gently open the container. Using a clean spatula, carefully portion the desired amount of the crystalline solid onto a weigh boat on a tared balance. Avoid any actions that could create dust.
-
Transfer & Dissolution: Transfer the weighed solid into the appropriate vessel for your experiment. Slowly add the desired solvent to dissolve the dimer, which will begin to form the blue-colored monomer in solution.[3]
-
Immediate Cleanup: Once the transfer is complete, promptly cap the stock container and return it to cold storage.
Emergency and Disposal Plans
Accidental Release or Spill
In the event of a small spill within the fume hood:
-
Do not panic. Ensure ventilation is maintained.
-
Gently sweep up the solid material using a brush and dustpan.[6] Avoid creating dust.
-
Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth in the same waste container.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[5]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5]
Disposal Plan
All waste containing this compound, including grossly contaminated PPE, weigh boats, and excess solution, must be treated as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
The label should include the full chemical name and associated hazards.
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6][7] Do not pour down the drain or mix with general waste.
By adhering to these detailed protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment while leveraging its unique properties for your research.
References
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Calder, A., Forrester, A. R., & Hepburn, S. P. (1972). 2-METHYL-2-NITROSOPROPANE AND ITS DIMER. Organic Syntheses, 52, 77. [Link]
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2-Methyl-2-nitrosopropane. Wikipedia. [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users. (2021-09). American Chemistry Council. [Link]
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2-Methyl-2-Nitrosopropane and its Dimer. ResearchGate. [Link]
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This compound product information. Chongqing Chemdad Co., Ltd. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
